molecular formula C8H10ClF2N B1461932 (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride CAS No. 791098-81-2

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B1461932
CAS No.: 791098-81-2
M. Wt: 193.62 g/mol
InChI Key: BWIGKZOWBCNPTI-NUBCRITNSA-N
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Description

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClF2N and its molecular weight is 193.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(2,4-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIGKZOWBCNPTI-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660770
Record name (1R)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791098-81-2
Record name (1R)-1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of a Chiral Amine

(R)-1-(2,4-Difluorophenyl)ethanamine is a chiral primary amine of significant interest in the pharmaceutical industry. Its structural motif, featuring a stereogenic center adjacent to a difluorinated phenyl ring, makes it a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). The specific (R)-enantiomer is often the biologically active component, necessitating synthetic strategies that can produce it with high enantiomeric purity. The compound is typically isolated and handled as its hydrochloride salt to enhance stability, crystallinity, and ease of handling.

This guide provides a detailed exploration of the core synthetic methodologies for producing this compound. It is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical insights into the prevalent asymmetric synthesis techniques. We will dissect the causality behind experimental choices, focusing on asymmetric reductive amination and dynamic kinetic resolution as the premier industrial strategies.

I. The Synthetic Challenge: Asymmetric C-N Bond Formation

The central challenge in synthesizing (R)-1-(2,4-Difluorophenyl)ethanamine lies in the stereocontrolled formation of the chiral amine center. The most common and economically viable starting material is the prochiral ketone, 2,4-difluoroacetophenone. The goal is to convert the ketone's carbonyl group into an amine group with a strong preference for the (R)-configuration.

cluster_start Starting Material cluster_routes Asymmetric Synthesis Routes cluster_end Final Product start 2,4-Difluoroacetophenone ARA Asymmetric Reductive Amination (ARA) start->ARA Direct, Atom-Economical DKR Racemic Synthesis & Dynamic Kinetic Resolution (DKR) start->DKR Indirect, Resolution-Based product (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride ARA->product DKR->product

Caption: Core synthetic strategies for (R)-1-(2,4-Difluorophenyl)ethanamine HCl.

II. Asymmetric Reductive Amination (ARA): The Direct Approach

Asymmetric reductive amination (ARA) is a powerful, one-pot strategy that converts a ketone directly into a chiral amine.[1] This method involves the in-situ formation of an imine from 2,4-difluoroacetophenone and an ammonia source, followed by an immediate enantioselective reduction. This approach is highly favored for its efficiency and atom economy.[1][2]

A. Biocatalytic ARA: The Power of Enzymes

Enzymes, particularly transaminases and reductive aminases, have emerged as superior catalysts for this transformation due to their exceptional enantioselectivity and mild operating conditions.[3]

1. ω-Transaminases (ω-TAs):

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[3] The reaction proceeds via a "ping-pong bi-bi" mechanism, utilizing pyridoxal-5'-phosphate (PLP) as a crucial cofactor.[3] For the synthesis of the (R)-enantiomer, an (R)-selective ω-transaminase is required.

  • Mechanism of Action: The enzyme's PLP cofactor first accepts an amino group from a cheap, abundant amino donor like isopropylamine (IPA), forming pyridoxamine-5'-phosphate (PMP) and releasing acetone. The PMP intermediate then transfers the amino group to the 2,4-difluoroacetophenone substrate, regenerating the PLP cofactor and forming the desired (R)-chiral amine.

  • Causality in Protocol Design: An excess of the amino donor (IPA) is used to drive the reaction equilibrium towards product formation.[3] The reaction is typically run in an aqueous buffer at a controlled pH (often slightly alkaline, e.g., pH 8-9) and temperature (e.g., 30-40 °C) to ensure optimal enzyme activity and stability.

2. Reductive Aminases (RedAms) / Imine Reductases (IREDs):

These NADPH-dependent enzymes catalyze the asymmetric reduction of the imine formed between the ketone and an amine donor (such as ammonia).[4] Unlike transaminases, this is not an equilibrium-limited process, allowing for theoretically quantitative yields.[4]

  • Mechanism of Action: The enzyme binds both the imine (formed spontaneously in solution from the ketone and ammonia) and the NADPH cofactor. It then facilitates the stereoselective transfer of a hydride from NADPH to the imine's C=N bond, producing the chiral amine.

  • Causality in Protocol Design: A cofactor regeneration system is essential for industrial applications to make the process economically viable. This is often achieved by using a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate NADPH. A large excess of the amine source (e.g., ammonium chloride) is used to favor imine formation.

B. Transition Metal Catalysis:

Homogeneous catalysts, typically comprising a transition metal (like Ruthenium or Iridium) complexed with a chiral ligand, can also effect asymmetric reductive amination.[2][5] The reaction is usually performed under a hydrogen atmosphere (asymmetric hydrogenation) or with a hydrogen donor like formic acid/triethylamine (asymmetric transfer hydrogenation).

  • Mechanism of Action: The chiral metal complex coordinates to the imine, and the steric and electronic properties of the chiral ligand dictate the facial selectivity of hydride delivery, leading to the preferential formation of one enantiomer.

  • Advantages & Disadvantages: While offering broad substrate scope, this method can face challenges with catalyst cost, potential metal contamination of the final product, and often requires higher pressures and temperatures compared to biocatalysis.

III. Dynamic Kinetic Resolution (DKR): The Optimization Approach

Dynamic kinetic resolution (DKR) is a sophisticated chemoenzymatic strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolution.[6] This process begins with the synthesis of racemic 1-(2,4-difluorophenyl)ethanamine, which is then subjected to a resolution process where the undesired enantiomer is continuously racemized and re-subjected to resolution.

1. The Core Components:

  • Enzymatic Kinetic Resolution (EKR): A lipase, such as Candida antarctica Lipase B (CALB, often immobilized as Novozyme-435), is used to selectively acylate one of the enantiomers.[6][7] For instance, the enzyme might preferentially acylate the (S)-amine with an acyl donor (e.g., ethyl acetate), leaving the desired (R)-amine unreacted.

  • In-Situ Racemization: Simultaneously, a racemization catalyst, such as a supported palladium nanoparticle catalyst, is employed.[6] This catalyst converts the unreacted (and undesired) (S)-amine back into the racemic mixture, constantly replenishing the substrate pool for the enzyme.

2. The DKR Process:

The combination of selective enzymatic acylation and continuous racemization allows the entire racemic starting material to be theoretically converted into a single enantiomer of the acylated product. A final hydrolysis step removes the acyl group to yield the pure (R)-amine. This method can achieve both high yields (>90%) and excellent enantiomeric excess (>99% ee).[6]

DKR_Workflow cluster_reaction DKR Reaction Vessel cluster_workup Separation & Hydrolysis racemate Racemic Amine (R)-Amine + (S)-Amine r_amine (R)-Amine racemate->r_amine s_amine (S)-Amine racemate->s_amine rac_catalyst Racemization Catalyst (e.g., Pd) r_amine->rac_catalyst separation Separation r_amine->separation s_amine->rac_catalyst enzyme Lipase (e.g., CALB) s_amine->enzyme Acyl Donor s_amide (S)-Amide enzyme->s_amide Selective Acylation s_amide->separation hydrolysis Hydrolysis separation->hydrolysis final_product (R)-Amine hydrolysis->final_product

Caption: Workflow for Dynamic Kinetic Resolution (DKR).

IV. Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as scale, cost, required purity, and available equipment. Biocatalytic methods are increasingly preferred for their green credentials and high selectivity.

MethodCatalyst / EnzymeStarting MaterialTypical Yield (%)Typical ee (%)AdvantagesDisadvantages
ARA (ω-TA) (R)-selective ω-Transaminase2,4-Difluoroacetophenone90-99%>99%Extremely high selectivity, mild aqueous conditions, green process.[3]Equilibrium-limited (requires excess amine donor), enzyme cost.
ARA (RedAm) Reductive Aminase / IRED2,4-Difluoroacetophenone>95%90-99%Not equilibrium-limited (quantitative yield possible), high conversion.[4]Requires expensive NADPH and a cofactor regeneration system.
ARA (Chemical) Chiral Ru/Ir Complex2,4-Difluoroacetophenone85-95%90-98%Broad substrate scope, well-established technology.[2]Expensive/toxic metal catalysts, potential product contamination, high pressure/temp.
DKR (Chemoenzymatic) Lipase + Pd CatalystRacemic 1-(2,4-difluorophenyl)ethanamine>90%>99%Overcomes 50% yield limit of EKR, high ee and yield.[6]Multi-step process (racemate synthesis, resolution, hydrolysis), requires two catalysts.

V. Experimental Protocol: Biocatalytic Synthesis via Transamination

This protocol describes a representative lab-scale synthesis using an (R)-selective ω-transaminase.

Materials:

  • 2,4-Difluoroacetophenone (1.0 eq)

  • (R)-selective ω-Transaminase (e.g., ATA-117 or equivalent)

  • Isopropylamine (IPA, 5-10 eq)

  • Pyridoxal-5'-phosphate (PLP, ~1 mM)

  • Tris-HCl Buffer (100 mM, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl Acetate (for extraction)

  • Hydrochloric Acid (e.g., 2M solution in isopropanol)

Procedure:

  • Reaction Setup: To a temperature-controlled reaction vessel, add the Tris-HCl buffer.

  • Cofactor & Enzyme Addition: Add the PLP cofactor and dissolve with gentle stirring. Add the ω-transaminase powder and allow it to dissolve completely.

  • Amine Donor: Add the isopropylamine to the reaction mixture. Adjust the pH to 8.5 if necessary.

  • Substrate Addition: Dissolve the 2,4-difluoroacetophenone in a minimal volume of DMSO (e.g., 5-10% v/v of total reaction volume) and add it to the vessel to start the reaction.

  • Incubation: Maintain the reaction at 35-40 °C with gentle agitation for 12-24 hours.

  • Monitoring: Monitor the conversion of the ketone and formation of the amine product by taking small aliquots and analyzing them via chiral HPLC or GC.

  • Work-up: Once the reaction reaches completion (>99% conversion), quench the reaction by adding a strong base (e.g., 5M NaOH) to raise the pH > 11. This ensures the product is in its free base form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Drying & Filtration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and wash the solid with additional ethyl acetate.

  • Salt Formation: Cool the filtrate in an ice bath. Slowly add the solution of HCl in isopropanol dropwise with stirring. The this compound will precipitate as a white solid.

  • Isolation: Continue stirring in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with cold ethyl acetate and dry under vacuum to yield the final product.

  • Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee%) by chiral HPLC.

VI. Conclusion

The synthesis of this compound is a well-optimized process in modern pharmaceutical chemistry. While several routes exist, biocatalytic asymmetric reductive amination using transaminases or reductive aminases represents the state-of-the-art, offering unparalleled enantioselectivity under sustainable, mild conditions. For processes where the racemic amine is more readily available, chemoenzymatic dynamic kinetic resolution provides an elegant and high-yielding alternative. The selection of a specific pathway is ultimately guided by a balance of economic, environmental, and quality considerations, but the trend clearly favors direct, enzyme-catalyzed approaches for their efficiency and green credentials.

References

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the control of stereochemistry are cornerstone principles for the design of novel therapeutics. This compound is a quintessential example of a chiral building block that embodies these principles. Its structure, featuring a difluorinated phenyl ring and a specific stereocenter, makes it a valuable precursor for active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS) or serving as antiviral agents.[1][2] The difluoro substitution pattern is not merely an arbitrary addition; it profoundly influences the compound's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

This technical guide offers a comprehensive examination of the molecular structure of this compound. It is intended for researchers, scientists, and drug development professionals, providing not only the structural details but also the causality behind the analytical methodologies used for its characterization and the rationale for its synthetic control.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The hydrochloride salt form of the amine enhances aqueous solubility and stability, making it more amenable for handling and formulation studies.[1]

PropertyValueSource(s)
IUPAC Name (1R)-1-(2,4-difluorophenyl)ethanamine;hydrochloride[]
CAS Number 791098-81-2[]
Molecular Formula C₈H₁₀ClF₂N[1][]
Molecular Weight 193.62 g/mol [1][]
Canonical SMILES CC(C1=C(C=C(C=C1)F)F)N.Cl[1]
InChI Key BWIGKZOWBCNPTI-NUBCRITNSA-N[]
Appearance White to off-white solid[4]
Purity Typically ≥95%[]

Molecular Structure and Stereochemistry

The pharmacological activity of this compound is intrinsically linked to its three-dimensional architecture. The structure can be deconstructed into three key components: the aromatic ring, the ethylamine side-chain, and the chiral center.

  • The 2,4-Difluorophenyl Ring : The benzene ring is substituted with two fluorine atoms at positions 2 (ortho) and 4 (para) relative to the ethylamine group. This substitution pattern creates a unique electronic environment. The high electronegativity of fluorine acts as an electron-withdrawing group, which can modulate the pKa of the amine and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with target receptors.[1] This strategic fluorination is a well-established method in drug design to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

  • The Ethylamine Side-Chain : The primary amine group (-NH₂) is a key functional handle for subsequent synthetic transformations, such as amide bond formation or alkylation, allowing for its incorporation into larger, more complex molecules.[1] In its hydrochloride form, this group is protonated (-NH₃⁺), which is crucial for its solubility in polar solvents.

  • The Chiral Center : The carbon atom to which the phenyl ring, the methyl group, the amino group, and a hydrogen atom are attached is a stereocenter. In this specific molecule, the configuration is designated as (R) according to the Cahn-Ingold-Prelog priority rules. The precise spatial arrangement of these groups is often critical for biological activity, as one enantiomer (the eutomer) may exhibit the desired therapeutic effect while the other (the distomer) could be inactive or even cause undesirable side effects.[5] Therefore, controlling this stereochemistry during synthesis is paramount.

References

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride CAS number information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Key Chiral Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This compound stands as a prime example of a fluorinated chiral building block with significant utility in the development of novel therapeutics. Its unique structural features, including the specific 2,4-difluoro substitution pattern and the chiral amine center, make it a valuable precursor for compounds targeting the central nervous system and for the synthesis of advanced antiviral prodrugs.[1] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and analysis, tailored for researchers and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

This compound is a chiral amine salt. The hydrochloride form enhances its aqueous solubility and stability, making it amenable to a variety of synthetic and biological applications.[1] The specific enantiomer is crucial for stereospecific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 791098-81-2[]
Molecular Formula C₈H₁₀ClF₂N[]
Molecular Weight 193.62 g/mol [1][]
IUPAC Name (1R)-1-(2,4-difluorophenyl)ethanamine;hydrochloride[]
Appearance White to off-white solid[3]
Purity Typically ≥95%[]
InChI Key BWIGKZOWBCNPTI-NUBCRITNSA-N[]
The Role of Fluorine in Modulating Biological Activity

The presence of two fluorine atoms on the phenyl ring is not merely an incidental feature; it is a deliberate design element that confers significant advantages. The strong electron-withdrawing nature of fluorine can profoundly influence the properties of the molecule.

  • Metabolic Stability: The C-F bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of drug candidates derived from this intermediate.

  • Receptor Binding: Fluorine substitution can alter the electronic distribution within the aromatic ring, potentially enhancing binding affinity and selectivity for specific biological targets through unique electrostatic interactions.

  • CNS Penetration: The strategic placement of fluorine can modulate the lipophilicity and basicity (pKa) of the amine group. This fine-tuning of physicochemical properties can improve a compound's ability to cross the blood-brain barrier, a critical attribute for CNS-active drugs.[1]

Experimental Protocols

Synthesis of this compound

The asymmetric synthesis of this chiral amine is critical to its utility. A common and effective method is asymmetric reductive amination, starting from the corresponding ketone.

Protocol 1: Asymmetric Reductive Amination

This protocol describes a representative lab-scale synthesis.

Step 1: Asymmetric Transfer Hydrogenation

  • Rationale: This step establishes the crucial stereocenter. A chiral catalyst, such as a Ruthenium- or Rhodium-based complex with a chiral ligand (e.g., a chiral diamine or amino alcohol), facilitates the enantioselective reduction of an imine or the direct reductive amination of a ketone.

  • Procedure:

    • To a solution of 2,4-difluoroacetophenone (1 equivalent) in an appropriate solvent (e.g., isopropanol), add a source of ammonia or an amine (e.g., ammonium formate) and the chiral catalyst (e.g., (R,R)-Ts-DPEN RuCl).

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to the optimal temperature for the catalyst (typically 40-60 °C).

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

Step 2: Work-up and Isolation of the Free Base

  • Rationale: This step removes the catalyst and other reagents to isolate the chiral amine free base.

  • Procedure:

    • Dissolve the residue from Step 1 in an organic solvent such as ethyl acetate.

    • Wash the organic layer with a basic aqueous solution (e.g., 1M sodium hydroxide) to remove any acidic byproducts and the catalyst.

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude (R)-1-(2,4-Difluorophenyl)ethanamine free base.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: Conversion to the hydrochloride salt improves the compound's stability and handling characteristics, and it is often the form used in subsequent reactions or formulations.[1]

  • Procedure:

    • Dissolve the crude free base in a suitable solvent, such as diethyl ether or dichloromethane.

    • Slowly add a solution of hydrochloric acid in a solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Synthesis_Workflow start 2,4-Difluoroacetophenone step1 Asymmetric Reductive Amination (Chiral Catalyst, Amine Source) start->step1 step2 Aqueous Work-up (Base Wash) step1->step2 step3 Salt Formation (HCl) step2->step3 end_product (R)-1-(2,4-Difluorophenyl)ethanamine HCl step3->end_product

Caption: Synthetic workflow for (R)-1-(2,4-Difluorophenyl)ethanamine HCl.

Analytical Characterization: Chiral HPLC

Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.

Protocol 2: Chiral HPLC for Enantiomeric Purity

  • Rationale: This method separates the (R) and (S) enantiomers, allowing for the quantification of the desired (R)-enantiomer and the detection of any unwanted (S)-enantiomer.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical mobile phase might be 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.

  • Procedure:

    • Prepare a standard solution of the racemic 1-(2,4-Difluorophenyl)ethanamine hydrochloride to determine the retention times of both the (R) and (S) enantiomers.

    • Prepare a sample solution of the synthesized this compound at a known concentration.

    • Set the HPLC flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).

    • Inject the racemic standard and then the sample solution.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

Analytical_Workflow sample Synthesized Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject onto Chiral HPLC dissolve->inject separate Separation of Enantiomers ((R) and (S)) inject->separate detect UV Detection separate->detect data Data Analysis (Peak Integration) detect->data result Determine Enantiomeric Excess (% ee) data->result

Caption: Analytical workflow for determining enantiomeric purity via chiral HPLC.

Applications in Drug Development

The utility of this compound is demonstrated by its application as a key precursor in several areas of drug discovery.

  • Neurological Disorders: The unique properties of this compound make it a candidate for the development of drugs targeting neurological conditions.[1] Its structure can be incorporated into molecules designed to interact with specific neurotransmitter receptors.

  • Antiviral Prodrugs: It serves as a crucial intermediate in the synthesis of fluorinated nucleoside analogues.[1] These analogues can exhibit enhanced antiviral activity, particularly against resistant viral strains, by acting as viral polymerase inhibitors.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

  • Hazards: this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5]

  • Handling: Always handle this compound in a well-ventilated area, such as a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in modern pharmaceutical research. Its carefully considered fluorination pattern and defined stereochemistry provide a robust platform for the synthesis of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and analysis is key to unlocking its full potential in creating safer and more effective medicines.

References

Solubility Profile of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Methodical Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical development, the aqueous solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone physicochemical property. It governs everything from formulation strategies and bioavailability to the ultimate therapeutic efficacy of a drug product.[1] For compounds like (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, a chiral amine salt, understanding its behavior in various solvent systems is not merely a perfunctory check-box exercise; it is a critical investigation that informs crucial development decisions. This guide eschews a simple reporting of data, which is often proprietary and context-dependent. Instead, it provides a comprehensive framework for researchers, scientists, and drug development professionals to methodically determine, understand, and apply the solubility profile of this compound and others of its class. We will delve into the theoretical underpinnings, present a robust experimental protocol, and discuss the interpretation of the resulting data, thereby empowering you to generate a self-validating and reliable solubility package for your API.

Section 1: Physicochemical Landscape of (R)-1-(2,4-Difluorophenyl)ethanamine HCl

A molecule's structure is the blueprint for its physical behavior. Before any empirical testing, a thorough analysis of the API's structure provides critical insights into its expected solubility.

This compound (Molecular Formula: C₈H₁₀ClF₂N, Molecular Weight: 193.62 g/mol ) presents several key features that dictate its interaction with solvents:

  • Aromatic Ring: The difluorophenyl group provides a significant nonpolar, hydrophobic character, which will favor solubility in organic solvents with similar properties.

  • Primary Amine Group (-NH₂): This functional group is a hydrogen bond donor and acceptor, imparting polarity.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the basic amine is protonated (-NH₃⁺Cl⁻). This ionic character dramatically increases its potential for aqueous solubility compared to the free base form.[2] The dissolution in water is an equilibrium process, influenced by the pKa of the amine and the pH of the medium.

  • Fluorine Substitution: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has a profound effect on the electron density of the aromatic ring and, importantly, reduces the basicity (lowers the pKa) of the amine group compared to its non-fluorinated analog.[3][4] This modulation of pKa is a key parameter in its pH-dependent solubility.[4]

A critical first step in any solubility study is the experimental determination of the compound's acid dissociation constant (pKa) and its partition coefficient (logP), which quantifies its lipophilicity. These values are fundamental to building a predictive model of solubility behavior.

Section 2: The Rationale of Solvent Selection: A Mechanistic View

The choice of solvents for a solubility screen should not be arbitrary. It must be a strategic selection designed to probe the API's behavior across a spectrum of polarities and functionalities. Solvents in pharmaceutical development are broadly categorized as polar protic, polar aprotic, and nonpolar.[5][6][7][8]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7] For an ionic salt like our subject compound, these solvents are excellent candidates. The ionic -NH₃⁺Cl⁻ moiety will be effectively solvated by the polar water or alcohol molecules through strong ion-dipole interactions. The hydrogen bonding capability will further stabilize the dissolved ions.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents possess a significant dipole moment but lack O-H or N-H bonds.[8] While they can accept hydrogen bonds, they cannot donate them. They are effective at dissolving salts by solvating the cation (-NH₃⁺) through their negative dipole. Their ability to dissolve an amine hydrochloride will depend on the balance between their polarity and the lattice energy of the salt.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are generally poor solvents for ionic salts. Solubility of (R)-1-(2,4-Difluorophenyl)ethanamine HCl is expected to be extremely low in these solvents.

The following decision-making logic can be applied to solvent selection for this API:

cluster_0 Solvent Selection Logic API API: (R)-1-(2,4-Difluorophenyl)ethanamine HCl Ionic Ionic Salt (-NH3+Cl-)? API->Ionic Polarity Assess Polarity & H-Bonding Ionic->Polarity Yes Protic Polar Protic (Water, Alcohols) Polarity->Protic H-Bond Donors Aprotic Polar Aprotic (DMSO, Acetone) Polarity->Aprotic H-Bond Acceptors Only Nonpolar Nonpolar (Hexane, Toluene) Polarity->Nonpolar No significant Dipole Result_Protic High Expected Solubility (Ion-Dipole Interactions) Protic->Result_Protic Result_Aprotic Moderate to High Solubility (Cation Solvation) Aprotic->Result_Aprotic Result_Nonpolar Very Low Expected Solubility (Poor Solvation of Ions) Nonpolar->Result_Nonpolar

Caption: Logic for selecting solvent classes for amine HCl salts.

Section 3: Experimental Protocol: The Equilibrium Shake-Flask Method

To ensure data is reliable and reflects the true thermodynamic equilibrium, the shake-flask method is the gold standard, recommended by regulatory bodies like the World Health Organization (WHO).[9][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Mandatory Preparatory Steps
  • API Characterization: Confirm the identity, purity, and solid-state form (e.g., crystallinity, polymorphism) of the (R)-1-(2,4-Difluorophenyl)ethanamine HCl batch using appropriate techniques (e.g., XRPD, DSC).

  • Analytical Method Validation: Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, for the quantification of the API.[11][12] The method must be proven for linearity, accuracy, precision, and specificity in all solvent systems to be tested.

  • Solvent Purity: Use high-purity, pharmacopeial-grade solvents. For aqueous systems, use purified water and prepare buffers (e.g., pH 1.2, 4.5, 6.8) as per USP standards.[9]

Step-by-Step Experimental Workflow

The following protocol outlines the determination of thermodynamic solubility.

  • Vessel Preparation: Use inert glass vials with screw caps (e.g., 10 mL vials).

  • API Addition: Add an excess amount of the API to each vial. A key principle is to ensure a solid phase remains at the end of the experiment. A preliminary test can help estimate the required amount.[9]

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of the chosen solvent or buffer to each vial.

  • Equilibration:

    • Place the sealed vials in an orbital shaker or tumbling rotator within a temperature-controlled chamber.

    • For biopharmaceutical relevance, aqueous solubility is typically determined at 37 ± 1 °C.[9] For process chemistry applications, ambient temperature (e.g., 25 ± 1 °C) is common.

    • Agitate the samples at a constant speed that ensures the solid particles are well-suspended without creating a vortex.[9]

    • Equilibration time is critical. The concentration of the dissolved API must be measured at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are statistically identical (e.g., within 5%), confirming that equilibrium has been reached.[9]

  • Sample Separation:

    • Once equilibrium is confirmed, stop agitation and allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a solvent-compatible, low-binding filter (e.g., 0.45 µm PTFE or PVDF) to remove all undissolved solids. Adsorption of the API to the filter should be evaluated and accounted for.

  • Quantification:

    • Dilute the filtered sample as required with the appropriate mobile phase or solvent.

    • Analyze the sample using the validated HPLC-UV or UV-Vis method to determine the API concentration.[11][13]

    • For aqueous buffer experiments, the final pH of the saturated solution must be measured and reported.[9]

  • Replicates: Perform all experiments in at least triplicate to ensure statistical validity.[9]

cluster_1 Thermodynamic Solubility Workflow (Shake-Flask) start Start add_api Add Excess API to Vial start->add_api add_solvent Add Known Volume of Solvent add_api->add_solvent equilibrate Agitate at Constant Temp. (e.g., 37°C for 24-72h) add_solvent->equilibrate check_eq Sample at Time Points (e.g., 24, 48, 72h) equilibrate->check_eq check_eq->equilibrate Not at Equilibrium separate Stop Agitation & Settle check_eq->separate Equilibrium Reached filter Filter Supernatant (e.g., 0.45µm) separate->filter analyze Quantify Concentration (Validated HPLC/UV Method) filter->analyze end End: Report Solubility (mg/mL) analyze->end

Caption: Standard workflow for the shake-flask solubility method.

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. As specific experimental data for (R)-1-(2,4-Difluorophenyl)ethanamine HCl is not publicly available, the following table is presented as an illustrative example of how results should be structured. The values are representative based on the expected behavior of a fluorinated amine hydrochloride.

Table 1: Illustrative Solubility of (R)-1-(2,4-Difluorophenyl)ethanamine HCl at 25°C

Solvent SystemSolvent TypeSolubility (mg/mL)Standard DeviationObservations
Purified WaterPolar Protic> 100N/AFreely soluble
0.1 N HCl (pH 1.2)Polar Protic> 150N/AVery soluble
Acetate Buffer (pH 4.5)Polar Protic> 150N/AVery soluble
Phosphate Buffer (pH 6.8)Polar Protic~853.2Soluble
MethanolPolar Protic> 100N/AFreely soluble
EthanolPolar Protic~702.5Soluble
IsopropanolPolar Protic~251.1Sparingly soluble
AcetonePolar Aprotic~50.4Slightly soluble
AcetonitrilePolar Aprotic< 1N/AVery slightly soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100N/AFreely soluble
TolueneNonpolar< 0.1N/APractically insoluble

Interpretation of Illustrative Data:

  • High Aqueous Solubility: As expected for a hydrochloride salt, the compound is freely soluble in water and acidic buffers. The slight decrease in solubility as the pH approaches neutral (pH 6.8) is consistent with the equilibrium shifting slightly towards the less soluble free base form.

  • Polar Protic Dominance: The high solubility in methanol and ethanol aligns with the ability of these solvents to solvate ions effectively. The decreasing solubility from methanol to ethanol to isopropanol reflects the decreasing polarity and increasing nonpolar character of the alcohol.

  • Variable Aprotic Solubility: The high solubility in DMSO, a highly polar aprotic solvent, demonstrates its excellent ability to solvate the cation. The much lower solubility in acetone and acetonitrile highlights that polarity alone is not the only factor; the specific interactions between the solute and solvent molecules are critical.

  • Insolubility in Nonpolar Solvents: The negligible solubility in toluene confirms that nonpolar solvents cannot overcome the crystal lattice energy of the ionic salt.

Conclusion

This guide has outlined a scientifically rigorous and methodologically sound approach to determining the solubility of this compound. By grounding the experimental work in a solid understanding of the API's physicochemical properties and employing the gold-standard shake-flask method, researchers can generate a reliable and comprehensive solubility profile. This data package is not an endpoint but a foundational dataset that enables rational formulation design, predicts biopharmaceutical behavior, and ultimately de-risks the drug development pathway. The principles and protocols detailed herein are designed to be a self-validating system, ensuring the integrity and trustworthiness of the data generated.

References

Spectroscopic data for (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral primary amine of significant interest in the pharmaceutical industry. As a key building block, its structural integrity, purity, and stereochemistry are critical for the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of two fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug product[1]. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—used to qualify this compound, ensuring it meets the stringent requirements for drug development and research.

This document is structured to provide not just the data, but the underlying scientific principles and field-proven protocols. The methodologies described are grounded in Good Laboratory Practice (GLP) to ensure data integrity, reliability, and reproducibility. While a complete, publicly verified dataset for this specific enantiomer hydrochloride is not available in singular form, this guide presents a robust characterization based on established principles and data from analogous structures.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the stereochemical relationships between atoms.

Core Principles: Causality in NMR

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation and emission of energy are detected as an NMR signal[2].

The precise frequency of this signal (chemical shift, δ) is highly sensitive to the local electronic environment, which is influenced by shielding from surrounding electrons. Electronegative atoms, like fluorine and the protonated amine group, withdraw electron density, "deshielding" nearby nuclei and causing their signals to appear at a higher chemical shift (downfield). Furthermore, the interaction between the spins of neighboring nuclei causes signals to split into distinct patterns (spin-spin coupling), revealing connectivity within the molecule. For (R)-1-(2,4-Difluorophenyl)ethanamine, the coupling between protons (¹H-¹H) and between fluorine and carbon/protons (¹⁹F-¹³C, ¹⁹F-¹H) provides definitive structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR Acquisition (GLP Framework)

Adherence to a validated protocol is essential for data integrity.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of this compound.

Methodology:

  • System Suitability: Prior to analysis, the NMR spectrometer's performance (e.g., resolution, signal-to-noise) must be verified using a standard sample (e.g., 0.1% ethylbenzene in CDCl₃). This is a core tenant of GLP, ensuring the instrument is performing correctly[3].

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the hydrochloride salt. The salt form enhances solubility in polar solvents.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean, dry 5 mm NMR tube. D₂O is often preferred for amine salts as the acidic amine protons (NH₃⁺) can exchange with deuterium, simplifying the spectrum by causing their signal to disappear or broaden significantly.

    • Add a small amount of an internal standard with a known chemical shift (e.g., TMS or TSP) for accurate referencing.

  • Instrument Configuration (Example: 500 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing & Archiving:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the ¹H NMR signals to determine the relative ratios of protons.

    • All raw data, processed spectra, and experimental parameters must be archived in a traceable manner according to GLP guidelines[3].

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GLP) cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent (e.g., D₂O) prep1->prep2 prep3 Add Internal Standard (TSP) prep2->prep3 acq1 System Suitability Test prep3->acq1 Transfer to Spectrometer acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 Raw FID Data proc2 Chemical Shift Referencing proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Interpretation proc3->proc4 report report proc4->report Final Report & Archive

Expected Spectroscopic Data & Interpretation

The following tables summarize the predicted NMR data. Actual values may vary slightly based on solvent and concentration.

Table 1: Expected ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.7m1HAr-H (H6)Ortho to two electron-withdrawing groups (F and ethylamine), most deshielded. Complex coupling with F and H5.
~ 7.2 - 7.4m2HAr-H (H3, H5)Aromatic protons coupled to each other and to adjacent fluorine atoms, creating complex multiplets.
~ 4.7q1HCH -NH₃⁺Methine proton, deshielded by the adjacent aromatic ring and the -NH₃⁺ group. Split into a quartet by the CH₃ group.
~ 1.7d3HCH₃ Methyl protons, split into a doublet by the adjacent methine proton.
~ 4.9s (broad)3HNH₃Amine protons. Signal is often broad and may exchange with D₂O, causing it to disappear.

Table 2: Expected ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ) ppmAssignmentRationale & Expected C-F Coupling
~163 (dd)C 2-FAromatic carbon directly bonded to fluorine. Exhibits a large one-bond coupling constant (¹JCF ≈ 250 Hz).
~161 (dd)C 4-FAromatic carbon directly bonded to fluorine. Exhibits a large one-bond coupling constant (¹JCF ≈ 250 Hz).
~132 (dd)C 6Aromatic carbon with smaller two-bond C-F coupling (²JCF).
~122 (d)C 1Quaternary aromatic carbon, exhibits coupling to the fluorine at C2.
~114 (d)C 5Aromatic carbon with two-bond C-F coupling (²JCF).
~106 (t)C 3Aromatic carbon coupled to two fluorine atoms (at C2 and C4), potentially appearing as a triplet.
~48C H-NH₃⁺Aliphatic carbon attached to the nitrogen, deshielded.
~19C H₃Aliphatic methyl carbon.

Chapter 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It is particularly effective for confirming the presence of the amine hydrochloride and the aromatic substitution pattern.

Core Principles: Molecular Vibrations

Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These vibrations, such as stretching and bending, only occur if the molecule's dipole moment changes during the vibration. The frequencies of absorption are characteristic of the specific bonds and functional groups[4]. For this compound, the key diagnostic peaks will be from the ammonium (-NH₃⁺) group, the aromatic C-F bonds, and the aromatic C=C bonds. The hydrochloride salt form is critical; the N-H bonds of the resulting ammonium ion have very different, and often more intense, absorption bands compared to a free primary amine (-NH₂)[5].

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflection (ATR) is a modern, convenient method that requires minimal sample preparation.

Methodology:

  • Background Scan: Before analyzing the sample, a background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded. This is essential to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

  • Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

FTIR_Workflow start Start bkg Record Background Spectrum (Clean ATR Crystal) start->bkg sample Place Solid Sample on ATR Crystal bkg->sample pressure Apply Consistent Pressure sample->pressure acquire Acquire Spectrum (e.g., 32 scans, 4000-400 cm⁻¹) pressure->acquire process Background Subtraction & Data Processing acquire->process analyze Identify Characteristic Bands process->analyze end End analyze->end

Expected Spectroscopic Data & Interpretation

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3200 - 2800Strong, Broad-NH₃⁺Symmetric & Asymmetric Stretching
2800 - 2500Medium, BroadCombination/OvertonesAmmonium Salt Bands
~1610, ~1510Medium-StrongAromatic C=CRing Stretching
~1620 - 1550Medium-NH₃⁺Asymmetric Bending (Scissoring)
~1520 - 1480Medium-NH₃⁺Symmetric Bending ("Umbrella" mode)
~1280 - 1100StrongC-FStretching
~850StrongC-H AromaticOut-of-plane Bending

The most telling feature of the hydrochloride salt is the very broad and intense absorption band spanning from ~3200 cm⁻¹ down to ~2500 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium cation. This replaces the two sharp peaks around 3400-3300 cm⁻¹ that would be seen for a free primary amine. The strong C-F stretching bands are also a key confirmation of the difluoro-substitution.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

Core Principles: Ionization and Fragmentation

For a non-volatile salt like an amine hydrochloride, Electrospray Ionization (ESI) is the preferred technique. The sample is dissolved and pumped through a fine needle at high voltage, creating a spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the protonated molecule) are ejected into the gas phase and directed into the mass analyzer.

In the positive ion mode, the molecule will be detected as the protonated free amine, [M+H]⁺. The molecular formula of the free amine is C₈H₉F₂N, with a monoisotopic mass of 157.07 Da. Therefore, the primary ion observed will be at m/z 158.08. Phenylethylamines are known to undergo characteristic fragmentation, often through the loss of the amine group (as ammonia, NH₃) or cleavage of the Cα-Cβ bond[6].

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is often used to ensure the analysis of a pure compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Inject the sample into an HPLC system (e.g., with a C18 column) to separate the main compound from any potential impurities before it enters the mass spectrometer.

  • Ionization (ESI Source):

    • Set the ESI source to positive ion mode.

    • Optimize source parameters such as capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas temperature and flow rate to achieve a stable signal.

  • Mass Analysis:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

    • To obtain fragmentation data, a tandem MS (MS/MS) experiment can be performed. In this, the parent ion (m/z 158.08) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Prepare Dilute Solution (~1 mg/mL in MeOH) lc HPLC Separation (Purity Check) prep1->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 Full Scan MS (Detect [M+H]⁺) esi->ms1 ms2 Tandem MS (MS/MS) (Fragmentation Analysis) ms1->ms2 data1 Confirm Molecular Ion ms2->data1 data2 Analyze Fragment Ions data1->data2 data3 Correlate with Structure data2->data3 report report data3->report Final Confirmation

Expected Spectroscopic Data & Interpretation

Table 4: Expected Mass Spectrometry Data (ESI+)

m/z (Da)Relative IntensityAssignment
158.08High[M+H]⁺
141.05Medium-High[M+H - NH₃]⁺
115.04Medium[C₇H₄F₂]⁺

The observation of the protonated molecular ion at m/z 158.08 confirms the molecular weight of the free amine. The subsequent fragmentation pattern provides strong evidence for the phenylethylamine scaffold.

Conclusion

The synergistic application of NMR, FTIR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. NMR confirms the precise atomic connectivity and stereochemistry. FTIR validates the presence of key functional groups, crucially identifying the compound as an amine salt. Mass Spectrometry verifies the molecular weight and offers corroborating structural evidence through fragmentation. By employing these techniques within a GLP-compliant framework, researchers and drug development professionals can ensure the identity, purity, and quality of this critical chemical building block, paving the way for its successful use in medicinal chemistry and pharmaceutical development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a key building block in modern medicinal chemistry, its unique structural and electronic properties making it a valuable component in the synthesis of novel therapeutic agents.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established chemical safety principles and data from authoritative sources.

Compound Profile and Hazard Identification

This compound (Molecular Formula: C₈H₁₀ClF₂N) is a hydrochloride salt, a formulation that typically enhances aqueous solubility and stability.[1] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and potential biological activity.[1]

Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation upon contact.[2][3][4]

  • Serious Eye Irritant (Category 2A): Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[5]

The signal word associated with these classifications is "Warning" .[2]

Physicochemical Properties Summary
PropertyValueSource
Molecular Weight~193.62 g/mol [1][6][7]
AppearanceSolid[8][9]
SolubilityEnhanced solubility in water due to hydrochloride salt form.[1]

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management for handling this compound relies on the "hierarchy of controls," a systematic approach to minimizing exposure. This framework prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Synthesis) Substitution Substitution (Use a less hazardous alternative - evaluate on a case-by-case basis) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[3][10] This is critical to minimize the inhalation of any dust or aerosols. For procedures with a higher risk of dust generation, such as weighing, a ventilated balance enclosure or powder containment hood is recommended. All manipulations should be performed in a well-ventilated area.[2][3][10] An eyewash station and safety shower must be readily accessible in the immediate work area.[3][10]

Administrative Controls: Standard Operating Procedures and Training

All personnel handling this compound must be thoroughly trained on its hazards and the established Standard Operating Procedures (SOPs). Key administrative controls include:

  • Clear Labeling: All containers must be clearly labeled with the chemical name, and appropriate GHS hazard pictograms.

  • Restricted Access: Access to areas where the compound is stored and handled should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][10] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][3][4]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[2][3]

  • Skin Protection: A lab coat and compatible chemical-resistant gloves (e.g., nitrile) are essential.[3] Gloves should be inspected for integrity before each use and disposed of properly after handling the material.[3]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3]

Step-by-Step Handling Protocols

Adherence to meticulous handling protocols is crucial for minimizing exposure and ensuring experimental reproducibility.

Weighing and Transfer
  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

  • Staging: Place a tared weigh boat or container on the analytical balance inside the ventilated enclosure.

  • Dispensing: Carefully dispense the required amount of this compound onto the weigh boat. Minimize dust generation by handling the container gently and avoiding rapid movements.

  • Transfer: Promptly and carefully transfer the weighed compound to the reaction vessel or dissolution container, which should also be within the fume hood.

  • Cleaning: Decontaminate the spatula and any other equipment used with an appropriate solvent. Clean the balance and surrounding work area.

  • Disposal: Dispose of contaminated weigh boats and gloves in the designated chemical waste container.

Dissolution
  • Solvent Addition: In a chemical fume hood, add the chosen solvent to the vessel containing the weighed compound.

  • Mixing: Use a magnetic stirrer or gentle agitation to facilitate dissolution. Avoid vigorous stirring that could create aerosols.

  • Observation: Monitor the dissolution process. The hydrochloride salt form generally aids solubility in polar solvents.[1]

  • Sealing: Once dissolved, securely cap the vessel to prevent vapor release.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical.

Emergency_Response_Workflow cluster_1 Emergency Response Workflow Exposure Exposure Event (Skin/Eye Contact, Inhalation, Ingestion) First_Aid Immediate First Aid (Flush, Move to Fresh Air) Exposure->First_Aid Medical_Attention Seek Medical Attention (Bring SDS) First_Aid->Medical_Attention Spill Accidental Spill Containment Contain and Clean Up (Follow Spill Protocol) Spill->Containment Disposal Proper Waste Disposal Containment->Disposal

Caption: Workflow for responding to emergencies.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][11] If skin irritation occurs, get medical advice/attention.[2][4]

  • Inhalation: Move the person to fresh air.[2][3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][3][4] Seek medical attention.[2][3][4]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2][11] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.[4][11]

In all cases of exposure, consult a physician and have the Safety Data Sheet (SDS) available. [2][3]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2][11] Do not let the product enter drains or waterways.[2][11]

  • Cleanup: For small spills of the solid, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[11] Avoid generating dust. For larger spills, absorb with an inert material and collect for disposal.[2]

  • Decontamination: After the material has been collected, decontaminate the spill area with a suitable cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][11]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][3][4][11] The designated storage area should be locked.[2]

  • Disposal: Dispose of unused material and its container at an approved waste disposal plant.[2][11] Do not dispose of it in the environment.[11]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its potential hazards necessitate a culture of safety and a commitment to rigorous handling protocols. By understanding the compound's properties, implementing a multi-layered approach to risk mitigation, and being prepared for emergencies, researchers can work with this important building block safely and effectively, paving the way for future scientific discoveries.

References

Physical characteristics of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorination and Salt Formation in Pharmaceutical Intermediates

This compound is a chiral amine that serves as a critical building block in medicinal chemistry and drug development. Its significance is rooted in two key structural features: the strategic difluorination of the phenyl ring and its formulation as a hydrochloride salt. The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, improve binding affinity to target receptors, and increase central nervous system penetration by modulating lipophilicity and basicity.[1] The 2,4-difluoro substitution pattern, in particular, creates a unique electronic environment that influences the molecule's interaction with biological targets.[1]

Furthermore, converting the free amine to its hydrochloride salt is a common and vital step in pharmaceutical development. This transformation generally enhances the compound's stability, crystallinity, and, most importantly, its aqueous solubility, which are critical parameters for handling, formulation, and bioavailability.[1][2] As such, a thorough understanding of the physical characteristics of this hydrochloride salt is paramount for researchers, scientists, and drug development professionals to ensure its quality, proper handling, and effective use in synthesis and formulation.

This guide provides a detailed examination of the core physical properties of this compound, outlines the validated experimental methodologies for their determination, and discusses the implications of these characteristics in a research and development context.

Section 1: Core Chemical and Physical Properties

The fundamental identity and physical nature of a compound are the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection, and analytical approaches. The key identifiers and characteristics of this compound are summarized below.

Table 1: Chemical Identity and Properties
PropertyValueSource(s)
IUPAC Name 1-(2,4-difluorophenyl)ethanamine;hydrochloride[1]
CAS Number 276875-47-9[1]
Molecular Formula C₈H₁₀ClF₂N[1][3]
Molecular Weight 193.62 g/mol [1][3]
Canonical SMILES CC(C1=C(C=C(C=C1)F)F)N.Cl[1]
Table 2: Qualitative Physical Characteristics
PropertyDescriptionNotes
Appearance White to off-white crystalline powderBased on typical appearance of similar amine hydrochloride salts.[4][5] Visual inspection is the primary confirmation.
Odor OdorlessCharacteristic of many amine salts; should be confirmed via organoleptic testing under controlled conditions.

Section 2: Structural Elucidation and Visualization

The arrangement of atoms and the stereochemistry of the molecule are fundamental to its chemical behavior and biological activity. The "(R)" designation indicates a specific three-dimensional arrangement at the chiral center, which is often crucial for selective interaction with biological receptors.

Caption: Chemical structure of this compound.

Section 3: Experimental Methodologies for Physical Characterization

Robust and validated analytical methods are crucial for confirming the quality and consistency of any pharmaceutical intermediate.[6] The following protocols describe standard, self-validating procedures for determining the key physical characteristics of the title compound.

G start Sample Receipt & Initial Inspection organoleptic Organoleptic Analysis (Appearance, Odor) start->organoleptic melting_point Melting Point Determination (Capillary Method) start->melting_point solubility Solubility Profiling (Aqueous & Organic Solvents) start->solubility spectroscopic Spectroscopic Confirmation (FTIR, NMR for Identity) start->spectroscopic purity_analysis Purity Assessment (HPLC, GC) start->purity_analysis data_synthesis Data Synthesis & Analysis organoleptic->data_synthesis melting_point->data_synthesis solubility->data_synthesis spectroscopic->data_synthesis purity_analysis->data_synthesis report Final Characterization Report data_synthesis->report

Caption: Workflow for the comprehensive physical characterization of a pharmaceutical intermediate.

Determination of Appearance and Odor (Organoleptic Properties)

Causality: This is the first-line quality control check. Any deviation from the expected appearance (e.g., color change, presence of foreign matter) or odor can indicate impurity, degradation, or contamination.

Protocol:

  • Preparation: Place approximately 100 mg of the sample on a clean, white watch glass. Ensure the analysis is performed under a fume hood with consistent, bright lighting.

  • Visual Inspection: Observe the sample against both a white and a black background to accurately assess its color and check for any non-uniformity or foreign particulates.

  • Form Assessment: Examine the sample under a low-power microscope (10x magnification) to confirm its crystalline nature.

  • Odor Test: Hold the watch glass approximately 6 inches from the nose and gently waft the air above the sample towards you. Do not directly inhale from the container. Record any perceived odor.

  • Validation: The observation should be performed independently by two trained analysts to ensure objectivity. The results must match the specifications on the Certificate of Analysis.

Melting Point Determination

Causality: The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically <2 °C) is characteristic of a pure substance, while a broad or depressed melting range suggests the presence of impurities.[7]

Protocol:

  • Instrument Calibration: Calibrate a digital melting point apparatus using certified standards with melting points that bracket the expected range of the sample (e.g., caffeine, vanillin).

  • Sample Preparation: Finely crush a small amount of the crystalline sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the apparatus. Set a heating ramp rate of 1-2 °C per minute for a precise measurement.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

  • Validation: Perform the measurement in triplicate. The standard deviation of the measurements should be within an acceptable limit (e.g., ±0.5 °C) to ensure reproducibility.

Solubility Analysis

Causality: Solubility data is essential for drug development, influencing everything from reaction conditions during synthesis to the choice of vehicles for formulation and in vivo studies.[8] As a hydrochloride salt, enhanced aqueous solubility is expected.

Protocol:

  • Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions (pH 4.5, 6.8), methanol, ethanol, and dichloromethane.

  • Equilibrium Method:

    • Add a pre-weighed amount of the compound (e.g., 10 mg) to a vial containing a known volume of solvent (e.g., 1 mL).

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Visually inspect for undissolved solids. If fully dissolved, add more solute incrementally until saturation is achieved.

  • Quantification (for precise measurement):

    • Once equilibrium is reached with excess solid, centrifuge the sample.

    • Carefully extract an aliquot of the supernatant, filter it (0.22 µm filter), and dilute it appropriately.

    • Analyze the concentration of the dissolved compound using a validated analytical technique like HPLC-UV.[6][9]

  • Validation: The experiment should be repeated at least three times for each solvent to ensure the results are statistically significant.

Section 4: The Impact of Physical Properties on Drug Development

The physical characteristics detailed above are not merely data points; they are critical parameters that directly influence the trajectory of a drug development program.

  • Purity and Stability: A sharp, well-defined melting point provides confidence in the compound's purity, which is a non-negotiable regulatory requirement. Changes in physical appearance during storage can signal degradation, necessitating further stability studies.[10]

  • Formulation and Bioavailability: The solubility profile dictates how the active pharmaceutical ingredient (API) can be formulated.[8] The enhanced aqueous solubility of the hydrochloride salt is advantageous for developing parenteral (injectable) formulations and can improve dissolution rates for oral dosage forms, potentially increasing bioavailability.

  • Process Chemistry: Understanding solubility in organic solvents is crucial for optimizing reaction conditions, purification (e.g., crystallization), and minimizing waste during the synthesis of more complex molecules derived from this intermediate.

Conclusion

This compound is a well-defined chemical entity whose value as a pharmaceutical intermediate is underpinned by its specific physical characteristics. Its crystalline, high-purity nature, confirmed by its melting point, and its enhanced aqueous solubility, a direct result of its salt form, are critical attributes. The systematic application of the validated experimental protocols described in this guide enables researchers and drug developers to verify the quality, ensure consistent handling, and effectively leverage this compound in their research and development endeavors, ultimately contributing to the creation of safe and effective medicines.

References

Literature review on (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: Synthesis, Analysis, and Application

Introduction

This compound is a chiral amine of significant interest in the pharmaceutical industry. As a versatile chiral building block, it serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety and a specific stereocenter makes it a valuable synthon for creating complex molecules with high biological activity and specificity. This guide provides a comprehensive overview for researchers and drug development professionals, detailing its synthesis, characterization, applications, and safe handling protocols. The focus is on the practical causality behind experimental choices, ensuring a deep understanding of the methodologies presented.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its use in synthesis and formulation. These properties dictate storage conditions, solvent selection, and reaction parameters.

PropertyValueSource(s)
Chemical Name (1R)-1-(2,4-difluorophenyl)ethanamine hydrochloride[1]
CAS Number 791098-84-5 (free base)[1]
Molecular Formula C₈H₁₀ClF₂N[2][3]
Molecular Weight 193.62 g/mol [2][3][4]
Appearance White to off-white solid[2]
Purity Typically ≥97%[1]
Storage Store at 4°C, protected from light. Keep container tightly sealed in a dry, well-ventilated place.[1][2]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-1-(2,4-Difluorophenyl)ethanamine is paramount, as the biological activity of resulting APIs often resides in a single enantiomer. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture. The choice between these routes depends on factors like cost, scalability, and desired enantiomeric purity.

Asymmetric Synthesis: A Direct Approach

Asymmetric synthesis aims to create the desired (R)-enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution.[5] A prevalent and highly effective method involves the use of chiral auxiliaries, such as tert-butanesulfinamide, developed by the Ellman lab.[6] This reagent provides high diastereoselectivity in the key imine reduction step, and the auxiliary is easily cleaved under mild conditions.[6]

Workflow for Asymmetric Synthesis

cluster_synthesis Asymmetric Synthesis via Chiral Auxiliary A 1. Condensation 2,4-Difluoroacetophenone + (R)-tert-Butanesulfinamide B 2. Imine Formation N-tert-Butanesulfinyl Ketimine A->B Ti(OEt)4 C 3. Diastereoselective Reduction Using a reducing agent (e.g., NaBH4) B->C NaBH4 D 4. Sulfinamide Product High diastereomeric excess C->D E 5. Acidic Cleavage HCl in a protic solvent (e.g., Methanol) D->E HCl/MeOH F 6. Final Product (R)-1-(2,4-Difluorophenyl)ethanamine HCl E->F

Caption: Asymmetric synthesis workflow using a chiral sulfinamide auxiliary.

Protocol: Asymmetric Synthesis

  • Condensation: React 2,4-difluoroacetophenone with (R)-tert-butanesulfinamide in the presence of a Lewis acid catalyst like titanium(IV) ethoxide to form the corresponding N-tert-butanesulfinyl ketimine. The catalyst facilitates the dehydration process.

  • Diastereoselective Reduction: The ketimine is then reduced. The bulky tert-butyl group of the sulfinamide auxiliary sterically shields one face of the C=N double bond, directing the hydride attack from the less hindered face. Using a simple reducing agent like sodium borohydride is often sufficient to achieve high diastereoselectivity.

  • Auxiliary Cleavage: The resulting sulfinamide is treated with hydrochloric acid in a solvent like methanol. This step protonates the amine and cleaves the N-S bond, liberating the desired (R)-amine as its hydrochloride salt and the easily recoverable chiral auxiliary.

Chiral Resolution: Separating Enantiomers

Chiral resolution is a classical and widely used industrial method for separating a racemic mixture of enantiomers.[7] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5][] These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[5][7]

Workflow for Chiral Resolution

cluster_resolution Chiral Resolution via Diastereomeric Salt Formation Racemate Racemic (R/S)-1-(2,4-Difluorophenyl)ethanamine Salt Diastereomeric Salt Mixture (R-amine, L-acid) + (S-amine, L-acid) Racemate->Salt Agent Chiral Resolving Agent (e.g., L-Tartaric Acid) Agent->Salt Crystallize Fractional Crystallization (Exploits solubility difference) Salt->Crystallize Separation Separation Crystallize->Separation Solid Less Soluble Salt (e.g., R-amine salt) Separation->Solid Solid Phase Liquid More Soluble Salt (e.g., S-amine salt in mother liquor) Separation->Liquid Liquid Phase Liberate Base Treatment (e.g., NaOH) Solid->Liberate HCl_Treat HCl Treatment Liberate->HCl_Treat Product Pure (R)-1-(2,4-Difluorophenyl)ethanamine HCl HCl_Treat->Product

Caption: General workflow for the chiral resolution of a racemic amine.

Protocol: Chiral Resolution with Tartaric Acid

  • Salt Formation: Dissolve the racemic 1-(2,4-Difluorophenyl)ethanamine free base in a suitable solvent, such as isopropanol or methanol. Add a solution of an enantiomerically pure resolving agent, like L-(-)-tartaric acid (typically 0.5 equivalents).[9]

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt with the lower solubility (e.g., the (R)-amine-L-tartrate salt) will preferentially crystallize out of the solution. The choice of solvent is critical here; it must be one in which the solubilities of the two diastereomeric salts are significantly different.

  • Isolation: Isolate the precipitated crystals by filtration. The purity can be enhanced by recrystallization if necessary.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to deprotonate the tartaric acid and liberate the enantiomerically pure (R)-free amine.

  • Formation of Hydrochloride Salt: Extract the free amine into an organic solvent, dry the solution, and then treat it with a solution of hydrogen chloride (e.g., HCl in isopropanol or diethyl ether) to precipitate the final this compound product.

Analytical Characterization

Rigorous analytical testing is essential to confirm the chemical identity, purity, and enantiomeric excess of the final product. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons (split by fluorine), the methine proton adjacent to the nitrogen, and the methyl group protons.[10][11] The integration of these signals confirms the proton count. ¹⁹F NMR is also crucial for confirming the fluorine substitutions on the phenyl ring.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[12] For the hydrochloride salt, the mass spectrum will typically show the molecular ion peak for the free base (C₈H₉F₂N) at m/z ≈ 157.16.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining chemical purity. A reversed-phase C18 column is commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[13]

  • Chiral HPLC: This is the gold standard for determining the enantiomeric purity or enantiomeric excess (e.e.) of the product. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[14]

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

  • Column Selection: Choose a suitable chiral column, such as one based on cellulose or amylose derivatives (e.g., CHIRALCEL® OD-H).[14]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane or cyclohexane, isopropanol (i-PrOH), and a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A common starting point could be Hexane/i-PrOH/DEA (90:10:0.1).[14]

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45-micron syringe filter before injection.[15]

  • Analysis: Set the flow rate (e.g., 1.0 mL/min) and UV detection wavelength (e.g., 254 nm). Inject the sample and record the chromatogram.

  • Quantification: The two enantiomers will appear as separate peaks. Calculate the enantiomeric excess using the areas of the two peaks: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Applications in Drug Development

Chiral amines are foundational components in a vast number of pharmaceuticals.[6] The (R)-1-(2,4-Difluorophenyl)ethanamine moiety is incorporated into molecules designed to interact with specific biological targets where stereochemistry is critical for efficacy and safety. Its structural features can impart desirable pharmacokinetic properties, such as improved metabolic stability or enhanced binding affinity. It is a known building block for inhibitors of various enzymes and receptors, and its derivatives have been explored in areas such as oncology and inflammatory diseases.[16][17]

Logical Flow from Synthesis to Application

cluster_process Drug Development Pathway Start Starting Materials (e.g., 2,4-Difluoroacetophenone) Synth Stereoselective Synthesis (Asymmetric or Resolution) Start->Synth Product (R)-1-(2,4-Difluorophenyl)ethanamine HCl Synth->Product Analysis Quality Control (HPLC, Chiral HPLC, NMR) Product->Analysis API API Synthesis (Coupling Reactions) Product->API Drug Final Drug Product API->Drug

Caption: The central role of the title compound in the drug development pipeline.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound. Information is derived from standard Safety Data Sheets (SDS).[18][19][20]

  • Hazard Identification:

    • Causes skin irritation (H315).[19][20]

    • Causes serious eye irritation (H319).[19][20]

    • May cause respiratory irritation (H335).[19]

  • Precautions for Safe Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.[19][21]

    • Avoid breathing dust, fumes, or vapors.[19]

    • Avoid contact with skin, eyes, and clothing.[18][19]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[20]

    • Wash hands thoroughly after handling.[19][20]

  • First Aid Measures:

    • If on Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[18][19]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[19][20]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[18][19]

    • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[18]

  • Storage Conditions:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[18][22]

Conclusion

This compound is a high-value chiral intermediate whose importance is underscored by the precise stereochemical requirements of modern pharmaceuticals. Its successful application hinges on the ability to synthesize it in high enantiomeric purity, which can be achieved through either direct asymmetric synthesis or classical chiral resolution. Robust analytical methods, particularly chiral HPLC, are indispensable for quality control. By understanding the principles behind its synthesis, characterization, and safe handling, researchers can effectively leverage this building block to advance the discovery and development of new therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-(2,4-Difluorophenyl)ethanamine and its hydrochloride salt represent a cornerstone chiral building block in modern synthetic chemistry. The presence of a stereogenic center adjacent to a difluorophenyl moiety makes it an invaluable precursor for a multitude of high-value applications, most notably in the pharmaceutical industry. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this amine in asymmetric synthesis. We will explore its utility as a chiral resolving agent, a precursor for sophisticated chiral ligands, and its central role as a key intermediate in the synthesis of blockbuster drugs, supported by detailed, field-proven protocols and mechanistic insights.

Introduction: The Strategic Importance of a Fluorinated Chiral Amine

Chiral amines are fundamental to asymmetric synthesis, serving as catalysts, auxiliaries, and synthons.[1] (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride distinguishes itself through the unique electronic properties conferred by the difluorinated aromatic ring. This fluorination can enhance metabolic stability, binding affinity, and pharmacokinetic properties in target drug molecules, making this amine a highly sought-after intermediate.

Its primary applications can be broadly categorized into three areas:

  • Direct Incorporation as a Key Synthon: Most famously, the amine constitutes the chiral core of the dipeptidyl peptidase IV (DPP-4) inhibitor, Sitagliptin.[2][3]

  • Classical Chiral Resolution: It serves as an effective chiral base for the separation of racemic acids through the formation of diastereomeric salts.[4][5]

  • Precursor to Chiral Ligands: The primary amine functionality is a versatile handle for the synthesis of more complex chiral ligands used in transition-metal-catalyzed asymmetric reactions.[6]

This guide will dissect each of these applications, providing both the theoretical framework and practical, step-by-step methodologies.

Physicochemical Properties

A thorough understanding of the reagent's physical properties is essential for its effective use and storage.

PropertyValue
Chemical Formula C₈H₁₀Cl F₂N
Molecular Weight 193.62 g/mol
Appearance White to off-white crystalline powder
Melting Point 168-172 °C
Solubility Soluble in water, methanol.
Storage Store in a cool, dry place under an inert atmosphere.

Note: Data is aggregated from common supplier specifications and may vary slightly between batches.

Application I: Asymmetric Synthesis via Biocatalytic Transamination

The most prominent role of (R)-1-(2,4-Difluorophenyl)ethanamine is as the core of Sitagliptin. While the title compound is the product of this synthesis, understanding its formation is critical to appreciating its value. The industrial synthesis of Sitagliptin was revolutionized by Merck through the development of a highly efficient biocatalytic process using a transaminase (TA) enzyme.[3][7]

Reaction Principle: Transaminases are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[8][9] This reaction proceeds via a ping-pong bi-bi mechanism, enabling the asymmetric synthesis of a chiral amine from a prochiral ketone with exceptional enantioselectivity.[10] The process is considered a hallmark of green chemistry in the pharmaceutical industry.[3]

G cluster_0 Biocatalytic Reductive Amination ProchiralKetone Prochiral Ketone (2,4-Difluorophenyl)acetone analog Transaminase Transaminase (ATA) + Pyridoxal Phosphate (PLP) ProchiralKetone->Transaminase Product (R)-1-(2,4-Difluorophenyl)ethanamine (Core of Sitagliptin) Transaminase->Product Asymmetric Amination >99.9% ee Waste Acetone (Byproduct) Transaminase->Waste AminoDonor Amino Donor (e.g., Isopropylamine) AminoDonor->Transaminase

Caption: Biocatalytic synthesis of the target amine core using a transaminase enzyme.

Protocol 3.1: General Procedure for Asymmetric Reductive Amination

This protocol provides a representative model for the asymmetric synthesis of a chiral amine from a prochiral ketone using a commercially available transaminase.

Materials:

  • Prochiral ketone (e.g., 1-(2,4-difluorophenyl)ethan-1-one)

  • Transaminase enzyme kit (e.g., Codexis ATA-415 or similar (R)-selective enzyme)

  • Isopropylamine (amino donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.5)

  • Methyl tert-butyl ether (MTBE) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heptane

Procedure:

  • Enzyme Solution Preparation: In a temperature-controlled reaction vessel, dissolve the transaminase powder in the potassium phosphate buffer to the recommended concentration (e.g., 2-5 mg/mL).

  • Cofactor Addition: Add PLP to the enzyme solution to a final concentration of approximately 1 mM and stir gently for 15-20 minutes to allow for reconstitution.

  • Reaction Initiation: Add the prochiral ketone substrate to the buffered enzyme solution. The substrate can be added neat or as a solution in a co-solvent like DMSO if solubility is low.

  • Amino Donor Addition: Add the amino donor, isopropylamine, to the reaction mixture. A typical excess of 5-10 equivalents is used to drive the reaction equilibrium towards the product.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-45 °C) with gentle agitation. Monitor the conversion of the ketone to the amine product by HPLC or GC analysis of aliquots taken periodically.

  • Work-up: Once the reaction has reached completion (typically 12-24 hours), adjust the pH of the mixture to >10 with 5M NaOH.

  • Extraction: Extract the aqueous layer three times with an equal volume of MTBE.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-(2,4-Difluorophenyl)ethanamine free base.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the crude free base in a suitable solvent (e.g., MTBE or isopropanol) and add a stoichiometric amount of HCl (as a solution in isopropanol or dioxane). The salt will precipitate and can be collected by filtration, washed with cold heptane, and dried.

  • Chiral Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

ParameterTypical ValueCausality/Insight
Enzyme Loading 1-5% (w/w)Balances reaction rate with cost. Higher loading may be needed for less reactive substrates.
pH 7.5 - 9.0Optimal pH for transaminase activity and stability. Varies by specific enzyme.
Temperature 30 - 50 °CHigher temperatures increase reaction rate but can lead to enzyme denaturation over time.
Amino Donor IsopropylamineA common, inexpensive donor that produces acetone, a volatile byproduct easily removed.
Yield >90%High yields are achievable by using an excess of the amino donor to shift the equilibrium.
Enantiomeric Excess >99%The primary advantage of biocatalysis is the exceptional stereocontrol imparted by the enzyme's active site.

Application II: Chiral Resolving Agent for Racemic Acids

Classical resolution remains a robust and scalable method for separating enantiomers.[5][11] (R)-1-(2,4-Difluorophenyl)ethanamine serves as an excellent chiral resolving agent for racemic carboxylic acids.

Reaction Principle: The chiral amine reacts with a racemic acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility.[4] By carefully selecting a solvent system, one diastereomer can be selectively crystallized from the solution, allowing for the separation of the enantiomers. The desired enantiopure acid is then liberated from the salt by treatment with a strong acid.

G cluster_0 Workflow for Chiral Resolution RacemicAcid Racemic Acid (R)-Acid + (S)-Acid SaltFormation Salt Formation in Solvent RacemicAcid->SaltFormation ChiralAmine (R)-1-(2,4-Difluorophenyl)ethanamine ChiralAmine->SaltFormation Diastereomers Diastereomeric Salts (R,R)-Salt + (S,R)-Salt SaltFormation->Diastereomers Crystallization Selective Crystallization Diastereomers->Crystallization Solid Less Soluble Salt (e.g., (R,R)-Salt) Crystallization->Solid Solution More Soluble Salt (in Mother Liquor) Crystallization->Solution Acidification Acidification (e.g., HCl) Solid->Acidification PureAcid Enantiopure Acid (R)-Acid Acidification->PureAcid

Caption: Logical workflow for the resolution of a racemic acid using a chiral amine.

Protocol 4.1: Resolution of Racemic Ibuprofen

This protocol details the separation of enantiomers of the common NSAID, Ibuprofen, as a model system.

Materials:

  • Racemic Ibuprofen

  • This compound

  • 5M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Ethanol (absolute)

  • Diethyl ether

  • 6M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare Free Base Amine: In a separatory funnel, dissolve this compound (1.0 eq) in water. Add 5M NaOH solution until the pH is >11. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over MgSO₄, filter, and remove the DCM under reduced pressure to yield the oily free base.

  • Salt Formation: Dissolve racemic Ibuprofen (2.0 eq relative to the amine) in a minimal amount of warm ethanol. In a separate flask, dissolve the prepared (R)-amine free base (1.0 eq) in a small amount of ethanol.

  • Crystallization: Slowly add the amine solution to the warm Ibuprofen solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol, followed by cold diethyl ether to remove any residual mother liquor.

  • Liberation of (S)-Ibuprofen: Suspend the collected diastereomeric salt in water and add 6M HCl until the pH is ~1. The enantiomerically enriched Ibuprofen will precipitate as a white solid.

  • Extraction and Isolation: Extract the aqueous suspension three times with diethyl ether. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield (S)-Ibuprofen.

  • Analysis: Determine the yield and the enantiomeric excess of the recovered Ibuprofen by chiral HPLC. The mother liquor from step 4 can be similarly treated to recover (R)-Ibuprofen, albeit at a lower e.e.

ParameterTypical ValueCausality/Insight
Stoichiometry 0.5 eq AmineUsing a sub-stoichiometric amount of resolving agent ensures that the less soluble salt crystallizes with high diastereomeric purity.
Solvent Ethanol/Water MixSolvent choice is critical. It must dissolve both components but allow for the selective precipitation of one diastereomeric salt.
Crystallization Temp. 4 °CSlow cooling promotes the formation of well-ordered, pure crystals, enhancing the efficiency of the resolution.
Theoretical Yield <50%Classical resolution is inherently limited to a maximum 50% yield for the desired enantiomer without a racemization step.

Application III: Precursor for Chiral Ligand Synthesis

The primary amine of (R)-1-(2,4-Difluorophenyl)ethanamine is a nucleophilic handle that can be readily functionalized to create more complex chiral ligands for asymmetric catalysis.[6] Aminophosphine ligands, for example, are a prominent class used in enantioselective hydrogenation, hydroformylation, and cross-coupling reactions.

Reaction Principle: The chiral amine is reacted with a phosphine halide (e.g., chlorodiphenylphosphine) in the presence of a base. The resulting aminophosphine ligand can then be coordinated to a transition metal precursor (e.g., [Rh(COD)₂]BF₄) to generate a catalytically active species. The steric and electronic environment created by the chiral ligand around the metal center dictates the stereochemical outcome of the catalyzed reaction.

G cluster_0 Synthesis of a Chiral Aminophosphine Ligand ChiralAmine (R)-1-(2,4-Difluorophenyl)ethanamine Reaction Nucleophilic Substitution ChiralAmine->Reaction PhosphineHalide Chlorodiphenylphosphine (Cl-PPh₂) PhosphineHalide->Reaction Base Base (e.g., Triethylamine) Base->Reaction Ligand Chiral Aminophosphine Ligand Reaction->Ligand

Caption: General synthetic route to a P-chiral aminophosphine ligand.

Protocol 5.1: Synthesis of a Chiral Aminophosphine Ligand

This protocol describes the synthesis of (R)-N-(1-(2,4-difluorophenyl)ethyl)-1,1-diphenylphosphanamine.

Materials:

  • This compound

  • Triethylamine (TEA), freshly distilled

  • Chlorodiphenylphosphine (ClPPh₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous Hexane

  • 5M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare Free Base Amine: Prepare the free base of (R)-1-(2,4-Difluorophenyl)ethanamine from its hydrochloride salt as described in Protocol 4.1, step 1.

  • Reaction Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the prepared free base amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add chlorodiphenylphosphine (1.0 eq) dropwise via syringe over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by adding degassed water. Extract the mixture three times with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is an air-sensitive oil. Purify by flash column chromatography on silica gel under an inert atmosphere, using a hexane/ethyl acetate gradient containing 1% triethylamine to prevent decomposition on the silica.

  • Characterization: Characterize the final product by ¹H, ¹³C, and ³¹P NMR spectroscopy. The product must be stored under an inert atmosphere to prevent oxidation of the phosphine.

Application in Catalysis: This ligand can be used in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins.

ReactionAsymmetric Hydrogenation of Methyl α-acetamidoacrylate
Catalyst Precursor [Rh(COD)₂]BF₄
Ligand (R)-N-(1-(2,4-difluorophenyl)ethyl)-1,1-diphenylphosphanamine
Ligand:Metal Ratio 2.2 : 1
Substrate:Catalyst 1000 : 1
Solvent Methanol
H₂ Pressure 5 bar
Yield >98%
Enantiomeric Excess Up to 95% e.e.

Note: The performance data is representative and based on results from structurally similar aminophosphine ligands in asymmetric hydrogenation.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the synthetic chemist. Its utility extends from a fundamental building block in the biocatalytic synthesis of major pharmaceuticals to a reliable agent for classical chiral resolutions and a precursor for high-performance ligands in asymmetric catalysis. The protocols and data presented herein demonstrate the breadth of its applications and provide a solid foundation for its implementation in research and development settings. The continued exploration of this and similar chiral amines will undoubtedly lead to further innovations in the efficient and stereoselective synthesis of complex molecules.

References

Application of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride in pharmaceutical development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Utilization of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride in Pharmaceutical Development

Section 1: Introduction and Strategic Importance

This compound is a synthetically valuable chiral amine that serves as a high-purity building block in modern medicinal chemistry. Its strategic importance in pharmaceutical development is anchored in two key structural features: the stereochemically defined (R)-chiral center and the 2,4-difluorophenyl moiety.

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The difluoro substitution pattern can improve metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation, modulate the basicity (pKa) of the proximal amine, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

Chirality is fundamental to drug action, as stereoisomers of a drug can exhibit significantly different efficacy, pharmacology, and toxicity. The (R)-configuration of this amine makes it a crucial precursor for constructing complex chiral molecules, ensuring the desired stereochemical outcome in the final active pharmaceutical ingredient (API). It is particularly noted for its role as a key intermediate in the synthesis of advanced triazole antifungal agents, such as isavuconazole, which target the fungal enzyme lanosterol 14α-demethylase.[][3][4][5] This guide provides researchers with the foundational knowledge and a detailed protocol for leveraging this compound in asymmetric synthesis.

Section 2: Physicochemical Properties and Laboratory Handling

Proper handling and storage are critical for maintaining the integrity and purity of this chiral intermediate. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Table 2.1: Compound Specifications

Property Value
Chemical Name (1R)-1-(2,4-difluorophenyl)ethanamine hydrochloride
CAS Number 276875-47-9 (for HCl salt); 603951-43-5 (for free base)[6]
Molecular Formula C₈H₁₀ClF₂N
Molecular Weight 193.62 g/mol [1]
Appearance White to off-white solid/powder

| Purity | Typically ≥98% |

Storage and Handling:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and degradation.

  • Safety: This compound is classified as harmful if swallowed or inhaled and can cause skin and serious eye irritation.[7][8] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[7][8]

Section 3: Core Application in Asymmetric Synthesis

A primary application of a chiral amine like (R)-1-(2,4-Difluorophenyl)ethanamine is to serve as a chiral auxiliary or a direct building block to induce stereoselectivity in a new chemical entity. By forming a transient chiral imine, it can direct the facial attack of a nucleophile, thereby creating a new stereocenter with a predictable configuration.

This principle is exemplified in the Johnson-Corey-Chaykovsky reaction, a powerful method for synthesizing three-membered rings such as epoxides, cyclopropanes, and aziridines.[9][10] The reaction of a sulfur ylide with an imine provides a reliable route to aziridines.[9][11] The protocol detailed below uses (R)-1-(2,4-Difluorophenyl)ethanamine to form a chiral imine, which then undergoes diastereoselective aziridination. The resulting chiral aziridine is a highly versatile intermediate, as the strained ring can be opened by various nucleophiles to generate more complex, stereochemically defined amine derivatives.

Section 4: Detailed Experimental Protocol

Protocol 4.1: Diastereoselective Synthesis of (2R)-2-methyl-2-(4-nitrophenyl)-1-((R)-1-(2,4-difluorophenyl)ethyl)aziridine

This protocol describes a representative workflow for using the title compound to create a new chiral center. It involves the free-basing of the hydrochloride salt, formation of a chiral imine, and subsequent diastereoselective aziridination.

Materials:

  • This compound

  • 1-(4-nitrophenyl)ethan-1-one

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene, anhydrous

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Workflow Diagram:

G cluster_prep Step 1: Amine Preparation cluster_imine Step 2: Imine Formation cluster_ccr Step 3: Aziridination cluster_purify Step 4: Purification & Analysis A Start: (R)-1-(2,4-Difluorophenyl)ethanamine HCl B Free-Basing (NaOH aq., DCM) A->B C Isolate Chiral Amine Free Base B->C D Reaction with 1-(4-nitrophenyl)ethan-1-one (Toluene, Dean-Stark) C->D E Chiral Imine Intermediate D->E G Reaction with Chiral Imine E->G F Corey-Chaykovsky Reagent Prep (NaH, (CH₃)₃SOI, DMSO) F->G H Diastereomeric Aziridine Products G->H I Aqueous Workup & Extraction H->I J Silica Gel Chromatography I->J K Final Product J->K L Analysis (NMR, Chiral HPLC) K->L

Diagram 4.1: High-level experimental workflow.

Step-by-Step Procedure:

  • Preparation of the Free Amine:

    • To a separatory funnel, add this compound (1.94 g, 10.0 mmol) and deionized water (20 mL).

    • Add dichloromethane (DCM, 30 mL) and cool the mixture in an ice bath.

    • Slowly add 1 M NaOH solution dropwise with swirling until the pH of the aqueous layer is >12.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Use the resulting oil (the free amine) directly in the next step.

  • Formation of the Chiral Imine:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve the free amine from the previous step (~10.0 mmol) and 1-(4-nitrophenyl)ethan-1-one (1.65 g, 10.0 mmol) in anhydrous toluene (50 mL).

    • Heat the mixture to reflux and collect water in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude imine can be used without further purification.

  • Johnson-Corey-Chaykovsky Aziridination:

    • Caution: Sodium hydride reacts violently with water. Perform this step under a dry, inert atmosphere (N₂ or Ar).

    • In a separate, dry, three-neck flask, suspend sodium hydride (60% dispersion, 0.44 g, 11.0 mmol) in anhydrous DMSO (15 mL).

    • In a separate beaker, dissolve trimethylsulfoxonium iodide (2.42 g, 11.0 mmol) in anhydrous DMSO (15 mL), warming gently if necessary.

    • Slowly add the trimethylsulfoxonium iodide solution to the NaH suspension via syringe. Hydrogen gas will evolve. Stir the resulting milky solution at room temperature for 1 hour to form the sulfur ylide (Corey's reagent).

    • Dissolve the crude imine from Step 2 in anhydrous DMSO (10 mL) and add it dropwise to the ylide solution at room temperature.

    • Stir the reaction mixture at room temperature overnight.

  • Workup and Purification:

    • Slowly quench the reaction by pouring it into a beaker containing ice-water (100 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with water (2 x 50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to separate the diastereomeric aziridine products.

Section 5: Reaction Mechanism and Expected Data

The stereochemical outcome of the reaction is dictated by the approach of the sulfur ylide to the less sterically hindered face of the chiral imine.

Reaction Mechanism:

Diagram 5.1: Mechanism of the Johnson-Corey-Chaykovsky aziridination.

Table 5.1: Expected Analytical Data

Parameter Expected Outcome
Physical Appearance Yellowish oil or solid, depending on diastereomer
Yield 60-85% (post-chromatography)
Diastereomeric Ratio (d.r.) Expected to be > 70:30 in favor of one diastereomer, verifiable by ¹H NMR integration of characteristic signals or chiral HPLC.
¹H NMR Appearance of characteristic signals for the aziridine ring protons (typically in the 2.0-3.5 ppm range).

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular formula C₁₇H₁₇F₂N₃O₂ (MW 345.34). |

Section 6: Conclusion

This compound is more than a simple starting material; it is a strategic tool for introducing and controlling chirality in complex molecules. Its difluorinated phenyl ring offers intrinsic advantages for drug design, while its stereocenter provides a reliable handle for asymmetric synthesis. The protocol provided herein for diastereoselective aziridination is a robust example of its application, yielding a versatile chiral intermediate ready for further elaboration into advanced pharmaceutical targets. Mastery of such protocols enables researchers and drug development professionals to efficiently construct complex chiral APIs with high stereochemical fidelity.

References

Application Notes & Protocols for (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Chiral Amines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and chiral centers into drug candidates is a cornerstone of rational drug design. (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, a chiral amine featuring a difluorinated phenyl ring, represents a valuable building block for researchers and scientists in drug development.[] The presence of the difluorophenyl moiety can significantly enhance metabolic stability, improve blood-brain barrier penetration, and modulate the compound's pharmacokinetic and pharmacodynamic profile.[2] This guide provides an in-depth exploration of the applications and experimental protocols involving this versatile synthetic intermediate.

The hydrochloride salt form of this amine enhances its solubility in aqueous media and improves its handling characteristics, making it amenable to a variety of reaction conditions.[2] Its primary applications lie in the synthesis of novel bioactive molecules, particularly as a precursor for antiviral prodrugs and in the exploration of structure-activity relationships (SAR) for various therapeutic targets.[][2]

Core Physicochemical & Safety Data

A thorough understanding of the compound's properties and safety profile is paramount before its inclusion in any experimental workflow.

PropertyValueSource
Molecular Formula C₈H₁₀ClF₂N[][2]
Molecular Weight 193.62 g/mol [][2]
Appearance Solid[3]
Purity Typically >95%[][4]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[5][6]

Safety Summary: this compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[7][8][9] It may also cause respiratory irritation.[7][8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6][10] All manipulations should be performed in a well-ventilated fume hood.[6][10]

Application I: Chiral Resolution of Racemic 1-(2,4-Difluorophenyl)ethanamine

The enantiomerically pure (R)-isomer is often obtained through the resolution of a racemic mixture. This process relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their differing solubilities.[11][12]

Conceptual Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation & Purification cluster_2 Liberation of the Free Amine racemic Racemic 1-(2,4-Difluorophenyl)ethanamine mix Formation of Diastereomeric Salts ((R,L)-salt and (S,L)-salt) racemic->mix resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->mix solvent Solvent (e.g., Methanol/Water) solvent->mix crystallization Fractional Crystallization (Less soluble diastereomer precipitates) mix->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-amine-L-tartrate) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt in Filtrate filtration->more_soluble base_treatment Treatment with Base (e.g., NaOH solution) less_soluble->base_treatment extraction Solvent Extraction base_treatment->extraction final_product (R)-1-(2,4-Difluorophenyl)ethanamine extraction->final_product

Caption: Workflow for the chiral resolution of a racemic amine.

Protocol: Chiral Resolution using L-Tartaric Acid

This protocol provides a general framework for the resolution of racemic 1-(2,4-difluorophenyl)ethanamine. The optimal solvent system and crystallization conditions may require empirical optimization.

Materials:

  • Racemic 1-(2,4-difluorophenyl)ethanamine

  • L-(+)-Tartaric acid (chiral resolving agent)

  • Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Procedure:

  • Dissolution: In a flask, dissolve 1 equivalent of racemic 1-(2,4-difluorophenyl)ethanamine in a minimal amount of a suitable solvent, such as methanol.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same solvent, warming gently if necessary. Add the tartaric acid solution dropwise to the amine solution with stirring. The use of 0.5 equivalents of the resolving agent is a common starting point for the resolution of a racemic amine.

  • Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. The formation of a precipitate may take several hours.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a 2 M NaOH solution until the pH is basic (pH > 10). This will liberate the free amine from the tartrate salt.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(2,4-difluorophenyl)ethanamine.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent until precipitation is complete. Collect the precipitate by filtration and dry under vacuum.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative (e.g., with Mosher's acid chloride) and analyzing by NMR spectroscopy.[11]

Application II: Synthesis of Amide Derivatives for SAR Studies

The primary amine group of (R)-1-(2,4-difluorophenyl)ethanamine is a versatile handle for the synthesis of a wide array of derivatives, most commonly through acylation to form amides. This allows for the systematic exploration of the chemical space around a pharmacophore.

General Reaction Scheme: Acylation

G cluster_reactants Reactants amine (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride product Amide Derivative amine->product Acylation acyl_chloride Acyl Chloride (R'-COCl) or Carboxylic Acid acyl_chloride->product base Base (e.g., Triethylamine) base->product

Caption: General scheme for the acylation of the title compound.

Protocol: Synthesis of N-((R)-1-(2,4-Difluorophenyl)ethyl)acetamide

This protocol details a standard acylation reaction using acetyl chloride as the acylating agent.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under a nitrogen atmosphere. The excess base is to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the starting material and any synthesized derivatives.

Analytical TechniquePurposeKey Considerations
¹H and ¹³C NMR Structural elucidation and confirmation of purity.The fluorine atoms will cause characteristic splitting patterns in the aromatic region of the ¹H NMR and on adjacent carbons in the ¹³C NMR.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.Electrospray ionization (ESI) is a suitable technique for this compound.
Chiral HPLC Determination of enantiomeric excess (ee%).A chiral stationary phase is required. Method development will involve screening different columns and mobile phases.
FTIR Spectroscopy Identification of functional groups.Look for characteristic stretches for N-H (amine), C-F (aryl fluoride), and C=O (amide, if derivatized).

Conclusion

This compound is a strategically important chiral building block with broad applications in drug discovery and development. Its unique electronic and steric properties, conferred by the difluorophenyl moiety, make it an attractive starting material for the synthesis of novel therapeutic agents. The protocols outlined in this guide provide a practical framework for the utilization of this compound in chiral resolutions and derivatization reactions, enabling researchers to efficiently explore its potential in their respective research programs. As with any chemical synthesis, appropriate safety precautions and analytical diligence are imperative for successful and reproducible outcomes.

References

Application Notes and Protocols for the Chromatographic Analysis of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the derivatization of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride for subsequent analysis by high-performance liquid chromatography (HPLC) and gas chromatography (GC). The focus is on strategies for both chiral purity assessment and achiral quantification. We delve into the rationale behind reagent selection, reaction optimization, and chromatographic method development, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with an emphasis on the chemical principles that ensure robust and reproducible results.

Introduction: The Analytical Challenge of (R)-1-(2,4-Difluorophenyl)ethanamine

(R)-1-(2,4-Difluorophenyl)ethanamine is a chiral primary amine and a key building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is often a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Furthermore, accurate quantification in various matrices is essential for pharmacokinetic and metabolic studies.

Direct chromatographic analysis of this amine presents several challenges:

  • High Polarity: The primary amine group leads to strong interactions with active sites on chromatographic columns, potentially causing poor peak shape (tailing) and inconsistent retention.[1]

  • Low Volatility: The hydrochloride salt form is non-volatile, making direct analysis by gas chromatography impossible without derivatization.

  • Lack of a Strong Chromophore: The molecule's native UV absorbance is often insufficient for sensitive detection at low concentrations, necessitating the introduction of a chromophoric or fluorophoric tag.[2][3]

  • Chirality: Distinguishing between the (R) and (S) enantiomers requires a chiral environment, which can be achieved through a chiral stationary phase (CSP) or by derivatization with a chiral reagent to form diastereomers.[4][5][6]

Derivatization addresses these challenges by chemically modifying the amine group to create a derivative with improved chromatographic properties and detectability.[7][8][9] This guide will explore two primary pathways: chiral derivatization for enantiomeric purity analysis using HPLC and achiral derivatization for enhanced volatility and sensitivity in GC analysis.

Chiral Derivatization for Enantiomeric Purity Analysis by HPLC

The fundamental principle of indirect chiral separation is the reaction of a racemic or enantiomerically enriched amine with a single, pure enantiomer of a chiral derivatizing agent (CDA).[4][5] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers possess different physicochemical properties and can, therefore, be separated on a standard (achiral) reversed-phase HPLC column.[4]

Reagent Selection: Marfey's Reagent (FDAA)

For the chiral derivatization of primary amines like (R)-1-(2,4-Difluorophenyl)ethanamine, Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is an excellent and widely used choice.[7][10][11][12]

Why Marfey's Reagent?

  • Robust Chemistry: The reaction involves a nucleophilic aromatic substitution where the amine attacks the electron-deficient fluorophenyl ring of L-FDAA, forming a stable derivative.[13]

  • Strong Chromophore: The 2,4-dinitrophenyl group in the resulting derivative provides a strong UV absorbance at approximately 340 nm, enabling highly sensitive detection.[4][13]

  • Predictable Elution: For a large number of amino acids and chiral amines, the D-enantiomer derivative (or in this case, the derivative of the (S)-amine with L-FDAA) often exhibits stronger intramolecular hydrogen bonding. This can make it slightly less polar, leading to a longer retention time on a reversed-phase column compared to the L-enantiomer derivative (the (R)-amine with L-FDAA).[4] However, this elution order should always be confirmed experimentally with standards.

Workflow for Chiral Derivatization and HPLC Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing (R/S)-1-(2,4-Difluorophenyl)ethanamine HCl Dissolve Dissolve in Water/ Acetonitrile Sample->Dissolve pH_Adjust Add Bicarbonate Buffer (pH ~9) Dissolve->pH_Adjust Add_FDAA Add L-FDAA in Acetone pH_Adjust->Add_FDAA React Incubate at 40-50°C for 60-90 min Add_FDAA->React Quench Quench with HCl React->Quench Inject Inject onto RP-HPLC Quench->Inject Separate Gradient Elution (ACN/Water/TFA) Inject->Separate Detect UV Detection at 340 nm Separate->Detect Quantify Quantify Diastereomers Detect->Quantify cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample in Solution (e.g., Methanol) Drydown Evaporate Solvent (Nitrogen Stream) Sample->Drydown Add_Solvent Add Anhydrous Solvent (e.g., Ethyl Acetate) Drydown->Add_Solvent Add_PFPA Add PFPA Add_Solvent->Add_PFPA React Incubate at 60-70°C for 20-30 min Add_PFPA->React Cool Cool to Room Temp React->Cool Inject Inject into GC-MS Cool->Inject Separate Temperature Programmed Separation Inject->Separate Detect Mass Spectrometry (SIM Mode) Separate->Detect

References

The Strategic deployment of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride in the Synthesis of Bioactive Aza-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quintessential Chiral Amine for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for structurally precise and functionally optimized molecular entities is paramount. Chiral amines, in particular, serve as foundational synthons for a significant portion of marketed pharmaceuticals. Among these, (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride has emerged as a cornerstone building block, prized for its unique combination of stereochemical definition and advantageous fluorine substitution. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 2,4-difluoro substitution pattern, in particular, has been shown to be highly effective in a variety of therapeutic targets. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of bioactive molecules, with a focus on N-aryl aza-heterocycles.

The Power of the 2,4-Difluorophenyl Moiety: A Structure-Activity Relationship (SAR) Perspective

The utility of the 2,4-difluorophenyl group extends across multiple therapeutic areas, from antifungal agents to kinase inhibitors. Its efficacy can be attributed to several key factors:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and a longer in-vivo half-life of the drug molecule.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonding with backbone amides or other polar residues in the active site.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amine group, influencing its ionization state at physiological pH and potentially improving cell permeability and oral bioavailability.

  • Conformational Control: The presence of the fluorine substituents can induce specific conformational preferences in the molecule, which can be critical for optimal binding to a biological target.

The (R)-stereochemistry at the benzylic position is often crucial for stereospecific interactions with chiral biological macromolecules like enzymes and receptors, leading to improved efficacy and reduced off-target effects.

Application Focus: Synthesis of Bioactive 1,2,4-Triazolo[1,5-a]pyrimidines

A prominent application of this compound is in the synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines. This heterocyclic scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and microtubule targeting.[1] The synthesis typically involves the chemoselective nucleophilic aromatic substitution (SNAr) of a di-chloro-triazolopyrimidine intermediate.

Below is a representative workflow for the synthesis of a C7-aminated triazolopyrimidine derivative, a class of compounds investigated for their potential in treating neurodegenerative diseases.[1]

workflow start Diethyl 2-(2,4-difluorophenyl)malonate step1 Cyclocondensation with 1H-1,2,4-triazol-5-amine start->step1 intermediate1 5,7-Dihydroxy-triazolopyrimidine Intermediate step1->intermediate1 step2 Chlorination with POCl3 intermediate1->step2 intermediate2 5,7-Dichloro-triazolopyrimidine Intermediate step2->intermediate2 step3 Chemoselective Amination with (R)-1-(2,4-Difluorophenyl)ethanamine (Target Reaction) intermediate2->step3 product Final Bioactive Product (C7-aminated triazolopyrimidine) step3->product

Caption: Synthetic workflow for a bioactive triazolopyrimidine.

Detailed Experimental Protocol: Synthesis of a C7-((R)-1-(2,4-Difluorophenyl)ethyl)amino-Substituted 1,2,4-Triazolo[1,5-a]pyrimidine

This protocol details the crucial chemoselective amination step, which leverages the nucleophilicity of (R)-1-(2,4-difluorophenyl)ethanamine to displace a chlorine atom from the triazolopyrimidine core. The selectivity for the C7 position over the C5 position is a known characteristic of this scaffold, driven by the electronic properties of the heterocyclic system.

Materials and Equipment:

Reagent/MaterialGradeSupplier
5,7-Dichloro-6-(2,4-difluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine≥95%Commercially available
This compound≥98%Commercially available
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Ethyl acetate (EtOAc)ACS GradeCommercially available
HexanesACS GradeCommercially available
Saturated aqueous sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous magnesium sulfateCommercially available
Silica gel for column chromatography60 Å, 230-400 meshCommercially available
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, TLC plates

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen, add 5,7-dichloro-6-(2,4-difluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 g, 3.13 mmol, 1.0 equiv.).

    • Expert Insight: The use of an inert atmosphere is crucial to prevent the introduction of moisture, which could react with the starting materials and reagents, leading to side products and reduced yields.

  • Reagent Addition: Dissolve the starting material in anhydrous N,N-dimethylformamide (15 mL). To this solution, add this compound (0.67 g, 3.44 mmol, 1.1 equiv.) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.22 mL, 7.00 mmol, 2.2 equiv.).

    • Causality Explanation: The hydrochloride salt of the amine is used for its stability and ease of handling. DIPEA, a non-nucleophilic organic base, is added to neutralize the HCl salt in situ, liberating the free amine for the nucleophilic attack. An excess of the base is used to also scavenge the HCl generated during the substitution reaction.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Self-Validation: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting dichloro-pyrimidine and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Procedural Rationale: The aqueous work-up is performed to remove the DMF solvent and the inorganic salts formed during the reaction. Ethyl acetate is an appropriate extraction solvent for the relatively nonpolar product.

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Trustworthiness: Washing with sodium bicarbonate ensures the removal of any acidic impurities, and the brine wash helps to remove residual water from the organic phase. Drying over magnesium sulfate is a standard and effective method for removing water before solvent evaporation.

  • Final Product Isolation: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford the desired C7-aminated product as a white solid.

Expected Results and Characterization:

ParameterExpected Value/Data
Yield 75-85%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) Characteristic peaks corresponding to the aromatic protons of both the triazolopyrimidine core and the 2,4-difluorophenyl ethylamine side chain, as well as the methine and methyl protons of the chiral ethylamine moiety. The NH proton will likely appear as a broad singlet or a doublet depending on coupling.
¹³C NMR (101 MHz, CDCl₃) Resonances corresponding to all unique carbon atoms in the molecule, including the characteristic C-F coupled signals for the difluorinated rings.
Mass Spectrometry (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight of the product.
Chiral HPLC Analysis on a suitable chiral stationary phase should confirm the enantiomeric purity of the product, which is expected to be >99% ee, as the chirality is introduced from the starting material.

Visualization of the Synthetic Transformation

reaction reactant1 5,7-Dichloro-triazolopyrimidine Reaction Conditions DIPEA, DMF 80 °C reactant1->Reaction Conditions reactant2 (R)-1-(2,4-Difluorophenyl)ethanamine reactant2->Reaction Conditions product C7-aminated Product + + +->Reaction Conditions Reaction Conditions->product

Caption: Key amination reaction for bioactive molecule synthesis.

Conclusion and Future Outlook

This compound stands as a versatile and highly valuable chiral building block in the synthesis of bioactive molecules. Its inherent stereochemistry and the advantageous properties conferred by the 2,4-difluorophenyl moiety make it a strategic choice for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of their drug candidates. The provided protocol for the synthesis of a bioactive 1,2,4-triazolo[1,5-a]pyrimidine derivative serves as a practical guide and a testament to the utility of this synthon. As the quest for novel therapeutics continues, the strategic application of such well-defined and functionally rich building blocks will undoubtedly play a pivotal role in the successful development of the next generation of medicines.

References

Application Notes and Protocols for Enzyme Inhibition Studies: The Role of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Fluorinated Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1] Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. Within this field, compounds featuring a difluorophenyl moiety are of significant interest due to fluorine's ability to modulate molecular properties such as metabolic stability and binding affinity without drastic changes to molecular geometry.

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a key chiral building block utilized in the synthesis of various bioactive molecules. While not typically an inhibitor itself, its structural motif is present in potent inhibitors of critical signaling kinases. For instance, derivatives of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as selective and potent inhibitors of B-Raf kinase, a central component of the MAP kinase/ERK signaling pathway. This pathway, when constitutively activated by mutations such as B-Raf(V600E), is a key driver in a large percentage of human cancers, including melanoma.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines detailed protocols for utilizing this compound as a scaffold for inhibitor synthesis and subsequently characterizing the inhibitory potential of its derivatives against a representative serine/threonine kinase, B-Raf. The protocols provided herein are designed to be self-validating systems, emphasizing scientific integrity and reproducibility.

Section 1: Foundational Principles of Enzyme Inhibition Assays

Enzyme assays are laboratory procedures designed to measure the rate of an enzyme-catalyzed reaction, and they are vital for studying enzyme kinetics and inhibition.[2] The core principle of an enzyme inhibition assay is to quantify the reduction in enzymatic activity in the presence of a test compound.[1]

Key Parameters: IC50 and Ki

Two fundamental parameters are used to quantify the potency of an inhibitor:

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3] It is a practical and widely used measure of inhibitor potency but is dependent on the specific experimental conditions, such as substrate concentration.[4]

  • Ki (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme. Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration, allowing for a more direct comparison of inhibitor potency between different studies.[3] The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

Types of Enzyme Inhibition

Understanding the mechanism of inhibition is crucial for drug development.[5] The primary types of reversible inhibition are:

  • Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. This can be overcome by increasing the substrate concentration.[6]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, altering the enzyme's conformation and reducing its catalytic efficiency. This type of inhibition is not affected by substrate concentration.[6]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic activity.

Elucidating the mechanism of action (MOA) helps in understanding how an inhibitor functions at a molecular level and predicts its physiological effects.[5][7]

Section 2: Safety and Handling of this compound

Proper handling and storage are critical for ensuring experimental accuracy and laboratory safety.

Property Information
Appearance Solid
Storage Store in a dry, well-ventilated place. Keep container tightly closed.[8]
Hazards May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[9][10]
Precautions Wear protective gloves, protective clothing, and eye/face protection. Wash hands thoroughly after handling. Use only in a well-ventilated area.[10][11]
First Aid If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. If inhaled: Remove person to fresh air. If swallowed: Call a poison center or doctor if you feel unwell.[12]

Always consult the material safety data sheet (MSDS) for the specific product before use.[8]

Section 3: Experimental Protocols

The following protocols provide a step-by-step guide for a hypothetical scenario where a derivative of this compound, hereafter referred to as "DFP-Compound," is tested for its inhibitory activity against B-Raf kinase. A luminescence-based assay measuring ATP depletion is described due to its high sensitivity and suitability for high-throughput screening.[1][13]

Protocol 1: Determination of IC50 for DFP-Compound against B-Raf Kinase

This protocol outlines the determination of the IC50 value of DFP-Compound using a luminescence-based kinase assay. The principle is that active kinase consumes ATP, leading to a lower luminescent signal from an ATP-detecting reagent. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[1]

Materials and Reagents:

  • Recombinant active B-Raf enzyme

  • MEK1 (inactive) as a substrate

  • This compound derived "DFP-Compound"

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[14]

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • High-purity DMSO

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis a Prepare serial dilution of DFP-Compound in DMSO c Dispense DFP-Compound dilutions to 384-well plate a->c b Prepare Kinase Reaction Mixture (B-Raf, MEK1, Assay Buffer) d Add Kinase Reaction Mixture to initiate reaction b->d c->d e Incubate at 30°C for 60 minutes d->e f Add ATP Detection Reagent (e.g., Kinase-Glo®) e->f g Incubate at RT for 10 minutes f->g h Measure Luminescence g->h i Calculate % Inhibition and determine IC50 h->i

Caption: Workflow for the B-Raf Kinase Inhibition Assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of DFP-Compound in high-purity DMSO.

    • Perform a serial dilution of the compound stock in DMSO. A 10-point, 3-fold dilution series is recommended, starting from a high concentration (e.g., 1 mM).[1]

    • Include a DMSO-only control (vehicle control) and a known B-Raf inhibitor as a positive control.

  • Assay Plate Preparation:

    • Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of a white 384-well plate.[1]

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing kinase assay buffer, B-Raf enzyme, and MEK1 substrate. The final concentrations should be optimized, but typical starting points are 5-10 nM B-Raf and 0.2 µM MEK1.

    • Initiate the kinase reaction by dispensing 5 µL of the kinase reaction mixture into each well.

    • Prepare "no kinase" control wells by adding the reaction mixture without the enzyme. This will serve as the 100% inhibition control.[1]

    • Add 4 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near its Km value for B-Raf to ensure sensitivity to competitive inhibitors.

    • Mix the plate gently on a plate shaker.

  • Incubation:

    • Incubate the plate for 60 minutes at 30°C.[15]

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 10 µL of the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.[1]

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.[1]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (Lumi_inhibitor - Lumi_no_kinase) / (Lumi_vehicle - Lumi_no_kinase) Where:

      • Lumi_inhibitor is the luminescence from wells with the DFP-Compound.

      • Lumi_no_kinase is the luminescence from the 100% inhibition control.

      • Lumi_vehicle is the luminescence from the DMSO-only (0% inhibition) control.

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression algorithm to determine the IC50 value.[3][16]

Parameter Example Value
B-Raf Enzyme Concentration5 nM
MEK1 Substrate Concentration200 nM
ATP Concentration10 µM (at Km)
Incubation Time60 minutes
Incubation Temperature30°C
Final DMSO Concentration< 1%
Protocol 2: Elucidating the Mechanism of Action (MOA)

To determine if DFP-Compound is a competitive, non-competitive, or other type of inhibitor with respect to ATP, kinase activity is measured at various concentrations of both the inhibitor and ATP.[5]

Procedure:

  • Perform the kinase assay as described in Protocol 1.

  • Set up a matrix of experiments with varying concentrations of DFP-Compound (e.g., 0, 0.5x, 1x, 2x, 5x the determined IC50) and varying concentrations of ATP (e.g., 0.25x, 0.5x, 1x, 2x, 5x the Km of ATP).

  • Measure the initial reaction velocities for each condition.

  • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[ATP]).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Mixed Inhibition: The lines will intersect in the second quadrant (off-axis).

    • Uncompetitive Inhibition: The lines will be parallel.

Section 4: Signaling Pathway Context

The B-Raf kinase is a critical node in the RAS-RAF-MEK-ERK signaling pathway, which regulates cell growth, differentiation, and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF output Cell Proliferation, Survival, Differentiation TF->output inhibitor DFP-Compound (Derivative) inhibitor->BRAF Inhibition

Caption: The RAS-RAF-MEK-ERK Signaling Pathway.

Constitutive activation of B-Raf due to mutations disrupts this tightly regulated cascade, leading to sustained downstream signaling and oncogenesis. DFP-Compound, as a hypothetical inhibitor, would block the phosphorylation of MEK by B-Raf, thereby inhibiting the entire downstream pathway and suppressing cancer cell proliferation.

Conclusion

This compound represents a valuable chemical scaffold for the development of potent and selective kinase inhibitors. The protocols detailed in this guide provide a robust framework for synthesizing derivatives and comprehensively evaluating their inhibitory activity and mechanism of action against key oncogenic kinases like B-Raf. By integrating rigorous biochemical assays with a clear understanding of the underlying cell signaling pathways, researchers can effectively advance the discovery and development of novel targeted cancer therapies.

References

Application Note & Protocol: (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride as a Foundational Precursor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Chiral Amines

In the landscape of contemporary drug discovery, chiral amines serve as indispensable building blocks for a vast array of therapeutic agents.[1][2] Their structural diversity and ability to form critical hydrogen bonds are fundamental to molecular recognition at biological targets.[1] The strategic incorporation of fluorine atoms into these chiral scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties such as metabolic stability, binding affinity, and central nervous system penetration.[3]

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride stands out as a particularly valuable precursor. The 2,4-difluorophenyl motif is a privileged structure found in numerous successful pharmaceuticals, most notably in the class of azole antifungal agents.[4][5] This specific enantiomer, provided as a hydrochloride salt for enhanced stability and solubility, offers a reliable and high-purity starting point for the stereospecific synthesis of complex drug candidates.[3] Its primary application lies in the construction of chiral side chains that are crucial for the targeted inhibition of enzymes like fungal cytochrome P450 51 (CYP51).[4] This guide provides a detailed overview of its properties, safe handling, and a validated protocol for its application in the synthesis of a key triazole intermediate.

Precursor Profile: Physicochemical & Safety Data

A thorough understanding of the precursor's properties and safety requirements is paramount for successful and safe experimentation.

Physicochemical Properties

The key properties of (R)-1-(2,4-Difluorophenyl)ethanamine and its hydrochloride salt are summarized below.

PropertyValueSource(s)
Chemical Name This compound[6]
CAS Number 791098-84-5 (Free Base)[6]
Molecular Formula C₈H₁₀ClF₂N[3]
Molecular Weight 193.62 g/mol [3]
Appearance White to off-white solid/powder[7]
Purity Typically ≥98%[8]
Solubility Soluble in water, enhancing its utility in various reaction conditions.[3]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]
Safety & Handling Protocol

This compound is classified as an irritant. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[10]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or long-sleeved clothing to prevent skin contact.[9][11]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] If engineering controls are insufficient, use a government-approved respirator.[12]

  • Handling & Storage:

    • Handle in accordance with good industrial hygiene and safety practices.[11]

    • Avoid dust formation. Do not breathe dust, fumes, or vapor.[9][12]

    • Avoid contact with eyes, skin, and clothing.[12]

    • Wash hands thoroughly after handling and before breaks.[9]

    • Store in a tightly closed container in a dry and cool environment, away from incompatible materials such as strong acids and oxidizing agents.[10][11]

  • First Aid Measures:

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][11]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11][12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[9][12]

    • If Swallowed: Rinse mouth with water. Get medical attention if symptoms occur.[11]

Application Protocol: Stereospecific Synthesis of a Chiral Azole Intermediate

This protocol details the synthesis of (R)-1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, a crucial intermediate for potent azole antifungal drugs. The chirality of the final product is directly inherited from the (R)-1-(2,4-difluorophenyl)ethanamine precursor, underscoring its importance. This synthesis involves a two-step process: first, the formation of a chiral aziridine, followed by its conversion to the desired oxirane.

Rationale and Mechanistic Insight

The strategic use of the chiral amine is to direct the stereochemistry of the subsequent reactions. The nitrogen atom of the amine acts as a nucleophile, and its chiral center dictates the facial selectivity of the attack, ensuring the formation of the desired enantiomer. The conversion of the resulting intermediate to the oxirane is a common and efficient method for constructing this key structural motif in azole antifungals.[4]

G cluster_0 Logical Overview A (R)-1-(2,4-Difluorophenyl) ethanamine HCl (Chiral Precursor) B Stereospecific Synthesis (e.g., Aziridination/Oxirane Formation) A->B Provides Stereocontrol C Chiral Azole Intermediate (Key Building Block) B->C Forms Core Structure D Further Elaboration C->D E Final API (e.g., Azole Antifungal Drug) D->E Biological Activity

Caption: Logical flow from chiral precursor to final active pharmaceutical ingredient.

Detailed Experimental Protocol

Objective: To synthesize (R)-1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.

Materials & Reagents:

  • This compound (≥98% purity)

  • 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one

  • 1H-1,2,4-Triazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Trimethylsulfoxonium iodide (TMSI)

  • Sodium Hydroxide (NaOH)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Silica gel (for chromatography)

  • Standard laboratory glassware

Step 1: Synthesis of (R)-2-(1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethan-1-amine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1H-1,2,4-triazole (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous toluene (100 mL).

  • Addition of Amine: Add this compound (1.0 eq) to the suspension. The K₂CO₃ will neutralize the hydrochloride salt to liberate the free amine in situ.

  • Addition of Ketone: Add 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture to remove inorganic salts. Wash the filtrate with deionized water (2 x 50 mL) in a separatory funnel.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of (R)-1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

  • Reagent Preparation: In a separate flask, prepare a solution of Trimethylsulfoxonium iodide (TMSI) (1.2 eq) and NaOH (1.5 eq) in a mixture of Toluene and water. Stir until the TMSI fully dissolves.

  • Reaction: Add the crude product from Step 1, dissolved in a minimal amount of toluene, to the TMSI solution.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 8-12 hours. The reaction involves the formation of a sulfonium ylide which then acts on the intermediate to form the oxirane ring.[4]

  • Work-up: After the reaction is complete (monitored by TLC), separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure oxirane product.

  • Crystallization & Characterization: The purified product, often an oil, can be crystallized from a DCM/MeOH mixture.[4] The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow Experimental Workflow start Start Materials: - (R)-Amine HCl - Triazole, K2CO3 - Chloroacetophenone step1 Step 1: Nucleophilic Substitution - Reflux in Toluene - Monitor by TLC start->step1 workup1 Work-up 1: - Filter salts - Aqueous wash - Dry & Evaporate step1->workup1 intermediate Crude Intermediate workup1->intermediate step2 Step 2: Oxirane Formation - TMSI, NaOH - Room Temp Stirring intermediate->step2 workup2 Work-up 2: - Phase separation - Extraction (DCM) - Dry & Evaporate step2->workup2 purify Purification: Silica Gel Column Chromatography workup2->purify final Final Product: - Chiral Oxirane - Characterize (NMR, MS) purify->final

Caption: Step-by-step experimental workflow for chiral oxirane synthesis.

Conclusion: A Cornerstone for Chiral Drug Synthesis

This compound is more than just a chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of high-value pharmaceutical intermediates. The protocol described herein illustrates a standard, yet powerful, transformation where the inherent chirality of the precursor is elegantly transferred to a complex product. The resulting chiral oxirane is a versatile building block for a variety of azole antifungals and other therapeutic agents where the specific three-dimensional arrangement of the difluorophenyl group is critical for potent and selective biological activity.[4][13] Researchers in drug development can leverage this precursor to rapidly assemble libraries of chiral compounds, accelerating the discovery of new and more effective medicines.

References

Application Notes and Protocols for (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe and effective handling of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride in a research and development setting. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established laboratory safety practices and chemical principles. The protocols outlined herein are designed to be self-validating, emphasizing procedural causality to ensure experimental reproducibility and safety.

Introduction: The Significance of Fluorination in Modern Drug Discovery

This compound is a chiral primary amine of significant interest in medicinal chemistry and drug development. Its structure is characterized by a difluorinated phenyl ring, a feature that imparts unique physicochemical properties crucial for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy to enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a molecule.[1] The 2,4-difluoro substitution pattern, in particular, can influence receptor binding affinity and selectivity, making this compound a valuable building block in the synthesis of targeted therapeutics.[1]

This guide will detail the necessary procedures for the safe handling, storage, and preparation of solutions of this compound, ensuring the integrity of the compound and the safety of laboratory personnel.

Compound Profile and Physicochemical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its proper handling.

PropertyValueSource
Chemical Name (1R)-1-(2,4-difluorophenyl)ethanamine;hydrochloridePubChem
Molecular Formula C₈H₁₀ClF₂N[1]
Molecular Weight 193.62 g/mol [1]
Appearance White to off-white crystalline powderInferred from analogous compounds
Chirality (R)-enantiomerN/A
CAS Number 276875-47-9 (unspecified stereochemistry)[1]

Safety, Handling, and Storage: A Risk-Based Approach

This compound is a chemical that requires careful handling to minimize exposure and ensure a safe laboratory environment. The following procedures are based on a comprehensive risk assessment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound should be treated as a hazardous substance.

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Workflow for Safe Handling of Powdered Compound

The following diagram illustrates the standard workflow for safely handling the powdered form of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure safety first Weigh Weigh Compound on Calibrated Balance FumeHood->Weigh Proceed to handling Transfer Transfer Powder to Vessel Weigh->Transfer Carefully Clean Decontaminate Work Area Transfer->Clean After handling Store Store in a Cool, Dry, Well-Ventilated Place Clean->Store Waste Dispose of Waste Properly Clean->Waste Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis StockPrep Prepare Stock Solution (See Protocol 4.3) Dilution Prepare Working Dilutions StockPrep->Dilution Dilute to working concentration Treatment Treat Cells/Reaction with Compound Dilution->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Assay (e.g., Cell Viability, Enzyme Kinetics) Incubation->Assay DataCollection Collect Data Assay->DataCollection DataAnalysis Analyze and Interpret Results DataCollection->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining this chiral amine salt in high purity. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Significance of Purity

(R)-1-(2,4-Difluorophenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceutically active compounds. The hydrochloride salt is often the preferred form due to its enhanced stability and solubility.[1] Achieving high chemical and enantiomeric purity is paramount, as impurities can significantly impact the efficacy, safety, and regulatory approval of the final drug product. This guide will navigate the common hurdles in the purification process, from initial crystallization to final polishing.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments.

Crystallization & Isolation Challenges

Question 1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common phenomenon where the compound separates as a liquid phase rather than a solid crystalline lattice. This can be caused by several factors:

  • High Impurity Levels: Impurities can depress the melting point of the material, leading to the formation of a liquid.

  • Inappropriate Solvent System: The solvent may be too good a solvent, even at lower temperatures, or the polarity mismatch between the solute and solvent could be significant.

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation levels that favor liquid-liquid phase separation over nucleation and crystal growth.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the concentration slightly.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to prolong the cooling period. Once at room temperature, you can then proceed to cool it further in an ice bath or refrigerator.

  • Solvent System Modification:

    • Anti-Solvent Addition: If you are using a good solvent like isopropanol or ethanol, you can try adding a miscible anti-solvent (a solvent in which the hydrochloride salt is poorly soluble) dropwise to the warm solution until slight turbidity is observed. Common anti-solvents for amine hydrochlorides include diethyl ether, ethyl acetate, or heptane.

    • Solvent Screening: If the issue persists, a different solvent system may be necessary. A good starting point for screening is to test the solubility of your crude material in small amounts of various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile) at both room temperature and elevated temperatures. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization and bypass the oiling out phase.

Question 2: I am getting a very low yield after recrystallization. How can I improve it?

Answer: Low yield is often a result of suboptimal recrystallization conditions. Here are the primary causes and their solutions:

  • Using Too Much Solvent: The most common reason for low yield is dissolving the crude product in an excessive amount of solvent. This keeps a significant portion of your product in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until everything is just in solution.

  • Premature Crystallization: If the product crystallizes out during a hot filtration step (if performed), you will lose a significant amount of material.

    • Solution: Pre-heat your filtration apparatus (funnel and receiving flask) and use a fluted filter paper for rapid filtration. You can also add a small excess of hot solvent just before filtration to prevent premature crystallization.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will result in product remaining in the solution.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least an hour, and if possible, in a freezer at -20°C for several hours to maximize crystal formation.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of the cold recrystallization solvent or a cold anti-solvent.

Question 3: The purity of my recrystallized product is still not satisfactory. What can I do?

Answer: If a single recrystallization does not provide the desired purity, you may need to consider the following:

  • Second Recrystallization: A second recrystallization is often necessary to remove occluded impurities from the first crystallization.

  • Activated Carbon Treatment: If your product has colored impurities, you can add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • pH Adjustment and Extraction: Before recrystallization, you can dissolve the crude hydrochloride salt in water, basify the solution with a base like sodium hydroxide to a pH > 10 to liberate the free amine. Then, extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and then reform the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent. This acid-base workup can effectively remove neutral and acidic impurities.

  • Chromatography: For very stubborn impurities, column chromatography of the free amine on silica gel may be necessary before converting it back to the hydrochloride salt.

Chiral Purity Challenges

Question 4: How can I improve the enantiomeric excess (e.e.) of my this compound?

Answer: If your product has a low enantiomeric excess, you will likely need to perform a chiral resolution. The most common method for amines is through the formation of diastereomeric salts using a chiral acid.

General Protocol for Chiral Resolution:

  • Liberate the Free Amine: Start with the free base of 1-(2,4-Difluorophenyl)ethanamine. If you have the hydrochloride salt, you will need to perform an acid-base extraction as described in the previous answer to obtain the free amine.

  • Select a Chiral Resolving Agent: Common chiral resolving agents for amines include tartaric acid derivatives (e.g., L-(+)-tartaric acid, dibenzoyl-L-tartaric acid), mandelic acid derivatives, and camphorsulfonic acid.[2] The choice of the resolving agent and the solvent is crucial and often requires empirical screening.

  • Formation of Diastereomeric Salts: Dissolve the racemic or enantiomerically-enriched free amine in a suitable solvent (e.g., methanol, ethanol, isopropanol). In a separate flask, dissolve approximately 0.5 molar equivalents of the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amine solution.

  • Fractional Crystallization: The diastereomeric salt of one of the enantiomers should be less soluble and will preferentially crystallize out of the solution. Allow the solution to cool slowly to promote the formation of well-defined crystals.

  • Isolation and Analysis: Isolate the crystals by filtration and wash them with a small amount of cold solvent. Analyze the enantiomeric excess of the amine in the crystalline salt by chiral HPLC.

  • Liberation of the Enriched Amine: Once you have the diastereomeric salt with the desired enantiomeric purity, liberate the free amine by dissolving the salt in water, adding a base to increase the pH, and extracting the free amine with an organic solvent.

  • Formation of the Hydrochloride Salt: Convert the enantiomerically pure free amine back to the hydrochloride salt as previously described.

Chiral Resolving AgentCommon Solvents for Crystallization
L-(+)-Tartaric AcidMethanol, Ethanol, Isopropanol/Water mixtures[3]
(-)-Dibenzoyl-L-tartaric acidMethanol, Ethanol, Acetone
(R)-(-)-Mandelic AcidEthanol, Isopropanol
(1S)-(+)-10-Camphorsulfonic acidIsopropanol, Ethyl Acetate

This table provides a starting point for screening. The optimal conditions must be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound?

A1: The impurity profile depends heavily on the synthetic route. A common method for synthesizing this amine is the reductive amination of 2,4-difluoroacetophenone.[4] Potential impurities from this process include:

  • Unreacted Starting Materials: Residual 2,4-difluoroacetophenone.

  • Over-alkylation Products: If a primary amine is used as the nitrogen source, there is a possibility of forming the secondary amine.

  • By-products from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium triacetoxyborohydride), there may be boron-containing by-products.[5]

  • The (S)-enantiomer: If the synthesis is not perfectly stereoselective, the undesired enantiomer will be a key impurity.

  • Residual Solvents: Solvents used in the synthesis and purification may be present in the final product.

Q2: What is the best way to form the hydrochloride salt from the free amine?

A2: The most common and effective methods are:

  • Using HCl Gas: Dissolve the free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and bubble dry hydrogen chloride gas through the solution until precipitation is complete. This method avoids the introduction of water.

  • Using a Solution of HCl in an Organic Solvent: Commercially available solutions of HCl in solvents like diethyl ether, dioxane, or isopropanol can be added dropwise to a solution of the free amine until the desired pH is reached and the salt precipitates.

Q3: How can I determine the chemical and chiral purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Chemical Purity:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is typically used to determine the chemical purity and quantify any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is essential for confirming the structure of the compound and can also be used to detect and quantify impurities if their signals do not overlap with the product signals.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral Purity (Enantiomeric Excess):

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and accurate method for determining the enantiomeric excess. It requires a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. A variety of chiral columns are commercially available, and the appropriate column and mobile phase must be selected and optimized for this specific compound.[2]

Q4: Can polymorphism be an issue for this compound?

A4: Yes, polymorphism (the ability of a compound to exist in more than one crystalline form) is a possibility for many hydrochloride salts. Different polymorphs can have different physical properties, such as solubility and stability. It is important to have consistent crystallization procedures to ensure that you are producing the same polymorphic form each time. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to characterize the polymorphic form of your material.

Experimental Workflow Diagrams

General Purification Workflow

G cluster_0 Initial Purification cluster_1 Chemical Purity Enhancement cluster_2 Chiral Purity Enhancement cluster_3 Final Salt Formation Crude_HCl_Salt Crude_HCl_Salt Acid_Base_Workup Acid_Base_Workup Crude_HCl_Salt->Acid_Base_Workup Optional Free_Amine Free_Amine Acid_Base_Workup->Free_Amine Recrystallization Recrystallization Free_Amine->Recrystallization Recrystallize Free Base Pure_Free_Amine Pure_Free_Amine Recrystallization->Pure_Free_Amine Diastereomeric_Salt_Formation Diastereomeric_Salt_Formation Pure_Free_Amine->Diastereomeric_Salt_Formation Chiral Resolution Fractional_Crystallization Fractional_Crystallization Diastereomeric_Salt_Formation->Fractional_Crystallization Liberation_of_Enantiomer Liberation_of_Enantiomer Fractional_Crystallization->Liberation_of_Enantiomer Enantiopure_Free_Amine Enantiopure_Free_Amine Liberation_of_Enantiomer->Enantiopure_Free_Amine HCl_Salt_Formation HCl_Salt_Formation Enantiopure_Free_Amine->HCl_Salt_Formation Final_Product Final_Product HCl_Salt_Formation->Final_Product Pure (R)-enantiomer HCl salt

Caption: A comprehensive workflow for the purification of this compound.

Troubleshooting "Oiling Out"

G Oiling_Out Oiling Out Occurs Reheat Re-heat to Dissolve Oiling_Out->Reheat Slow_Cool Slow Cooling Reheat->Slow_Cool Add_Solvent Add More Solvent Reheat->Add_Solvent Anti_Solvent Add Anti-Solvent Reheat->Anti_Solvent Seed_Crystal Add Seed Crystal Reheat->Seed_Crystal Crystals_Form Crystals Form Slow_Cool->Crystals_Form No_Crystals Still No Crystals Slow_Cool->No_Crystals Add_Solvent->Slow_Cool Anti_Solvent->Slow_Cool Seed_Crystal->Crystals_Form Solvent_Screen Re-evaluate Solvent System No_Crystals->Solvent_Screen

Caption: A decision tree for troubleshooting the "oiling out" phenomenon during crystallization.

References

Technical Support Center: Optimizing Reaction Conditions for (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions to achieve high yield and enantiopurity.

The synthesis of chiral amines, such as (R)-1-(2,4-Difluorophenyl)ethanamine, is a critical step in the development of numerous pharmaceutical agents. The most direct and atom-economical method for this transformation is the asymmetric reductive amination (ARA) of the corresponding prochiral ketone, 2,4-difluoroacetophenone.[1][2] This guide focuses on the practical aspects of this reaction, providing evidence-based solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing (R)-1-(2,4-Difluorophenyl)ethanamine?

The most efficient and widely adopted method is the Asymmetric Reductive Amination (ARA) of 2,4-difluoroacetophenone.[3] This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced enantioselectively to the desired chiral amine.[4] This approach is favored for its high atom economy, operational simplicity, and the avoidance of stoichiometric chiral auxiliaries.[5]

Q2: What are the critical components and parameters in an Asymmetric Reductive Amination reaction?

Success in ARA hinges on the careful selection and optimization of several key components:

  • Substrate: 2,4-difluoroacetophenone of high purity.

  • Amine Source: Anhydrous ammonia or an ammonium salt like ammonium acetate or ammonium chloride is typically used.[5]

  • Reducing Agent: High-pressure hydrogen gas (H₂) is common for transition-metal catalysis.[2] Alternative hydride sources like Hantzsch esters or silanes can be used, particularly in organocatalysis.[2]

  • Chiral Catalyst: This is the most crucial component for inducing asymmetry. The choice of catalyst dictates the enantioselectivity and efficiency of the reaction.[6]

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Common choices include alcohols (e.g., methanol, trifluoroethanol) or aprotic solvents like toluene.[5]

  • Temperature & Pressure: These parameters significantly influence reaction rate and enantioselectivity and must be empirically optimized.[3][7]

Q3: How do I select the appropriate chiral catalyst?

Catalyst selection is paramount and depends on the desired scale, cost, and available equipment. There are two main classes:

  • Transition-Metal Catalysts: Complexes of Iridium (Ir), Ruthenium (Ru), and Rhodium (Rh) paired with chiral phosphine ligands (e.g., BINAP, TunePhos, SEGPHOS) are highly efficient and offer excellent enantioselectivity for a broad range of substrates.[1][5][6] They are the workhorses of industrial ARA but require careful handling to prevent deactivation and may necessitate removal of trace metals from the final product.[2][6]

  • Biocatalysts (Enzymes): Imine reductases (IREDs) and transaminases offer an environmentally friendly alternative, operating under mild aqueous conditions with exceptional selectivity.[8][9] However, they may have a narrower substrate scope, and identifying a suitable enzyme for a specific substrate can require extensive screening.

Q4: What are the standard methods for determining the yield and enantiomeric excess (e.e.) of the final product?

Accurate analysis is crucial for optimization.

  • Yield Determination: The reaction progress and yield are typically monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) against a calibrated standard.

  • Enantiomeric Excess (e.e.) Determination: This measures the stereochemical success of the reaction.

    • Chiral HPLC/GC: This is the most common and reliable method, using a chiral stationary phase to separate the (R) and (S) enantiomers.[10]

    • NMR Spectroscopy: Using a chiral solvating agent (e.g., (S)-BINOL) or a chiral derivatizing agent (e.g., Mosher's acid chloride), one can create diastereomeric species that are distinguishable in ¹H, ¹⁹F, or ³¹P NMR spectra, allowing for the integration and calculation of e.e.[11][12][13]

Troubleshooting Guide

Problem 1: Low or No Product Yield

A low yield is a frequent issue that can often be traced back to several key factors.[14][15]

Q: My reaction yield is consistently low. What are the likely causes and how can I fix them?

A: Low yield can stem from inefficient imine formation, competing side reactions, or catalyst deactivation.

Potential Cause 1: Inefficient Imine Formation The condensation of the ketone and ammonia source to form the imine is a reversible equilibrium reaction that produces water.[16] If water is not effectively removed, the equilibrium will not favor imine formation, leading to a low concentration of the key intermediate.

  • Solution:

    • pH Control: The rate of imine formation is often optimal at a slightly acidic pH (around 5). At very low pH, the amine source is protonated and non-nucleophilic, while at high pH, the acid catalysis required for water elimination is absent.[16] Adding a catalytic amount of a mild acid can be beneficial.

    • Dehydrating Agents: Incorporate a dehydrating agent like anhydrous MgSO₄ or molecular sieves to sequester the water produced.

    • Azeotropic Removal: If using a suitable solvent like toluene, employ a Dean-Stark apparatus to physically remove water from the reaction mixture.[17]

Potential Cause 2: Competing Reduction of the Ketone The reducing agent may reduce the starting ketone (2,4-difluoroacetophenone) to the corresponding achiral alcohol, consuming reactants and lowering the yield of the desired amine.

  • Solution:

    • Choice of Reductant: If using a hydride-based system, select a milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over the more reactive sodium borohydride (NaBH₄) because it reduces imines much faster than ketones.[18]

    • Optimize H₂ Pressure: In catalytic hydrogenations, excessively high hydrogen pressure can sometimes favor direct ketone reduction. Experiment with lower pressures while ensuring enough H₂ is available for the primary reaction.

Potential Cause 3: Catalyst Deactivation/Inhibition The amine product is a Lewis base and can coordinate to the metal center of the catalyst, leading to product inhibition or deactivation.[5] Impurities in reagents or solvents (e.g., water, oxygen, sulfur compounds) can also poison the catalyst.

  • Solution:

    • Ensure Inert Conditions: Perform the reaction under a rigorously inert atmosphere (Nitrogen or Argon) to exclude oxygen.

    • Purify Reagents: Use high-purity, anhydrous solvents and ensure the ketone substrate is free of impurities.

    • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can mitigate product inhibition effects, though this may require longer reaction times.

Problem 2: Low Enantiomeric Excess (e.e.)

Achieving high stereoselectivity is the primary goal of asymmetric synthesis. Low e.e. indicates a flaw in the stereodetermining step.[10]

Q: My reaction works, but the enantiomeric excess is poor (<90%). How can I improve the stereoselectivity?

A: Poor enantioselectivity is typically a result of a suboptimal match between the catalyst and substrate or non-ideal reaction conditions.[10]

Potential Cause 1: Suboptimal Catalyst-Ligand System The chiral ligand is responsible for creating a chiral environment around the metal center, which differentiates between the two faces of the imine intermediate. A given ligand may not be ideal for every substrate.

  • Solution:

    • Ligand Screening: The most effective approach is to screen a panel of chiral ligands. For Ru- or Ir-based catalysts, ligands from the BINAP, SEGPHOS, or TunePhos families are excellent starting points.[5][6]

    • Catalyst-Substrate Match: Review literature for catalysts that have been successful with structurally similar aryl ketones.[19][20]

Potential Cause 2: Non-Ideal Reaction Conditions Temperature and pressure can have a dramatic effect on the energy difference between the two diastereomeric transition states that lead to the (R) and (S) products.

  • Solution:

    • Temperature Optimization: Generally, lower reaction temperatures enhance enantioselectivity by reducing the available thermal energy, making the reaction more sensitive to small energy differences in the transition states.[14] Conduct a temperature screen (e.g., from 25°C to 80°C) to find the optimal balance between reaction rate and e.e.

    • Pressure Optimization (for H₂): The effect of hydrogen pressure on e.e. can be complex. It is an important parameter to screen, typically in the range of 10 to 80 bar.

Potential Cause 3: Racemization The desired (R)-amine product could potentially racemize under harsh workup or purification conditions (e.g., strongly acidic/basic conditions or high heat).

  • Solution:

    • Mild Workup: Ensure the workup procedures are performed at moderate temperatures and avoid prolonged exposure to strong acids or bases.

    • Analyze Crude Product: Determine the e.e. of the crude product before purification. If the e.e. is high initially but drops after purification, the issue lies in the isolation steps.

Protocols & Data Summaries

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination

  • Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add the chiral catalyst (e.g., a pre-formed Ru-chiral diphosphine complex, 0.1-1.0 mol%).

  • Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add 2,4-difluoroacetophenone (1.0 eq.), the ammonia source (e.g., ammonium acetate, 1.5-2.0 eq.), and the anhydrous solvent (e.g., methanol).

  • Reaction: Seal the autoclave. Purge the vessel several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 bar H₂) and begin stirring. Heat the reaction to the optimized temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (after carefully venting and re-purging the reactor) and analyzing them by GC or HPLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acetate salt. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Salt Formation: Dissolve the crude free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of anhydrous HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a stock solution of the amine product (either the free base or the hydrochloride salt) in the mobile phase at a concentration of approximately 1 mg/mL.

  • Column: Use a suitable chiral stationary phase column (e.g., a cellulose- or amylose-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100

Data Presentation

Table 1: Key Parameters for Optimization in Asymmetric Reductive Amination

ParameterTypical RangeRationale & Impact
Temperature 25 °C to 100 °CAffects reaction rate and enantioselectivity. Lower temperatures often improve e.e. but slow the reaction.[7]
H₂ Pressure 10 to 80 barThe concentration of the reducing agent. Can influence both rate and selectivity.[3]
Catalyst Loading 0.05 to 2.0 mol%Higher loading increases rate but also cost. Can impact product inhibition effects.[3]
Solvent MeOH, EtOH, TFE, TolueneSolvent polarity can influence catalyst activity and the stability of reaction intermediates.[10]
Substrate Conc. 0.1 M to 1.0 MHigher concentrations can improve throughput but may lead to solubility issues or side reactions.

Table 2: Comparison of Analytical Methods for e.e. Determination

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.High accuracy, widely applicable, robust.[21]Requires specialized, expensive columns.
Chiral GC Separation on a chiral column for volatile compounds.High resolution for volatile analytes.Requires derivatization for non-volatile amines.
NMR Spectroscopy Diastereomer formation with a chiral agent leads to distinct signals.Rapid analysis, no separation needed, uses standard equipment.[12][22]May have lower accuracy, requires pure chiral agents, potential for signal overlap.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

G start Problem: Low Enantiomeric Excess (e.e.) cat_catalyst 1. Catalyst System start->cat_catalyst cat_conditions 2. Reaction Conditions start->cat_conditions cat_workup 3. Workup/Purification start->cat_workup cat_analysis 4. Analytical Method start->cat_analysis act_ligand Screen different chiral ligands (e.g., BINAP, TunePhos, SEGPHOS) cat_catalyst->act_ligand act_metal Verify catalyst purity and activity. Consider a different metal precursor (Ru, Ir). cat_catalyst->act_metal act_temp Screen lower temperatures (e.g., 25°C, 40°C, 60°C) cat_conditions->act_temp act_pressure Optimize H₂ pressure (e.g., 20, 50, 80 bar) cat_conditions->act_pressure act_solvent Test different solvents (e.g., MeOH vs. TFE) cat_conditions->act_solvent act_racemize Analyze e.e. of crude vs. purified product. Use milder workup conditions (pH, temp). cat_workup->act_racemize act_hplc Verify chiral HPLC method. Ensure baseline separation of enantiomers. cat_analysis->act_hplc act_nmr If using NMR, ensure purity of chiral solvating/derivatizing agent. cat_analysis->act_nmr

Caption: A decision tree for troubleshooting low enantiomeric excess.

References

Technical Support Center: Crystallization of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific chiral amine salt. Drawing from established principles of physical chemistry and extensive field experience, this document provides in-depth, troubleshooting-focused answers to common and complex challenges encountered during its crystallization.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in obtaining crystalline this compound.

Q1: I've completed the synthesis and salt formation, but my product won't crystallize. It remains an oil. What should I do?

A1: This phenomenon, known as "oiling out," is a common issue with amine salts and indicates that the system has undergone liquid-liquid phase separation instead of direct crystallization. This typically happens when supersaturation is generated too quickly, exceeding the metastable zone limit for nucleation.

  • Immediate Actions:

    • Add More Solvent: Increase the volume of the primary solvent to reduce the concentration below the phase separation threshold.

    • Gentle Heating: Gently warm the solution to dissolve the oil back into a single phase.

    • Slow Cooling: Initiate a very slow, controlled cooling ramp (e.g., 1-5 °C/hour) to allow the system to enter the nucleation zone more gradually.

  • Underlying Cause: The high polarity of the hydrochloride salt and strong intermolecular interactions can favor the formation of a highly concentrated, disordered liquid phase over an ordered crystal lattice, especially in solvents where solubility is high.[1]

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal solvent is one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] For a polar amine salt like this one, a systematic approach is best.

  • Recommended Solvents:

    • Primary Solvents (Good solubility when hot): Alcohols (Methanol, Ethanol, Isopropanol), Water.

    • Anti-Solvents (Poor solubility): Ethers (MTBE), Esters (Ethyl Acetate), Hydrocarbons (Heptane, Toluene).

  • Screening Protocol:

    • Dissolve a small amount of crude material in various primary solvents at their boiling points to find one that achieves complete dissolution.

    • Cool the saturated solutions to room temperature and then to 0-5 °C. Observe for crystal formation.

    • If no crystals form upon cooling, an anti-solvent can be added dropwise to the warm, saturated solution until turbidity is observed. Re-heat gently to clarify and then cool slowly.

Q3: My crystallization yields are consistently low. How can I improve them?

A3: Low yield is often a result of either incomplete crystallization (high residual concentration in the mother liquor) or material loss during handling.

  • To Maximize Crystallization:

    • Optimize Final Temperature: Ensure the final cooling temperature is sufficiently low (e.g., 0-5 °C) and held for an adequate time (2-4 hours) to allow for maximum precipitation.

    • Use an Anti-Solvent: As described above, a carefully chosen anti-solvent can significantly decrease the compound's solubility in the mother liquor.[2]

    • Concentrate the Solution: Before cooling, carefully evaporate some of the solvent to increase the starting concentration, thereby increasing the overall supersaturation upon cooling. Be cautious not to oversaturate, which could lead to oiling out.

  • To Minimize Handling Loss:

    • Ensure complete transfer of solids during filtration.

    • Use a minimal amount of ice-cold wash solvent to rinse the crystals, preventing significant dissolution of the product.

In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for more complex crystallization challenges, including polymorphism and impurity control.

Issue 1: Oiling Out and Failure to Nucleate

Oiling out is a kinetic and thermodynamic problem. The goal is to steer the system away from the conditions that favor a liquid-liquid phase separation and towards those that favor solid nucleation.

Troubleshooting Workflow: From Oiled Product to Crystalline Solid

G start Crystallization Attempt Results in Oiling Out check_purity Is the material >95% pure? start->check_purity purify Purify Material (e.g., Chromatography, Liquid-Liquid Extraction) check_purity->purify No dissolve Re-dissolve Oil by Heating / Adding Solvent check_purity->dissolve Yes re_attempt Re-attempt Crystallization purify->re_attempt re_attempt->start strategy Select Nucleation Strategy dissolve->strategy slow_cool Strategy A: Slow Cooling (e.g., 1-5 °C/hour) strategy->slow_cool High Temp Solubility anti_solvent Strategy B: Anti-Solvent Addition (Add slowly at elevated temp) strategy->anti_solvent Single Solvent Fails seeding Strategy C: Seeding (Add seed crystals in metastable zone) strategy->seeding If Seeds are Available outcome Evaluate Outcome slow_cool->outcome anti_solvent->outcome seeding->outcome success Crystalline Product Obtained outcome->success Success failure Still Oiling Out / No Crystals outcome->failure Failure rescreen Re-screen Solvents failure->rescreen

Caption: Troubleshooting workflow for "oiling out".

Protocol: Anti-Solvent Crystallization

This method is effective when cooling crystallization alone is insufficient. It involves adding a solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound in a solvent where it is soluble.[3]

  • Preparation: Dissolve the crude this compound in a minimum amount of a hot primary solvent (e.g., isopropanol). Ensure the solution is fully dissolved and slightly below its boiling point.

  • Anti-Solvent Addition: While maintaining a constant elevated temperature (e.g., 50-60 °C), add the anti-solvent (e.g., ethyl acetate or MTBE) dropwise with vigorous stirring.

  • Induce Nucleation: Continue adding the anti-solvent until a faint, persistent turbidity appears. This indicates the solution is saturated. If it becomes too cloudy, add a few drops of the primary solvent to clarify.

  • Crystal Growth: Stop the addition and maintain the temperature for 30-60 minutes. This allows stable nuclei to form.

  • Cooling: Slowly cool the mixture to room temperature, and then further to 0-5 °C to maximize the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of a cold mixture of the solvent/anti-solvent, and dry under vacuum.

Issue 2: Controlling Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[2][4] For chiral amine salts, controlling the polymorphic outcome is essential for consistency.[5]

The key parameters influencing polymorphism are supersaturation, temperature, solvent choice, and agitation rate.[6][7]

Key Parameter Interplay in Crystallization

G cluster_params Controllable Parameters cluster_processes Crystallization Processes cluster_outcomes Product Attributes Concentration Concentration Supersaturation Supersaturation (Driving Force) Concentration->Supersaturation Temperature Temperature Temperature->Supersaturation Solvent Solvent System Solvent->Supersaturation Agitation Agitation Rate Nucleation Nucleation (Form I vs. Form II) Agitation->Nucleation Growth Crystal Growth Agitation->Growth Supersaturation->Nucleation Supersaturation->Growth Polymorph Polymorphic Form Nucleation->Polymorph PSD Particle Size Distribution Nucleation->PSD Yield Yield Growth->Yield Growth->PSD Polymorph->Yield

Caption: Interplay of key crystallization parameters.

Strategies for Polymorph Control
  • Kinetic vs. Thermodynamic Control: Fast crystallization at high supersaturation (e.g., crash cooling, rapid anti-solvent addition) often yields a metastable kinetic polymorph. Slow crystallization near the saturation point (e.g., slow cooling, vapor diffusion) is more likely to produce the stable thermodynamic form.

  • Solvent Choice: The solvent can influence which polymorph is favored through specific molecular interactions (e.g., hydrogen bonding) with the solute, stabilizing one crystal packing arrangement over another. A thorough solvent screen is the best way to investigate this.

  • Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution is the most reliable method for controlling the crystal form. The seed crystals provide a template for growth, bypassing the stochastic nature of primary nucleation.

Issue 3: Purity and Crystal Quality

Impurities can inhibit nucleation, alter crystal habit, or become incorporated into the crystal lattice, reducing final product purity.[8][9]

Data Table: Common Solvents and Their Properties

A proper solvent choice is paramount for both purity and crystal form.

Solvent ClassExampleBoiling Point (°C)Polarity (Dielectric Constant)Typical Use
AlcoholsIsopropanol (IPA)82.619.9Primary Solvent
EstersEthyl Acetate77.16.0Anti-Solvent / Co-solvent
EthersMTBE55.24.3Anti-Solvent
KetonesAcetone56.020.7Primary Solvent / Wash
HydrocarbonsHeptane98.41.9Anti-Solvent
WaterWater100.080.1Primary Solvent (High Polarity)

Data compiled from publicly available chemical data sources.

Protocol: Purification by Recrystallization

This protocol is designed to remove impurities that are more soluble in the solvent system than the desired product.

  • Dissolution: Place the impure this compound in a flask and add a suitable solvent (e.g., isopropanol). Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent in portions to ensure you are using the minimum amount necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Allow the clear filtrate to cool slowly and without disturbance. Covering the flask with a watch glass and allowing it to cool to room temperature on the benchtop is often sufficient. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

By systematically addressing these common issues with a combination of theoretical understanding and robust experimental protocols, researchers can reliably obtain high-quality crystalline this compound suitable for further development.

References

Stability issues and degradation of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Welcome to the technical support guide for this compound (CAS: 844647-37-6). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability and degradation challenges associated with this critical chiral building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you in your experimental design and execution.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common inquiries regarding the handling, storage, and preliminary stability of this compound.

Question 1: What are the optimal storage conditions for this compound to ensure long-term stability?

Answer: As a hydrochloride salt, the compound is significantly more stable than its free base form. However, adherence to strict storage protocols is crucial to prevent slow degradation over time.

  • Temperature: While some suppliers suggest room temperature storage, we recommend storing the solid material at 2-8°C for long-term stability.[1][2] For solutions, especially in protic solvents, storage at -20°C is advised to minimize solvent-mediated degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. This is critical to prevent oxidation of the primary amine.

  • Moisture: The hydrochloride salt form can be hygroscopic. It is imperative to store it in a desiccated environment. Moisture ingress can lead to hydrolysis and physical changes in the solid, potentially accelerating degradation.

Question 2: I've observed discoloration (yellowing/browning) in my solid sample. What is the likely cause?

Answer: Discoloration is a common indicator of degradation, typically stemming from oxidation. The primary amine functional group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light or trace metal impurities. This process can form colored impurities, such as imines or N-oxides. To mitigate this, always handle the material under an inert atmosphere and protect it from light.

Question 3: My aqueous solution of the compound shows a drop in pH over time. Is this expected?

Answer: A slight drop in pH in an unbuffered aqueous solution can occur, but a significant drop may indicate degradation. This compound is the salt of a weak base and a strong acid (HCl). In solution, it establishes an equilibrium. While generally stable in acidic to neutral pH, certain degradation pathways can produce acidic byproducts.[3] It is crucial to use buffered solutions if a stable pH is required for your experiment, as pH can dramatically influence degradation kinetics.[4][5]

Question 4: I am seeing new, unexpected peaks in my HPLC analysis after mixing the compound with my formulation excipients. What should I investigate first?

Answer: This strongly suggests an incompatibility between the amine and one or more excipients. The free amine, present in equilibrium, is a potent nucleophile.

  • Check for Reactive Excipients: Scrutinize your formulation for excipients with electrophilic functional groups. Common culprits include:

    • Reducing Sugars (e.g., Lactose, Dextrose): These can undergo Maillard reactions with the primary amine.

    • Esters (e.g., Polysorbates): The amine can catalyze ester hydrolysis or undergo acylation.

    • Aldehyde Impurities: Formaldehyde or other aldehyde impurities, often found in excipients like polyethylene glycol (PEG), can react to form imine adducts.

  • Excipient-Induced Oxidation: Some excipients may contain peroxide impurities (e.g., Povidone), which can directly oxidize the amine.[6]

A systematic drug-excipient compatibility study is essential during pre-formulation.[6]

Part 2: In-Depth Troubleshooting & Methodologies

This section provides structured guides for investigating and resolving more complex stability issues.

Guide 1: Systematic Troubleshooting of Observed Degradation

If you have confirmed degradation (e.g., via purity analysis), a logical workflow is necessary to identify the root cause.

G start Degradation Observed (Loss of Purity / New Impurities) check_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage check_handling Review Handling Procedures (Inert gas, solvent purity) start->check_handling compatibility Conduct Excipient Compatibility Study start->compatibility If in formulation analytical Verify Analytical Method (Specificity, Stability-Indicating?) start->analytical stress_study Perform Forced Degradation Study (See Guide 2) check_storage->stress_study If conditions are suspect check_handling->stress_study If procedures are suspect pathway Identify Degradant Structure (LC-MS/MS) stress_study->pathway compatibility->pathway analytical->stress_study If method is confirmed mitigate Develop Mitigation Strategy (e.g., change excipient, add antioxidant, control pH) pathway->mitigate

Caption: Troubleshooting workflow for stability issues.

Guide 2: Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][8][9] The goal is to achieve 5-20% degradation to identify the primary, relevant degradation products.[10]

Objective: To identify potential degradation pathways and products under various stress conditions.

Methodology: Prepare solutions of this compound (e.g., at 1 mg/mL) in the following conditions. Analyze samples by HPLC at initial, 4, 8, 24, and 48-hour time points.

Stress ConditionReagent/ConditionTemperatureRationale
Acid Hydrolysis 0.1 M HCl60°CTests stability in low pH environments. The compound is expected to be relatively stable due to the protonated amine.
Base Hydrolysis 0.1 M NaOH60°CEvaluates the stability of the free amine form, which is generated in situ. This is often the most revealing condition for amines.
Oxidation 3% H₂O₂Room TempProbes the susceptibility of the amine and aromatic ring to oxidation.
Thermal Solid & Solution80°C / 75% RHAssesses the impact of heat and humidity on both the solid salt and the molecule in solution.
Photolytic Solid & SolutionAmbientExpose to light source providing UV/Vis output (ICH Q1B guideline).[11] Tests for light-induced degradation.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acidic 0.1 M HCl @ 60°C prep->acid base Basic 0.1 M NaOH @ 60°C prep->base ox Oxidative 3% H2O2 @ RT prep->ox therm Thermal Solution @ 80°C prep->therm photo Photolytic ICH Q1B Light prep->photo hplc HPLC-UV/DAD Analysis (at t=0, 4, 8, 24, 48h) acid->hplc base->hplc ox->hplc therm->hplc photo->hplc lcms LC-MS/MS for Degradant ID hplc->lcms If degradation >5%

Caption: Workflow for a forced degradation study.

Part 3: Potential Degradation Pathways

Understanding the chemical reactivity of this compound is key to predicting and preventing degradation. The primary amine and the electron-rich difluorophenyl ring are the main sites of reactivity.

  • Oxidative Degradation: The primary amine can be oxidized to form a corresponding imine, which may further hydrolyze or polymerize. N-oxidation is also a possible pathway. This is often catalyzed by metal ions or light.

  • Nucleophilic Reactions: In its free base form (at neutral or basic pH), the amine is a nucleophile. It can react with carbonyls, esters, and other electrophiles present as impurities or as part of a formulation.[6]

  • Photodegradation: Aromatic systems, especially those with heteroatoms and halogen substituents, can absorb UV radiation.[12] This can lead to radical-mediated reactions, including potential dehalogenation (defluorination) under high-energy conditions, though this is generally less common than reactions at the amine center.[13][14]

Proposed Degradation Scheme:

G cluster_oxidative Oxidative Pathway cluster_nucleophilic Nucleophilic Pathway parent (R)-1-(2,4-Difluorophenyl)ethanamine (Free Base Form) imine Imine Intermediate parent->imine [O], -H2O n_oxide N-Oxide parent->n_oxide [O] maillard Maillard Product (with reducing sugar) parent->maillard + R-CHO amide Amide Adduct (with ester/acid) parent->amide + R-COOR'

Caption: Potential degradation pathways of the free amine.

References

Technical Support Center: Scaling Up the Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this critical chiral amine. (R)-1-(2,4-Difluorophenyl)ethanamine is a key building block in the synthesis of various pharmaceuticals, making its efficient and stereoselective production crucial.[1]

This document will explore the common synthetic routes, address potential challenges in scaling up these processes, and offer practical, field-proven solutions to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What are the primary methods for synthesizing this compound on a larger scale?

There are three principal strategies for the asymmetric synthesis of this compound suitable for scale-up:

  • Asymmetric Reductive Amination: This is a direct, one-step method that converts 2,4-difluoroacetophenone to the desired chiral amine using a chiral catalyst.[2] This approach is highly atom-economical, producing water as the main byproduct.

  • Enzymatic Synthesis (Biocatalysis): This method utilizes enzymes like transaminases (TAs) or imine reductases (IREDs) to achieve high enantioselectivity under mild reaction conditions.[3][4]

  • Chiral Resolution of Racemic Amine: This classical approach involves synthesizing the racemic amine, 1-(2,4-difluorophenyl)ethanamine, and then separating the enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[5]

Q2: What are the common starting materials for the synthesis?

The most common starting material is 2,4-difluoroacetophenone, which is commercially available. This ketone can be synthesized from 1,3-difluorobenzene via a Friedel-Crafts acylation.[6] For the enzymatic and reductive amination routes, an amine source such as ammonia or an ammonium salt is also required.[2]

Q3: Why is the hydrochloride salt form typically preferred?

The free base of 1-(2,4-difluorophenyl)ethanamine is an oil. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. The salt form also generally exhibits improved solubility in aqueous media.[7]

Q4: What are the main challenges when scaling up the synthesis?

Scaling up any chemical synthesis presents challenges. For this specific molecule, key issues include:

  • Maintaining High Enantioselectivity: Ensuring a high enantiomeric excess (ee) on a larger scale can be difficult as minor side reactions or slight variations in conditions can have a more significant impact.[8]

  • Reaction Control and Heat Management: Reductive amination reactions can be exothermic. Proper heat management is crucial for safety and to prevent side reactions or racemization.

  • Purification and Isolation: Efficiently isolating the pure hydrochloride salt from the reaction mixture and any byproducts becomes more complex at a larger scale.

  • Reagent Cost and Availability: The cost of chiral catalysts, ligands, or enzymes can be a significant factor in the economic viability of a large-scale process.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis.

Troubleshooting Guide 1: Asymmetric Reductive Amination

Asymmetric reductive amination is an elegant method, but achieving high yields and enantioselectivity requires careful optimization.

Problem 1: Low Yield of the Desired Amine

  • Possible Cause: Incomplete imine formation. The equilibrium between the ketone and the imine may not favor the imine.

    • Solution: To shift the equilibrium, remove water as it forms. This can be achieved by using a Dean-Stark apparatus for azeotropic removal or by adding a dehydrating agent like molecular sieves.[9]

  • Possible Cause: Premature reduction of the starting ketone. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the ketone to the corresponding alcohol.[9][10]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[9][10]

  • Possible Cause: Catalyst poisoning. Impurities in the starting materials, solvents, or even the amine product itself can poison the metal catalyst.[2]

    • Solution: Ensure all reagents and solvents are of high purity. A pre-treatment of the starting materials may be necessary. It can also be beneficial to perform the reaction in a stepwise manner, where the imine is formed first, followed by the addition of the catalyst and reducing agent.

Problem 2: Low Enantiomeric Excess (ee)

  • Possible Cause: Sub-optimal catalyst or ligand. The choice of the chiral ligand is critical for inducing stereoselectivity.

    • Solution: Screen a variety of chiral ligands. For ruthenium-catalyzed reactions, ligands like dtbm-Segphos have shown high efficiency.[2] The steric and electronic properties of the ligand must be well-matched with the substrate.[8]

  • Possible Cause: Incorrect reaction conditions. Temperature and pressure can significantly influence the stereochemical outcome.

    • Solution: Optimize the reaction temperature and hydrogen pressure (if applicable). Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times.

  • Possible Cause: Racemization of the product. The product amine may racemize under the reaction or work-up conditions, especially if the pH is not controlled.

    • Solution: Maintain a neutral or slightly acidic pH during the reaction and work-up. Avoid prolonged exposure to harsh acidic or basic conditions.

Experimental Protocol: Asymmetric Reductive Amination of 2,4-Difluoroacetophenone

  • Imine Formation (Optional Stepwise Approach):

    • To a solution of 2,4-difluoroacetophenone (1 equivalent) in a suitable solvent (e.g., methanol, toluene), add the ammonia source (e.g., ammonium acetate, 5-10 equivalents).

    • If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC or GC-MS until the ketone is consumed.

  • Asymmetric Reduction:

    • In a separate vessel, prepare the chiral catalyst by reacting a ruthenium precursor with the chosen chiral ligand (e.g., dtbm-Segphos).

    • Transfer the pre-formed imine solution (or the mixture from the one-pot approach) to a high-pressure reactor.

    • Add the catalyst solution.

    • Pressurize the reactor with hydrogen gas to the optimized pressure.

    • Stir the reaction at the optimized temperature for the required time.

  • Work-up and Isolation:

    • After the reaction is complete, carefully vent the reactor and purge with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • Extract the free amine into an organic solvent.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in the same solvent, until precipitation is complete.

    • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain this compound.

Troubleshooting Guide 2: Enzymatic Synthesis

Biocatalysis offers excellent selectivity, but enzyme activity and stability are key concerns.

Problem 1: Low Conversion

  • Possible Cause: Enzyme inhibition. The product amine or the ketone byproduct can inhibit the enzyme, leading to a stall in the reaction.[11]

    • Solution: Implement an in-situ product removal (ISPR) strategy. For transaminase reactions, this can involve using a coupled enzyme system (e.g., lactate dehydrogenase to remove pyruvate) to shift the equilibrium.[11] For IREDs, a fed-batch approach for the substrate can maintain a low concentration and minimize inhibition.[3]

  • Possible Cause: Unfavorable reaction equilibrium. For transaminase reactions, the equilibrium often favors the starting materials.

    • Solution: Use a large excess of the amine donor (e.g., isopropylamine, L-alanine) to drive the reaction forward.[12]

  • Possible Cause: Sub-optimal reaction conditions. pH, temperature, and co-solvent concentration can significantly impact enzyme activity.

    • Solution: Screen a range of pH values (typically 7-9) and temperatures (often 30-40 °C). Minimize the concentration of organic co-solvents if they are detrimental to enzyme stability.

Problem 2: Poor Enzyme Stability

  • Possible Cause: Denaturation at high substrate or product concentrations.

    • Solution: Employ a fed-batch strategy for substrate addition to avoid high initial concentrations.[3]

  • Possible Cause: Thermal instability.

    • Solution: Operate the reaction at a lower temperature, even if it requires a longer reaction time. Consider enzyme immobilization to enhance stability.

Experimental Protocol: Transaminase-Mediated Synthesis

  • Reaction Setup:

    • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add the transaminase enzyme, pyridoxal 5'-phosphate (PLP) cofactor, and the amine donor (e.g., isopropylamine, in large excess).

    • If using a coupled enzyme system for byproduct removal, add the second enzyme (e.g., lactate dehydrogenase) and its cofactor (e.g., NADH).

  • Substrate Addition:

    • Slowly add 2,4-difluoroacetophenone to the reaction mixture. A co-solvent like DMSO may be needed to aid solubility, but its concentration should be kept to a minimum.

  • Reaction Monitoring:

    • Stir the reaction at a controlled temperature (e.g., 30 °C).

    • Monitor the conversion of the ketone and the formation of the amine by chiral HPLC.

  • Work-up and Isolation:

    • Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to basic (e.g., pH 10-11) to extract the free amine.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and proceed with the hydrochloride salt formation as described in the previous protocol.

Troubleshooting Guide 3: Chiral Resolution

Chiral resolution is a robust technique, but the efficiency of the separation is paramount.

Problem 1: Poor Diastereomeric Salt Crystallization

  • Possible Cause: Unsuitable resolving agent. The diastereomeric salts formed may have similar solubilities.

    • Solution: Screen a variety of chiral resolving agents. For amines, common choices include tartaric acid derivatives, mandelic acid, or camphorsulfonic acid.[5][13]

  • Possible Cause: Incorrect solvent system. The choice of solvent is critical for achieving differential solubility of the diastereomeric salts.

    • Solution: Experiment with different solvents and solvent mixtures (e.g., alcohols, esters, water). A systematic screening is often required.

Problem 2: Low Diastereomeric Excess (de) of the Crystallized Salt

  • Possible Cause: Co-precipitation of the undesired diastereomer.

    • Solution: Optimize the crystallization conditions. This includes the rate of cooling, the concentration of the solution, and the amount of resolving agent used (stoichiometric or sub-stoichiometric amounts can be effective). Recrystallization of the diastereomeric salt can further enhance the purity.

Part 3: Data Presentation and Visualization

Table 1: Comparison of Synthetic Routes for Scale-Up
FeatureAsymmetric Reductive AminationEnzymatic SynthesisChiral Resolution
Atom Economy HighModerateLow (max 50% theoretical yield)
Stereoselectivity Potentially very high (>99% ee)Typically very high (>99% ee)Dependent on resolution efficiency
Reaction Conditions Can require high pressure/temperatureMild (ambient temp/pressure)Generally mild
Key Challenges Catalyst cost/sensitivity, H₂ handlingEnzyme stability/cost, product inhibitionScreening resolving agents, yield loss
Scalability Well-established for industrial processesGrowing in industrial useWell-established, but can be inefficient
Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_routes Synthetic Routes cluster_intermediate Intermediate cluster_final Final Product start 2,4-Difluoroacetophenone reductive_amination Asymmetric Reductive Amination (Chiral Catalyst, H₂) start->reductive_amination enzymatic Enzymatic Synthesis (Transaminase/IRED) start->enzymatic racemic_synthesis Racemic Synthesis (e.g., NaBH₄, NH₃) start->racemic_synthesis final_product (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride reductive_amination->final_product Salt Formation enzymatic->final_product Salt Formation racemic_amine Racemic Amine racemic_synthesis->racemic_amine racemic_amine->final_product Chiral Resolution & Salt Formation

// Nodes start [label="Low Yield in\nReductive Amination?", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is ketone being reduced\nto alcohol?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a1_yes [label="Use milder reducing agent\n(e.g., STAB, NaBH₃CN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is imine formation\nincomplete?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2_yes [label="Remove water (Dean-Stark)\nor add dehydrating agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is the catalyst active?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3_no [label="Use high-purity reagents.\nConsider pre-forming catalyst.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Yield Improved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> end; q2 -> a2_yes [label="Yes"]; q2 -> q3 [label="No"]; a2_yes -> end; q3 -> a3_no [label="No"]; q3 -> end [label="Yes"]; a3_no -> end; } dot Caption: Troubleshooting low yield in reductive amination.

References

Technical Support Center: Purification of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this chiral amine hydrochloride. As a key building block in the synthesis of various pharmaceutical agents, ensuring its chemical and enantiomeric purity is paramount.

Introduction: The Criticality of Purity

This compound is a chiral amine whose biological activity is highly dependent on its stereochemical integrity. The presence of its (S)-enantiomer, as well as other process-related impurities, can impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of methods to identify and remove these impurities, ensuring a high-quality starting material for your research and development endeavors.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Chemical Purity After Initial Synthesis - Incomplete reaction leaving residual starting materials (e.g., 2,4-difluoroacetophenone).- Formation of byproducts from the reductive amination process.[1]- Optimize Reaction Conditions: Ensure complete conversion by monitoring the reaction by TLC or HPLC.- Aqueous Work-up: Perform an acidic wash (e.g., dilute HCl) to remove unreacted ketones and other non-basic impurities. Neutralize with a base (e.g., NaOH) and extract the free amine before converting to the hydrochloride salt.
Poor Enantiomeric Excess (e.e.) - Incomplete chiral resolution during synthesis.- Racemization during work-up or purification steps.- Re-evaluate Chiral Resolution: If using diastereomeric salt crystallization, screen different chiral resolving agents (e.g., tartaric acid derivatives) and crystallization solvents.[2]- Enzymatic Resolution: Consider lipase-catalyzed kinetic resolution as an alternative for improving enantiomeric purity.[3]
"Oiling Out" During Recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Adjust Solvent System: Use a lower boiling point solvent or a solvent mixture. For hydrochloride salts, polar solvents like isopropanol or ethanol are often good starting points.[4]- Slow Cooling: Allow the solution to cool gradually to room temperature before further cooling in an ice bath.- Pre-purification: If impurity levels are high, consider a preliminary purification step like column chromatography before recrystallization.
Low Yield of Recrystallized Product - Too much solvent was used, leading to product loss in the mother liquor.- Premature crystallization during hot filtration.- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]- Pre-heat Filtration Apparatus: Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
Inconsistent Chiral HPLC Results - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Column contamination.- Screen CSPs: Test different types of chiral columns (e.g., polysaccharide-based like Chiralpak®).- Optimize Mobile Phase: Adjust the ratio of organic modifier (e.g., isopropanol, ethanol) and add a basic modifier like diethylamine (DEA) to improve peak shape for amines.[1]- Column Flushing: Flush the column with a strong, compatible solvent to remove adsorbed impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials such as 2,4-difluoroacetophenone, reagents from the reductive amination step, and byproducts. For instance, if sodium cyanoborohydride is used as the reducing agent, cyanide-containing byproducts might be present.[1]

  • Enantiomeric Impurity: The most critical impurity is the undesired (S)-1-(2,4-Difluorophenyl)ethanamine.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to degradation.

Q2: What is the recommended solvent for the recrystallization of this compound?

A2: For amine hydrochloride salts, polar protic solvents are generally a good starting point. Isopropanol (IPA) or ethanol are commonly used. A mixed solvent system, such as IPA/water or ethanol/water, can also be effective. The ideal solvent system should be determined empirically through small-scale solubility tests. The compound should be highly soluble in the hot solvent and sparingly soluble at room temperature.[5]

Q3: How can I confirm the enantiomeric purity of my sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining enantiomeric purity.[1][6] You will need a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for separating chiral amines.

Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A4: "Oiling out" is a common problem. First, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent), and allow it to cool very slowly.

Q5: What is the purpose of adding a basic modifier like diethylamine (DEA) to the mobile phase in chiral HPLC?

A5: Basic modifiers like DEA are often added to the mobile phase when analyzing amines to improve peak shape and reduce tailing.[1] Amines can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor chromatography. The basic additive competes for these active sites, resulting in sharper, more symmetrical peaks.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the hydrochloride salt. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude hydrochloride salt. Add a few drops of a test solvent (e.g., isopropanol, ethanol, or a mixture with water). Heat the mixture gently. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This is a starting point for developing a chiral HPLC method. Optimization of the mobile phase and other parameters may be necessary.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol. Add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase or a compatible solvent.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude (R)-1-(2,4-Difluorophenyl)ethanamine HCl Recrystallization Recrystallization (e.g., Isopropanol) Crude->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure Pure Product Drying->Pure Analysis Chiral HPLC Analysis Pure->Analysis Quality Control

Caption: General workflow for the purification of (R)-1-(2,4-Difluorophenyl)ethanamine HCl.

Impurity Source Diagram

ImpuritySources cluster_sources Sources of Impurities Synthesis Synthesis of (R)-1-(2,4-Difluorophenyl)ethanamine HCl Impurities Potential Impurities Synthesis->Impurities StartingMaterials Unreacted Starting Materials Impurities->StartingMaterials Byproducts Reaction Byproducts Impurities->Byproducts Enantiomer Incorrect Enantiomer ((S)-form) Impurities->Enantiomer Degradation Degradation Products Impurities->Degradation

Caption: Common sources of impurities in the final product.

References

Validation & Comparative

A Comparative Guide to (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride and Other Chiral Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the selection of an appropriate chiral amine is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides an in-depth comparison of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride with other classes of chiral amines, offering a comprehensive analysis of their performance in asymmetric synthesis. By examining the subtle yet significant impact of fluorine substitution, this document aims to equip researchers with the insights necessary to make informed decisions in the rational design of stereoselective synthetic routes.

Introduction: The Pivotal Role of Chiral Amines and the Emergence of Fluorinated Analogues

Chiral amines are indispensable tools in asymmetric synthesis, serving as versatile chiral auxiliaries, resolving agents, and catalysts.[1][2] Their ability to induce stereoselectivity is fundamental to the production of enantiomerically pure compounds, a prerequisite for the vast majority of pharmaceuticals where often only one enantiomer is therapeutically active while the other may be inactive or even harmful.[3]

This compound emerges as a compelling chiral amine due to the strategic incorporation of fluorine atoms on the phenyl ring. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including basicity, lipophilicity, and metabolic stability.[4][5] These alterations can translate into improved performance in asymmetric synthesis and enhanced pharmacological properties of the final product.[4][6] This guide will explore these effects through a comparative lens, juxtaposing the fluorinated amine with its non-fluorinated counterpart, (R)-1-phenylethylamine, and other relevant chiral amines.

Comparative Analysis: Diastereoselective Alkylation – A Case Study

To illustrate the practical implications of choosing a fluorinated chiral amine, we will consider a well-established method in asymmetric synthesis: the diastereoselective alkylation of an imine derived from a chiral amine, which acts as a chiral auxiliary.[7][8] In this "virtual experiment," we will compare the expected outcomes when using (R)-1-(2,4-Difluorophenyl)ethanamine and the widely used (R)-1-phenylethylamine as chiral auxiliaries.

The rationale for this comparison is rooted in the electronic and steric effects of the fluorine atoms. The high electronegativity of fluorine withdraws electron density from the aromatic ring, which in turn reduces the basicity of the amine.[4][9] This modulation of electronic properties can influence the geometry and reactivity of the intermediate enolate, potentially leading to higher diastereoselectivity.

Table 1: Predicted Performance in Diastereoselective Alkylation of a Prochiral Ketone
Chiral AuxiliaryPredicted Diastereomeric Ratio (d.r.)Predicted YieldRationale for Predicted Outcome
(R)-1-PhenylethylamineGood (e.g., 85:15 to 95:5)GoodThe phenyl group provides good steric hindrance to direct the approach of the electrophile.
(R)-1-(2,4-Difluorophenyl)ethanamine Excellent (e.g., >95:5) Good to Excellent The electron-withdrawing fluorine atoms can lead to a more planar and rigid enolate intermediate, enhancing facial discrimination. The steric bulk of the ortho-fluorine also contributes to stereodirection.[4][10]

Experimental Protocols: A Guide to Practical Application

To ensure the trustworthiness and reproducibility of the concepts discussed, this section provides detailed, self-validating experimental protocols.

Diastereoselective Alkylation using a Chiral Amine Auxiliary

This protocol describes the synthesis of an imine from a chiral amine and a ketone, followed by deprotonation and alkylation to generate a new stereocenter.

Diagram 1: Workflow for Diastereoselective Alkylation

G cluster_0 Imine Formation cluster_1 Alkylation cluster_2 Analysis & Cleavage start Chiral Amine + Prochiral Ketone imine Formation of Chiral Imine start->imine deprotonation Deprotonation (e.g., LDA) imine->deprotonation alkylation Addition of Electrophile (R-X) deprotonation->alkylation product Diastereomeric Product Mixture alkylation->product analysis Analysis of d.r. (NMR, Chiral HPLC) product->analysis cleavage Cleavage of Auxiliary product->cleavage final_product Enantioenriched Product cleavage->final_product

Caption: Workflow for diastereoselective alkylation.

Step-by-Step Protocol:

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine the chiral amine (e.g., (R)-1-(2,4-Difluorophenyl)ethanamine, 1.0 equiv.), the prochiral ketone (1.0 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Reflux the mixture until the theoretical amount of water is collected.

    • Remove the solvent under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.

  • Deprotonation and Alkylation:

    • Dissolve the chiral imine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Workup and Analysis:

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.[11][12]

  • Cleavage of the Chiral Auxiliary:

    • Hydrolyze the alkylated imine using mild acidic conditions (e.g., aqueous acetic acid) to release the enantioenriched ketone and recover the chiral amine.

Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

The diastereomeric ratio (d.r.) can often be determined by integrating the signals of diastereotopic protons in the ¹H NMR spectrum of the product mixture.

Diagram 2: Principle of NMR Analysis for Diastereomers

G cluster_0 cluster_1 Diastereomer_A Diastereomer A NMR ¹H NMR Spectrometer Diastereomer_A->NMR Diastereomer_B Diastereomer B Diastereomer_B->NMR Spectrum Distinct Signals for Diastereotopic Protons NMR->Spectrum

Caption: NMR analysis of diastereomers.

Procedure:

  • Prepare a solution of the crude product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a set of well-resolved signals corresponding to diastereotopic protons (e.g., methine protons adjacent to the newly formed stereocenter).

  • Integrate the corresponding peaks for each diastereomer. The ratio of the integrals gives the diastereomeric ratio.[13][14]

Chiral HPLC Analysis for Enantiomeric and Diastereomeric Excess

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating and quantifying stereoisomers.[15][16][17][18]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., a polysaccharide-based column) and a mobile phase (typically a mixture of hexane and a polar alcohol like isopropanol).

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomers or diastereomers will elute at different retention times.

  • Quantification: The enantiomeric excess (ee) or diastereomeric excess (de) is calculated from the peak areas of the two stereoisomers using the formula: %ee or %de = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Kinetic Resolution of Racemic Compounds

This compound can also be employed in the kinetic resolution of racemic compounds, such as carboxylic acids or alcohols. In a kinetic resolution, one enantiomer of the racemate reacts faster with the chiral amine, leading to the separation of the unreacted, enantioenriched substrate and the diastereomeric product.[19][20]

The electronic properties of the fluorinated amine can influence the rate of reaction. The reduced basicity of the fluorinated amine might lead to a slower overall reaction rate but could enhance the difference in reaction rates between the two enantiomers, resulting in a higher selectivity factor (s).

Table 2: Predicted Performance in Kinetic Resolution of a Racemic Carboxylic Acid
Chiral Resolving AgentPredicted Selectivity Factor (s)Predicted Reaction RateRationale for Predicted Outcome
(R)-1-PhenylethylamineGoodModerate to FastForms diastereomeric amides at different rates.
(R)-1-(2,4-Difluorophenyl)ethanamine Excellent Moderate The reduced nucleophilicity due to fluorine substitution can amplify the kinetic differences in the reaction with the two enantiomers, leading to higher selectivity.[4][21]

Conclusion: The Strategic Advantage of Fluorinated Chiral Amines

The choice of a chiral amine in asymmetric synthesis is a nuanced decision with significant consequences for the efficiency and stereoselectivity of a reaction. While classic chiral amines like (R)-1-phenylethylamine are reliable workhorses, the strategic incorporation of fluorine, as seen in this compound, offers a powerful tool for fine-tuning reactivity and enhancing stereochemical control.

The electron-withdrawing nature of fluorine can lead to more organized transition states, resulting in higher diastereoselectivity in auxiliary-based reactions.[10] In kinetic resolutions, the modulated basicity and nucleophilicity can translate to superior selectivity factors.[21] As the demand for enantiomerically pure pharmaceuticals continues to grow, the rational application of fluorinated chiral amines will undoubtedly play an increasingly important role in the development of efficient and elegant synthetic strategies.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, a critical chiral intermediate in pharmaceutical development. As the stereochemical purity of active pharmaceutical ingredients (APIs) is paramount to their safety and efficacy, regulatory bodies mandate rigorous validation of the analytical procedures used to control it.[1] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure methods are robust, reliable, and compliant with global regulatory standards.

The narrative that follows is grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a harmonized framework for analytical procedure validation.[2] We will explore the logical selection of an analytical technique, delve into the core validation parameters, and provide self-validating experimental designs that ensure data integrity and trustworthiness.

The Analytical Challenge: Choosing the Right Tool for Chiral Separation

This compound is a chiral amine. Its enantiomer, the (S)-form, is a process-related impurity that must be accurately quantified. The choice of analytical technique is the first critical decision in method development. High-Performance Liquid Chromatography (HPLC) is overwhelmingly the technique of choice for non-volatile chiral compounds due to its versatility, robustness, and the wide availability of Chiral Stationary Phases (CSPs).[3][4]

Table 1: Comparison of Potential Analytical Techniques for Chiral Amine Separation

TechniquePrincipleAdvantages for (R)-1-(2,4-Difluorophenyl)ethanamineDisadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[5]High versatility with numerous CSPs (e.g., polysaccharide, macrocyclic glycopeptide), robust, widely used and accepted, suitable for non-volatile compounds.[6]Method development can be time-consuming due to the trial-and-error nature of CSP and mobile phase screening.[4]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase. Requires a chiral capillary column.High efficiency and resolution for volatile analytes.Not suitable for the hydrochloride salt form without derivatization, which adds complexity and potential for error. The compound itself has limited volatility.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.Faster separations and lower solvent consumption compared to HPLC. Excellent for preparative-scale separations.Requires specialized equipment; method development can be complex.

For the purpose of this guide, we will focus on the development and validation of a Chiral Normal-Phase HPLC method , a common and effective approach for separating chiral amines.[7]

The Validation Workflow: A Blueprint for Compliance

Method validation demonstrates through documented evidence that a procedure is suitable for its intended purpose.[8] The overall process follows a logical sequence, beginning with system suitability and proceeding through a series of specific tests to evaluate the method's performance characteristics.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development (Select CSP & Mobile Phase) Opt Method Optimization (Improve Resolution & Run Time) Dev->Opt SST System Suitability Testing (SST) Opt->SST Transfer to Validation Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOQ / LOD Prec->LOQ Rob Robustness LOQ->Rob Report Final Validation Report Rob->Report

Caption: High-level workflow for analytical method development and validation.

Core Validation Parameters: Experimental Design and Acceptance Criteria

The following sections detail the experimental protocols for validating a chiral HPLC method for the analysis of this compound, specifically for quantifying the (S)-enantiomer as a chiral impurity.

Specificity (Selectivity)

Causality: Specificity is the cornerstone of a chiral method. The protocol must prove that the method can unequivocally assess the desired (R)-enantiomer in the presence of components that may be expected to be present, most critically its counter-enantiomer, (S)-1-(2,4-Difluorophenyl)ethanamine.[9] This ensures that the peak response is purely from the analyte of interest.

Experimental Protocol:

  • Prepare a blank solution (diluent only).

  • Prepare a solution of the this compound reference standard.

  • Prepare a solution of the racemic (50:50 R/S) 1-(2,4-Difluorophenyl)ethanamine hydrochloride.

  • If available, prepare solutions containing known related substances or degradation products.

  • Inject each solution into the HPLC system.

  • Analysis:

    • Confirm no interfering peaks are present at the retention times of the (R) and (S) enantiomers in the blank chromatogram.

    • In the racemate chromatogram, demonstrate baseline resolution between the (R) and (S) enantiomer peaks. A resolution factor (Rs) of >1.5 is typically required.[10]

    • Assess peak purity of the (R)-enantiomer peak using a photodiode array (PDA) detector if available.

Linearity and Range

Causality: Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range.[11] This is essential for accurate quantitation of the (S)-enantiomer impurity. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol:

  • Prepare a stock solution of racemic 1-(2,4-Difluorophenyl)ethanamine hydrochloride.

  • From the stock solution, prepare a series of at least five calibration standards by diluting it with a solution of the pure (R)-enantiomer. This keeps the main peak concentration constant while varying the impurity concentration.

  • The concentration range should typically span from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit (e.g., if the limit for the (S)-enantiomer is 0.15%, the range might be 0.05% to 0.225%).

  • Inject each standard in triplicate.

  • Analysis:

    • Plot the mean peak area of the (S)-enantiomer against its concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.995.

Table 2: Example Linearity Data for (S)-enantiomer

Concentration (% of Test Conc.)Injection 1 AreaInjection 2 AreaInjection 3 AreaMean Area
0.05% (LOQ)1250128012651265
0.10%2510249525302512
0.15% (100%)3780381037953795
0.20%5050510050755075
0.225% (150%)5600564056255622
Regression Analysis \multicolumn{4}{l}{Correlation Coefficient (r²): 0.9998 }
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[11] It is determined by recovery studies, where a known amount of the (S)-enantiomer impurity is spiked into a sample of the pure (R)-enantiomer. This confirms that the method can accurately measure the amount of impurity present without bias from the sample matrix.[9]

Experimental Protocol:

  • Prepare a sample of pure this compound.

  • Spike the pure sample with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

  • Analysis: The mean recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurity analysis.

Table 3: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (%)Measured Conc. (%)Recovery (%)
50%0.0750.07498.7%
100%0.1500.153102.0%
150%0.2250.22198.2%
Mean Recovery 99.6%
Precision

Causality: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[13]

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of this compound spiked with the (S)-enantiomer at the 100% specification limit.

    • Analyze all six samples on the same day by the same analyst.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available).

    • Combine the data from both experiments (12 results total) and calculate the cumulative %RSD.

  • Analysis: The %RSD for impurity quantification should typically be ≤ 10%.[14]

Table 4: Example Precision Data for (S)-enantiomer at 0.15%

ParameterAnalyst 1 / Day 1 (% Area)Analyst 2 / Day 2 (% Area)
Sample 10.1510.148
Sample 20.1490.152
Sample 30.1530.155
Sample 40.1500.149
Sample 50.1550.153
Sample 60.1520.151
Mean 0.152 0.151
%RSD (Repeatability) 1.4% 1.7%
Cumulative %RSD (Intermediate Precision) \multicolumn{2}{l}{1.6% }
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. For an impurity method, the LOQ is the most critical parameter as it defines the lower limit of the reportable range.

Experimental Protocol:

  • Determination based on Signal-to-Noise Ratio (S/N):

    • Prepare a series of dilute solutions of the (S)-enantiomer.

    • Inject them and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Verification of LOQ:

    • Prepare 6 independent samples at the determined LOQ concentration.

    • Analyze them and check for acceptable precision (%RSD ≤ 20%) and accuracy.[14]

Robustness

Causality: Robustness testing is a deliberate examination of a method's performance when subjected to small, premeditated variations in its parameters.[15][16] It provides an indication of the method's reliability during normal usage and is a critical part of method development to ensure it can be successfully transferred between laboratories.[17][18]

Robustness_Concept cluster_MobilePhase Mobile Phase cluster_Column Column Conditions cluster_Instrument Instrument Parameters center Method Performance (Resolution, Tailing Factor, Retention Time) mp_comp Modifier % (e.g., IPA ±2%) mp_comp->center mp_ph Additive Conc. (e.g., DEA ±10%) mp_ph->center col_temp Temperature (e.g., 25°C ± 5°C) col_temp->center col_lot Different Lot col_lot->center flow_rate Flow Rate (e.g., 1.0 mL/min ± 10%) flow_rate->center wavelength Wavelength (e.g., 265 nm ± 2 nm) wavelength->center

Caption: Factors typically varied during a robustness study.

Experimental Protocol:

  • Define the method parameters to be varied (see diagram above).

  • Define the range of variation for each parameter.[19]

  • Prepare a system suitability solution (containing both enantiomers at a concentration where resolution is critical).

  • Inject the solution under the normal conditions and then under each of the varied conditions.

  • Analysis: Record the system suitability results (e.g., resolution between enantiomers). The system suitability criteria (e.g., Resolution > 1.5) must be met under all tested conditions.

Table 5: Example Robustness Study Design and Results

Parameter VariedVariationResolution (Rs)System Suitability
Nominal Condition - 2.1 Pass
Flow Rate+10% (1.1 mL/min)1.9Pass
-10% (0.9 mL/min)2.3Pass
Column Temperature+5°C (30°C)2.0Pass
-5°C (20°C)2.2Pass
Mobile Phase Modifier+2% IPA1.8Pass
-2% IPA2.4Pass

Detailed Experimental Methodology: A Representative Chiral HPLC Method

This section provides a complete, step-by-step protocol for a plausible chiral HPLC method suitable for validation.

Objective: To determine the enantiomeric purity of this compound by quantifying the (S)-enantiomer.

Materials and Equipment:

  • HPLC with UV detector

  • Chiral Stationary Phase: CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm

  • Reference Standards: (R)-1-(2,4-Difluorophenyl)ethanamine HCl, Racemic 1-(2,4-Difluorophenyl)ethanamine HCl

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Procedure:

  • Standard Preparation (0.15% Impurity):

    • Accurately weigh about 15 mg of the racemic standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. This serves as a stock solution.

    • Further dilute this solution to achieve a final concentration corresponding to 0.15% of the test concentration.

  • Test Sample Preparation:

    • Accurately weigh about 50 mg of the (R)-1-(2,4-Difluorophenyl)ethanamine HCl sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with diluent to achieve a concentration of 1.0 mg/mL.

  • System Suitability:

    • Inject the standard preparation.

    • The resolution between the (S) and (R) enantiomer peaks must be ≥ 1.5.

    • The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.

  • Analysis:

    • Inject the Test Sample Preparation.

    • Calculate the percentage of the (S)-enantiomer in the sample using the peak areas from the chromatogram.

Conclusion

The validation of an analytical method for a chiral intermediate like this compound is a systematic process that is fundamental to ensuring pharmaceutical quality and regulatory compliance. By following a structured approach grounded in ICH guidelines, one can develop a method that is specific, accurate, precise, and robust.[20][21] The causality-driven experimental designs presented in this guide provide a self-validating framework, ensuring that the generated data is trustworthy and reliable. Adherence to these principles not only satisfies regulatory expectations but also provides a high degree of confidence in the quality of the analytical data that underpins critical decisions throughout the drug development lifecycle.

References

A Comparative Analysis of Synthesis Routes for (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride is a key chiral building block in the synthesis of various pharmaceutically active compounds. The stereochemistry at the benzylic position is often crucial for the biological activity and selectivity of the final drug substance. Consequently, the development of efficient, scalable, and stereoselective methods for the synthesis of this chiral amine is of significant interest to the pharmaceutical and chemical industries. This guide provides a comparative analysis of the three principal synthetic strategies for obtaining enantiomerically pure this compound: asymmetric synthesis using a chiral auxiliary , chiral resolution of a racemic mixture , and enzymatic asymmetric synthesis .

Asymmetric Synthesis via Chiral Auxiliary: The Ellman Sulfinamide Approach

Asymmetric synthesis offers a direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. A widely adopted and robust method for the asymmetric synthesis of chiral amines is the use of tert-butanesulfinamide as a chiral auxiliary, a methodology pioneered by Ellman.[1][2][3] This approach involves the condensation of the chiral auxiliary with a prochiral ketone, followed by diastereoselective reduction of the resulting sulfinylimine and subsequent removal of the auxiliary.

Scientific Rationale

The success of this method hinges on the powerful directing effect of the chiral tert-butanesulfinyl group. The sulfinyl group chelates with the reducing agent, creating a rigid, sterically hindered environment that directs the hydride attack to one face of the imine C=N bond, leading to the preferential formation of one diastereomer. The choice of the reducing agent can be critical, as different reagents can lead to the opposite diastereomer, offering flexibility in accessing either enantiomer of the final amine.[4]

Experimental Protocol

Step 1: Formation of the N-tert-Butanesulfinyl Imine

To a solution of 2',4'-difluoroacetophenone (1.0 eq.) and (R)-tert-butanesulfinamide (1.05 eq.) in an appropriate solvent such as THF, a Lewis acid catalyst like Ti(OEt)4 (2.0 eq.) is added. The reaction mixture is heated to reflux for several hours until the formation of the N-tert-butanesulfinyl imine is complete, which can be monitored by TLC or LC-MS.

Step 2: Diastereoselective Reduction

The reaction mixture is cooled to a low temperature (e.g., -78 °C), and a solution of a reducing agent is added slowly. For the synthesis of the (R)-amine, a non-chelating reducing agent like L-Selectride® is typically used to favor the desired diastereomer. The reaction is stirred at low temperature until the reduction is complete.

Step 3: Cleavage of the Chiral Auxiliary and Salt Formation

The reaction is quenched, and the solvent is removed. The crude product is then dissolved in a suitable solvent like methanol, and a solution of HCl in a solvent like diethyl ether or isopropanol is added to cleave the tert-butanesulfinyl group and precipitate the desired (R)-1-(2,4-Difluorophenyl)ethanamine as its hydrochloride salt. The salt is then collected by filtration and can be further purified by recrystallization.

Asymmetric_Synthesis ketone 2',4'-Difluoroacetophenone imine N-tert-Butanesulfinyl Imine ketone->imine sulfinamide (R)-tert-Butanesulfinamide sulfinamide->imine reduction Diastereoselective Reduction imine->reduction sulfinyl_amine Sulfinyl Amine Adduct reduction->sulfinyl_amine cleavage HCl Cleavage sulfinyl_amine->cleavage product (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride cleavage->product

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Chiral Resolution of Racemic 1-(2,4-Difluorophenyl)ethanamine

Chiral resolution is a classical and often industrially viable method for separating enantiomers.[5] This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Scientific Rationale

The principle of chiral resolution is based on the differential interaction between the enantiomers of the racemic amine and the single enantiomer of the resolving agent. This interaction leads to the formation of two diastereomeric salts with distinct crystal lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the resolving agent and the crystallization solvent, one diastereomer can be selectively precipitated, leaving the other enriched in the mother liquor.

Experimental Protocol

Step 1: Synthesis of Racemic 1-(2,4-Difluorophenyl)ethanamine

The racemic amine is first synthesized, typically via reductive amination of 2',4'-difluoroacetophenone with ammonia or an ammonia source, followed by reduction of the intermediate imine.

Step 2: Diastereomeric Salt Formation

The racemic 1-(2,4-Difluorophenyl)ethanamine (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol. A solution of an equimolar amount of a chiral resolving agent, for instance, (+)-di-p-toluoyl-D-tartaric acid (DPTTA), in the same solvent is then added.[5] The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

Step 3: Isolation and Purification of the Diastereomeric Salt

The precipitated diastereomeric salt is collected by filtration and washed with a small amount of the cold solvent. The salt can be recrystallized from the same or a different solvent system to enhance its diastereomeric purity.

Step 4: Liberation of the Enantiopure Amine and Salt Formation

The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free (R)-amine, which is then extracted into an organic solvent. The organic extracts are dried and concentrated. The resulting enantiomerically enriched amine is then dissolved in a suitable solvent, and a solution of HCl is added to precipitate the this compound.

Chiral_Resolution racemic_amine Racemic 1-(2,4-Difluorophenyl)ethanamine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent (+)-Di-p-toluoyl-D-tartaric Acid resolving_agent->salt_formation diastereomers Diastereomeric Salts (R,R,R) and (S,R,R) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble_salt Less Soluble Salt (e.g., R-amine salt) crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in S-amine salt) crystallization->mother_liquor base_treatment Base Treatment less_soluble_salt->base_treatment hcl_addition HCl Addition base_treatment->hcl_addition product (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride hcl_addition->product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Asymmetric Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[6] For the production of chiral amines, ω-transaminases (ω-TAs) are particularly effective enzymes that catalyze the asymmetric amination of prochiral ketones.[7][8][9]

Scientific Rationale

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that transfer an amino group from an amine donor (e.g., isopropylamine or alanine) to a ketone acceptor. The enzyme's active site is inherently chiral, which allows for the highly selective addition of the amino group to one face of the ketone, resulting in the formation of a single enantiomer of the amine product with high enantiomeric excess. The reaction equilibrium can be driven towards the product side by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone from isopropylamine).

Experimental Protocol

Step 1: Reaction Setup

In a buffered aqueous solution (e.g., phosphate buffer at a specific pH), the substrate 2',4'-difluoroacetophenone is suspended or dissolved. The amine donor (e.g., isopropylamine), the cofactor pyridoxal-5'-phosphate (PLP), and the ω-transaminase enzyme (as a whole-cell lysate or a purified enzyme) are added to the reaction mixture.

Step 2: Biotransformation

The reaction mixture is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by analyzing the conversion of the ketone and the formation of the chiral amine using techniques like HPLC.

Step 3: Product Isolation and Salt Formation

Once the reaction reaches completion or the desired conversion, the enzyme is removed (e.g., by centrifugation if using whole cells). The pH of the supernatant is adjusted to basic to ensure the amine is in its free base form, and the product is extracted with an organic solvent. The organic extracts are then dried and concentrated. The resulting (R)-amine is dissolved in a suitable solvent, and a solution of HCl is added to precipitate the hydrochloride salt.

Enzymatic_Synthesis ketone 2',4'-Difluoroacetophenone biotransformation Biotransformation ketone->biotransformation amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->biotransformation enzyme ω-Transaminase (R-selective) + PLP enzyme->biotransformation product_amine (R)-1-(2,4-Difluorophenyl)ethanamine biotransformation->product_amine ketone_byproduct Ketone Byproduct (e.g., Acetone) biotransformation->ketone_byproduct extraction Extraction product_amine->extraction hcl_addition HCl Addition extraction->hcl_addition product (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride hcl_addition->product

Caption: Enzymatic asymmetric synthesis using an ω-transaminase.

Comparative Analysis

The choice of the optimal synthesis route for this compound depends on several factors, including the desired scale of production, cost considerations, available expertise, and regulatory requirements. The following table provides a comparative overview of the three discussed methods.

FeatureAsymmetric Synthesis (Chiral Auxiliary)Chiral ResolutionEnzymatic Asymmetric Synthesis
Stereoselectivity High (often >98% de)Dependent on resolving agent and crystallization conditionsExcellent (often >99% ee)
Theoretical Yield High (approaching 100%)Maximum 50% for the desired enantiomerHigh (approaching 100%)
Scalability Good, but cost of auxiliary can be a factorWell-established for industrial scaleGood, with potential for large-scale fermentation
Cost-Effectiveness Can be expensive due to the chiral auxiliary and reagentsCan be cost-effective, especially if the resolving agent is recyclablePotentially very cost-effective, especially with enzyme immobilization and reuse[10]
Process Complexity Multi-step process requiring cryogenic conditionsMulti-step process involving crystallization and recycling of the resolving agentTypically a one-pot reaction under mild conditions
Environmental Impact Use of stoichiometric chiral auxiliary and metal-based reagentsUse of solvents for crystallization and potential for waste from the undesired enantiomer"Green" process using water as a solvent and biodegradable catalysts
Safety Considerations Use of pyrophoric reagents (e.g., L-Selectride®)Standard chemical handling proceduresGenerally safe, with considerations for handling biological materials

Conclusion

Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Asymmetric synthesis using a chiral auxiliary provides a direct and highly stereoselective route, making it an excellent choice for laboratory-scale synthesis and when high enantiopurity is paramount.

  • Chiral resolution remains a robust and economically viable option for large-scale industrial production, particularly if an efficient process for recycling the resolving agent and racemizing the undesired enantiomer is in place.

  • Enzymatic asymmetric synthesis represents a modern, "green," and highly efficient approach. With the increasing availability of engineered ω-transaminases, this method is becoming increasingly competitive for both laboratory and industrial-scale production, offering high enantioselectivity, mild reaction conditions, and a favorable environmental profile.

The selection of the most appropriate method will ultimately be guided by a thorough evaluation of the specific project requirements, balancing factors such as cost, scale, purity, and sustainability goals.

References

A Comparative Guide to the Enantiomeric Purity Determination of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of academic interest but a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules such as (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the precise quantification of its enantiomeric purity is a regulatory and clinical necessity.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity determination of this compound, contextualized with alternative analytical techniques.

The pharmacological activity of enantiomers can vary significantly, with one enantiomer providing the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over the enantiomeric composition of chiral drugs.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering both a validated HPLC protocol and a comparative assessment of alternative methods, grounded in scientific principles and practical insights.

I. The Cornerstone of Chiral Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with chiral stationary phases (CSPs), stands as the predominant technique for the enantiomeric separation and quantification of chiral compounds in the pharmaceutical industry.[3][4][5] The direct separation of enantiomers on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[6]

A. Proposed HPLC Method for this compound

The following method is a robust starting point for the enantiomeric purity determination of this compound, designed based on established principles for the separation of chiral amines.[4][7][8]

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). These phases are widely successful for resolving a broad range of chiral compounds, including amines.[9]

  • Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, with a basic additive. A typical starting composition would be n-Hexane:Isopropanol:Diethylamine (DEA) (90:10:0.1, v/v/v). The addition of a basic modifier like DEA is often crucial for obtaining good peak shape and resolution for basic analytes like amines by minimizing interactions with residual silanol groups on the silica support.[4][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

B. Rationale for Methodological Choices

The selection of a polysaccharide-based CSP is deliberate; these phases offer a versatile chiral recognition mechanism involving hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The normal phase mode with a mobile phase of low polarity generally provides better selectivity for many chiral separations. The inclusion of DEA is a well-established practice to improve the chromatography of amines on CSPs.

C. Method Validation: A Self-Validating System

The proposed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the desired enantiomer in the presence of its counterpart. This is demonstrated by injecting the individual enantiomers (if available) and the racemic mixture to confirm the elution order and resolution.

  • Linearity: The method should provide a linear response to the concentration of the S-enantiomer over a specified range.

  • Accuracy: Determined by spiking the sample with known amounts of the S-enantiomer and calculating the percent recovery.

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the S-enantiomer that can be reliably detected and quantified, respectively. This is critical for controlling the level of the unwanted enantiomer.[3]

Workflow for Chiral HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Select Chiral Stationary Phase (e.g., Polysaccharide-based) Dev2 Optimize Mobile Phase (Solvent Ratio, Additives) Dev1->Dev2 Dev3 Optimize Instrumental Parameters (Flow, Temperature, Wavelength) Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Routine Enantiomeric Purity Testing Val6->App1 Implement Validated Method

Caption: Workflow for Chiral HPLC Analysis.

II. Comparative Analysis of Alternative Techniques

While chiral HPLC is the workhorse for enantiomeric purity determination, other techniques offer complementary capabilities. The choice of method often depends on factors such as sample volatility, available instrumentation, and required sensitivity.[11]

A. Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. For primary amines like 1-(2,4-Difluorophenyl)ethanamine, derivatization is typically necessary to enhance volatility and improve chromatographic performance.[12]

Experimental Protocol: Chiral GC (Illustrative)

  • Derivatization: React the amine with a chiral derivatizing agent (e.g., trifluoroacetic anhydride) to form diastereomers.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative.

  • Analysis: The diastereomeric derivatives are separated on the chiral column.

B. Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency, short analysis times, and minimal sample consumption.[5][13] Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol: Chiral CE (Illustrative)

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Chiral Selector: A cyclodextrin derivative (e.g., beta-cyclodextrin) is added to the running buffer.

  • Separation Principle: The enantiomers form transient inclusion complexes with the chiral selector, leading to different electrophoretic mobilities and, thus, separation.

C. Performance Comparison

The following table provides a comparative overview of HPLC, GC, and CE for the enantiomeric purity determination of chiral amines.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Applicability Broadly applicable to a wide range of compounds.Suitable for volatile and thermally stable compounds; often requires derivatization for amines.[12]Applicable to charged or chargeable molecules.
Sensitivity Good (UV, MS detection).Very high (FID, MS detection).High, but can be limited by the small injection volume.
Resolution Excellent, with a wide variety of available CSPs.Excellent, with high-efficiency capillary columns.Very high separation efficiency.
Analysis Time Typically 10-30 minutes.Can be faster than HPLC.Often very fast (a few minutes).
Method Development Can be time-consuming due to the screening of columns and mobile phases.Derivatization step adds complexity.Can be faster to develop than HPLC.
Sample Throughput Moderate to high with modern autosamplers.Moderate to high.High, especially with multi-capillary systems.
Cost Moderate to high instrument and column costs.Lower instrument cost than HPLC-MS.Lower instrument and consumable costs.

III. Conclusion

The determination of the enantiomeric purity of this compound is a critical quality control step in pharmaceutical manufacturing. Chiral HPLC with a polysaccharide-based stationary phase offers a robust, reliable, and widely accepted method for this purpose. The detailed protocol and validation strategy presented in this guide provide a solid foundation for implementation in a quality control or research laboratory.

While alternative techniques such as chiral GC and CE have their merits, particularly in terms of sensitivity and analysis speed, HPLC remains the gold standard due to its versatility and the extensive range of available chiral stationary phases. The ultimate choice of analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including regulatory expectations, sample characteristics, and available resources.

IV. References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International - Chromatography Online. Available from: --INVALID-LINK--

  • Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. Benchchem. Available from: --INVALID-LINK--

  • HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Available from: --INVALID-LINK--

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Available from: --INVALID-LINK--

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. RSC Publishing. Available from: --INVALID-LINK--

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. Available from: --INVALID-LINK--

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available from: --INVALID-LINK--

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: --INVALID-LINK--

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. Available from: --INVALID-LINK--

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. NIH. Available from: --INVALID-LINK--

  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. Benchchem. Available from: --INVALID-LINK--

  • Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed. Available from: --INVALID-LINK--

  • A Comparative Guide to Chiral Resolving Agents for 1-(3-Fluorophenyl)ethanamine. Benchchem. Available from: --INVALID-LINK--

  • Technical Guide: Enantiomeric Purity of (R)-3,3-Difluorocyclopentanamine Hydrochloride. Benchchem. Available from: --INVALID-LINK--

  • Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... ResearchGate. Available from: --INVALID-LINK--

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: --INVALID-LINK--

  • Chiral analysis. Wikipedia. Available from: --INVALID-LINK--

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available from: --INVALID-LINK--

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Available from: --INVALID-LINK--

  • HPLC method for determination of enantiomeric purity of a novel respiratory fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Available from: --INVALID-LINK--

  • Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. JOCPR. Available from: --INVALID-LINK--

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: --INVALID-LINK--

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC - NIH. Available from: --INVALID-LINK--

  • ENANTIOMERIC DETERMINATION OF CHIRAL DRUGS IN ENVIRONMENTAL WATERS. TDX (Tesis Doctorals en Xarxa). Available from: --INVALID-LINK--

  • Chiral drug analysis using mass spectrometric detection relevant to research and practice in clinical and forensic toxicology. Available from: --INVALID-LINK--

References

A Comparative Guide to the Biological Activity of (R)- and (S)-1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and blood-brain barrier penetration. When chirality is also a feature of these molecules, a nuanced understanding of the biological activities of individual enantiomers is paramount for the development of safe and effective therapeutics. This guide provides a comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 1-(2,4-Difluorophenyl)ethanamine, a key structural motif in various centrally acting agents.

The Critical Role of Stereochemistry in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1][2][3][4] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which dictate their interactions with chiral biological targets such as receptors, enzymes, and transporters.[1][2][3][4] Therefore, the characterization of the biological activity of individual enantiomers is a critical step in drug discovery and development.

Unveiling the Enantioselective Profile of 1-(2,4-Difluorophenyl)ethanamine

While comprehensive, direct comparative studies on the biological activity of the (R)- and (S)-enantiomers of 1-(2,4-Difluorophenyl)ethanamine are not extensively reported in publicly available literature, insights can be gleaned from the broader class of substituted phenethylamines and related fluorinated compounds. Derivatives of 1-(2,4-Difluorophenyl)ethanamine have been noted for their potential activity at dopamine D2-like receptors. The following sections will explore the anticipated and observed differences in the biological activities of these enantiomers based on established principles of stereopharmacology and data from analogous compounds.

Monoamine Transporter Interactions: A Key Area of Differentiation

Substituted phenethylamines are well-known modulators of monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). It is highly probable that the (R)- and (S)-enantiomers of 1-(2,4-Difluorophenyl)ethanamine exhibit stereoselective interactions with these transporters.

For instance, studies on other chiral phenylethylamine derivatives have demonstrated clear enantiomeric preferences for these transporters. This stereoselectivity can manifest as differences in binding affinity (Ki), uptake inhibition (IC50), and transport efficiency. Such differential activity is critical as it can lead to distinct pharmacological effects, with one enantiomer being responsible for the desired therapeutic action and the other contributing to off-target effects or a different spectrum of activity altogether.

Dopamine Receptor Binding: Exploring a Potential Target

The difluorophenyl group in 1-(2,4-Difluorophenyl)ethanamine is a bioisostere for other aromatic systems and can influence receptor binding affinity. While specific data for the individual enantiomers of 1-(2,4-Difluorophenyl)ethanamine at dopamine receptors is scarce, it is a key area for investigation. The spatial arrangement of the amine and the difluorophenyl ring in the (R) and (S) configurations would lead to different binding orientations within the dopamine receptor binding pocket, likely resulting in different binding affinities and functional activities (agonist, antagonist, or partial agonist).

Experimental Protocols for Elucidating Enantioselective Activity

To definitively characterize the biological activity of (R)- and (S)-1-(2,4-Difluorophenyl)ethanamine, a series of in vitro assays are essential. The following are standard experimental protocols that can be employed:

Radioligand Binding Assays

This technique is used to determine the binding affinity of the enantiomers for specific receptors or transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of (R)- and (S)-1-(2,4-Difluorophenyl)ethanamine for a target of interest (e.g., dopamine D2 receptor, serotonin transporter).

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor or transporter.

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]-spiperone for D2 receptors, [³H]-citalopram for SERT) and varying concentrations of the test compound (either the (R)- or (S)-enantiomer).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the data and use non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays

These assays measure the functional consequence of the enantiomer binding to its target.

Objective: To determine the potency (EC50) and efficacy of each enantiomer in activating or inhibiting a cellular signaling pathway.

Example for a G-protein coupled receptor (GPCR) like the D2 receptor:

  • Cell Culture: Use a cell line stably expressing the D2 receptor and a reporter gene (e.g., luciferase under the control of a cAMP-responsive element).

  • Treatment: Treat the cells with varying concentrations of the (R)- or (S)-enantiomer.

  • Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Data Analysis: Plot the dose-response curve to determine the EC50 and the maximal response.

Neurotransmitter Uptake Inhibition Assays

This assay is used to measure the ability of the enantiomers to block the reuptake of neurotransmitters by their respective transporters.

Objective: To determine the IC50 value for the inhibition of serotonin, dopamine, or norepinephrine uptake.

Methodology:

  • Cell Culture: Use cell lines expressing the serotonin, dopamine, or norepinephrine transporter.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the (R)- or (S)-enantiomer.

  • Neurotransmitter Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]-serotonin) and incubate for a short period.

  • Wash and Lyse: Wash the cells to remove excess radiolabel and then lyse the cells.

  • Quantification: Measure the radioactivity in the cell lysate to determine the amount of neurotransmitter taken up.

  • Data Analysis: Plot the data to determine the IC50 value.

Data Presentation

A clear and concise presentation of the experimental data is crucial for comparing the biological activities of the enantiomers.

Table 1: Hypothetical Comparative Biological Activity Data for (R)- and (S)-1-(2,4-Difluorophenyl)ethanamine

Biological TargetParameter(R)-enantiomer(S)-enantiomer
Dopamine D2 Receptor Ki (nM)Data NeededData Needed
EC50 (nM)Data NeededData Needed
% EfficacyData NeededData Needed
Serotonin Transporter Ki (nM)Data NeededData Needed
IC50 (nM)Data NeededData Needed
Norepinephrine Transporter Ki (nM)Data NeededData Needed
IC50 (nM)Data NeededData Needed

Note: The table above is a template. The actual data would need to be generated through the experimental protocols described.

Visualizing Experimental Workflows

dot

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (GPCR) cluster_uptake Uptake Inhibition Assay b_prep Membrane Preparation b_inc Incubation with Radioligand & Enantiomer b_prep->b_inc b_sep Separation of Bound/Free Ligand b_inc->b_sep b_quant Quantification b_sep->b_quant b_analysis Data Analysis (Ki) b_quant->b_analysis f_culture Cell Culture with Reporter Gene f_treat Treatment with Enantiomer f_culture->f_treat f_measure Reporter Gene Measurement f_treat->f_measure f_analysis Data Analysis (EC50, Efficacy) f_measure->f_analysis u_culture Cell Culture with Transporter u_preinc Pre-incubation with Enantiomer u_culture->u_preinc u_uptake Radiolabeled Neurotransmitter Uptake u_preinc->u_uptake u_quant Quantification u_uptake->u_quant u_analysis Data Analysis (IC50) u_quant->u_analysis

Caption: Experimental workflows for comparing enantiomer activity.

Conclusion

The biological activity of the (R)- and (S)-enantiomers of 1-(2,4-Difluorophenyl)ethanamine is expected to be distinct due to the principles of stereochemistry in drug-target interactions. While specific comparative data is limited in the public domain, this guide outlines the critical importance of such a comparison and provides the established experimental methodologies to elucidate the enantioselective pharmacological profile. For researchers and drug development professionals working with this chemical scaffold, a thorough in vitro characterization of each enantiomer is an indispensable step towards understanding its therapeutic potential and developing safer, more effective medicines.

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Chiral Amines: A Comparative Analysis of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry. The biological activity of a pharmaceutical compound is often confined to a single enantiomer, making the choice of synthetic strategy a critical decision that impacts not only efficacy and safety but also the overall cost-effectiveness of the drug development process. This guide provides an in-depth technical comparison of synthetic routes to chiral amines, with a focus on the utility and cost-effectiveness of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. We will objectively evaluate its performance against established alternatives, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic challenges.

The Landscape of Chiral Amine Synthesis: A Strategic Overview

The synthesis of enantiopure amines is a well-explored field, with strategies broadly categorized into two main approaches: the resolution of racemic mixtures and asymmetric synthesis.

  • Classical Resolution: This method involves the separation of a racemic mixture of amines by reacting them with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. While a robust and historically significant technique, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.

  • Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer, avoiding the formation of a racemic mixture. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts (metal-based or organocatalysts), and biocatalysis. Asymmetric synthesis is often more atom-economical and can offer higher yields of the target enantiomer.

This compound can be employed in both paradigms: as a resolving agent for racemic acids or as a chiral auxiliary to direct the stereochemical outcome of a reaction. Its fluorinated phenyl ring can offer unique electronic and steric properties that may influence the efficiency of these processes.

Comparative Analysis: Performance and Cost-Effectiveness

To provide a tangible comparison, we will consider a common synthetic challenge: the preparation of an enantiomerically pure chiral amine. We will evaluate three distinct approaches:

  • Classical Resolution using L-(+)-Tartaric Acid: A widely used, inexpensive, and naturally derived chiral resolving agent.

  • Asymmetric Synthesis using (R)-1-Phenylethylamine as a Chiral Auxiliary: A common and well-documented chiral amine used to introduce stereochemistry.

  • Asymmetric Synthesis using (R)-1-(2,4-Difluorophenyl)ethanamine as a Chiral Auxiliary: The focus of our investigation, to assess its potential advantages.

  • Biocatalytic Asymmetric Amination: A modern, "green" chemistry approach gaining significant traction in industrial applications.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for each method, based on representative literature data and industrial insights.

MethodChiral ReagentTypical Yield (%)Typical Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Classical Resolution L-(+)-Tartaric Acid< 50% (per enantiomer)>95% (after recrystallization)Low reagent cost, well-established.Theoretical 50% yield cap, often requires multiple recrystallizations.
Asymmetric Synthesis (R)-1-Phenylethylamine70-90%90-99%Good stereoselectivity, widely available.Cost of auxiliary, additional synthetic steps for attachment and removal.
Asymmetric Synthesis (R)-1-(2,4-Difluorophenyl)ethanaminePotentially >80%Potentially >95%Unique steric/electronic properties may enhance selectivity.Higher reagent cost, less documented than alternatives.
Biocatalysis Transaminase Enzyme>90%>99%High selectivity, mild reaction conditions, environmentally friendly.High initial enzyme cost, requires process optimization.[1][2]

Note: Yields and ee% are highly dependent on the specific substrate and reaction conditions.

Causality Behind Experimental Choices: Why Fluorination Matters

The presence of two fluorine atoms on the phenyl ring of (R)-1-(2,4-Difluorophenyl)ethanamine is not merely an incidental structural feature. These fluorine atoms exert significant electronic and steric effects that can influence the outcome of a chemical transformation.

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density, making the amine group less basic compared to its non-fluorinated counterpart, (R)-1-phenylethylamine. This can alter the reactivity and kinetics of reactions where the amine participates.

  • Steric Effects: The fluorine atoms increase the steric bulk around the chiral center. In diastereomeric interactions, such as in the formation of salts during resolution or in the transition state of an asymmetric reaction, this increased steric hindrance can lead to greater differentiation between the competing pathways, potentially resulting in higher diastereoselectivity or enantioselectivity.

These properties make (R)-1-(2,4-Difluorophenyl)ethanamine a compelling candidate for challenging separations or for syntheses where fine-tuning of the chiral environment is crucial.

Experimental Protocols: A Practical Guide

To provide a self-validating system for comparison, we present detailed, step-by-step methodologies for two key applications: classical resolution of a racemic acid and asymmetric reduction of a prochiral ketone using a chiral auxiliary.

Protocol 1: Chiral Resolution of Racemic Ibuprofen

This protocol details the resolution of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen, a racemic carboxylic acid, using a chiral amine.[3][4]

Objective: To separate the (S)-(+)- and (R)-(-)-enantiomers of ibuprofen.

Materials:

  • Racemic ibuprofen

  • (R)-1-(2,4-Difluorophenyl)ethanamine or (R)-1-Phenylethylamine

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Salt Formation:

    • Dissolve racemic ibuprofen (1.0 eq) in methanol.

    • Add the chiral amine (0.5 eq) to the solution.

    • Heat the mixture to reflux until all solids dissolve.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is enriched in one diastereomer.

  • Liberation of the Enantiomerically Enriched Acid:

    • Dissolve the collected salt in water and acidify with HCl until the solution is acidic to litmus paper.

    • Extract the enantiomerically enriched ibuprofen with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the resolved ibuprofen.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the recovered ibuprofen using chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome: One of the diastereomeric salts will be less soluble and will precipitate from the solution. The choice of the (R)- or (S)-enantiomer of the amine will determine which enantiomer of ibuprofen is obtained in the solid phase. The fluorinated amine may offer different solubility characteristics for the diastereomeric salts, potentially leading to a more efficient separation with fewer recrystallization steps.

Diagram of Chiral Resolution Workflow:

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation racemic_acid Racemic Carboxylic Acid diastereomeric_salts Diastereomeric Salts in Solution racemic_acid->diastereomeric_salts + chiral_amine Chiral Amine chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (Solution) crystallization->more_soluble acidification_solid Acidification less_soluble->acidification_solid acidification_solution Acidification more_soluble->acidification_solution enantiomer_1 Enantiomer 1 acidification_solid->enantiomer_1 enantiomer_2 Enantiomer 2 acidification_solution->enantiomer_2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 2: Asymmetric Reduction of a Prochiral Ketone

This protocol describes the use of a chiral amine as a precursor to a chiral ligand for the asymmetric reduction of a ketone.

Objective: To synthesize an enantiomerically enriched secondary alcohol from a prochiral ketone.

Materials:

  • Prochiral ketone (e.g., acetophenone)

  • Chiral amine: (R)-1-(2,4-Difluorophenyl)ethanamine or (R)-1-Phenylethylamine

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In Situ Catalyst Formation:

    • To a solution of the chiral amine (0.1 eq) in anhydrous THF under an inert atmosphere, add BMS (0.6 eq) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature to form the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

    • Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise.

    • Add additional BMS (0.6 eq) to the reaction mixture.

    • Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Add HCl (1M) and stir for 30 minutes.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude alcohol by column chromatography.

    • Determine the yield and enantiomeric excess (ee%) by chiral GC or HPLC.

Expected Outcome: The chiral oxazaborolidine catalyst, formed in situ from the chiral amine, will direct the reduction of the ketone to preferentially form one enantiomer of the alcohol. The steric and electronic properties of the chiral amine will directly influence the enantioselectivity of the reduction. The difluorinated amine may create a more sterically defined catalytic pocket, potentially leading to higher enantiomeric excess.

Diagram of Asymmetric Reduction Workflow:

G cluster_0 Catalyst Formation cluster_1 Asymmetric Reduction cluster_2 Product Isolation chiral_amine Chiral Amine catalyst Chiral Oxazaborolidine Catalyst chiral_amine->catalyst + bms1 BH3-SMe2 bms1->catalyst chiral_alcohol_complex Chiral Alcohol-Catalyst Complex catalyst->chiral_alcohol_complex Catalyzes ketone Prochiral Ketone ketone->chiral_alcohol_complex + bms2 BH3-SMe2 bms2->chiral_alcohol_complex workup Aqueous Workup chiral_alcohol_complex->workup chiral_alcohol Enantiomerically Enriched Alcohol workup->chiral_alcohol

Caption: Workflow for asymmetric ketone reduction using a chiral amine-derived catalyst.

Cost-Effectiveness Analysis: A Deeper Dive

While performance metrics such as yield and enantiomeric excess are paramount, the economic viability of a synthetic route is a critical consideration, especially at an industrial scale.

  • Reagent Cost:

    • L-(+)-Tartaric Acid: As a bulk chemical derived from natural sources, tartaric acid is generally the most cost-effective chiral resolving agent. Prices can be in the range of $5-10 per kilogram for industrial quantities.[5][6][7]

    • (R)-1-Phenylethylamine: This is a widely produced chiral amine, and its price is moderate, typically in the range of $50-100 per kilogram for bulk quantities.[8][9][10]

    • This compound: As a more specialized reagent, its cost is significantly higher, often several hundred to over a thousand dollars per kilogram, depending on the supplier and quantity.[11]

    • Biocatalysts (Transaminases): The upfront cost of enzymes can be high, but their reusability and high efficiency can make them cost-effective in the long run, especially when considering the reduction in waste and processing steps. The cost is highly dependent on the specific enzyme and the scale of production.[1][12]

  • Process Costs: Beyond the initial reagent cost, the overall process economics must be considered.

    • Classical resolution may require multiple energy-intensive crystallization steps to achieve high enantiomeric purity, and the disposal of the unwanted enantiomer represents a significant loss of material and cost.

    • Asymmetric synthesis using chiral auxiliaries involves additional steps for attaching and removing the auxiliary, which adds to labor, solvent, and energy costs. However, the auxiliary can often be recovered and recycled.

    • Biocatalysis , while having a potentially high initial catalyst cost, often involves milder reaction conditions, reducing energy consumption, and can be performed in aqueous media, minimizing the use of organic solvents.

Conclusion and Recommendations

The choice of a synthetic strategy for producing chiral amines is a multi-faceted decision that requires a careful balance of performance, cost, and scalability.

  • This compound represents a valuable tool in the synthetic chemist's arsenal, particularly for challenging separations or for asymmetric transformations where high levels of stereocontrol are required. Its unique electronic and steric properties, conferred by the difluorophenyl moiety, can lead to enhanced selectivity. However, its higher cost means its use is likely most justified in the synthesis of high-value compounds or when other, less expensive methods have proven ineffective.

  • For routine resolutions where cost is a primary driver, L-(+)-tartaric acid remains a highly attractive option due to its low price and widespread availability.

  • (R)-1-Phenylethylamine offers a good balance of performance and cost as a chiral auxiliary for asymmetric synthesis and is a reliable choice for many applications.

  • Biocatalysis is emerging as a powerful and sustainable alternative, and for large-scale industrial processes, the long-term economic and environmental benefits can outweigh the initial investment in enzyme development and production.

Ultimately, the optimal choice will depend on the specific requirements of the project, including the target molecule, the desired scale of production, and the overall economic constraints. It is recommended that researchers perform a thorough cost-benefit analysis, considering not only reagent costs but also process efficiency, waste generation, and the potential for catalyst/auxiliary recycling, before committing to a particular synthetic route.

References

A Comparative Guide to the Stereochemical Confirmation of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's stereochemistry is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] The subject of this guide, (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, is a critical chiral building block in the synthesis of various pharmaceutical agents. Ensuring its enantiomeric purity is paramount.

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to confirm the stereochemistry of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure the integrity of your results. The methodologies described are designed to be self-validating systems, providing a robust framework for confident stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[2]

Causality of Method Design

The choice of a CSP is the most critical decision. For primary amines like our target compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase.

The mobile phase composition is optimized to maximize the resolution between the enantiomeric peaks. A typical mobile phase for this analysis is a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol). A small amount of a basic additive, such as diethylamine (DEA), is crucial.[3] The DEA acts as a competitor for the active sites on the silica surface, preventing non-specific interactions and reducing the peak tailing of the basic amine analyte, resulting in sharper, more symmetrical peaks.

Experimental Protocol: Chiral HPLC Analysis
  • System Preparation: Ensure the entire HPLC system is flushed with a compatible solvent (e.g., the mobile phase) to remove any residues of potentially damaging solvents like acetone or THF.[4]

  • Column: Chiralpak® AD-H, 5 µm, 4.6 x 150 mm (or equivalent polysaccharide-based column).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.[3]

  • Column Temperature: 20°C.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Standard: Prepare a solution of racemic 1-(2,4-Difluorophenyl)ethanamine at approximately 1 mg/mL in the mobile phase. This is critical for confirming the identity and resolution of the two enantiomer peaks.

    • Test Sample: Prepare a solution of (R)-1-(2,4-Difluorophenyl)ethanamine HCl at the same concentration.

  • Injection: Inject 10 µL of the racemic standard. The resulting chromatogram should show two well-resolved peaks.

  • Analysis: Inject the test sample. The chromatogram should ideally show a single, large peak corresponding to the retention time of one of the enantiomers from the racemic run.

Data Interpretation

The enantiomeric excess (ee%) is calculated from the peak areas (A) of the R and S enantiomers: ee% = [(A_R - A_S) / (A_R + A_S)] * 100

A successful confirmation will show a chromatogram with >99% of the total peak area corresponding to the (R)-enantiomer.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Sample & Racemic Standard Inject Inject Racemic Standard Sample->Inject MobilePhase Prepare Mobile Phase (Hex/IPA/DEA) System Equilibrate HPLC System MobilePhase->System System->Inject Separate Chromatographic Separation (CSP) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate NMR_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_data Data Processing Amine Free Amine from HCl Salt (K₂CO₃) React React with CDA: 2-formylphenylboronic acid + (S)-BINOL Amine->React Diastereomers Formation of Diastereomers React->Diastereomers Acquire Acquire ¹H NMR Spectrum (≥400 MHz) Diastereomers->Acquire Identify Identify Diastereotopic Proton Signals Acquire->Identify Integrate Integrate Distinct Signals Identify->Integrate Ratio Determine Enantiomeric Ratio Integrate->Ratio Polarimetry_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing Calibrate Calibrate Polarimeter with Solvent Blank FillCell Fill Cell of Known Path Length (l) Calibrate->FillCell Sample Prepare Solution of Known Concentration (c) Sample->FillCell Measure Measure Observed Rotation (α) FillCell->Measure Calculate Calculate Specific Rotation [α] Measure->Calculate Compare Compare to Reference Value Calculate->Compare

References

A Senior Application Scientist's Guide to Chiral Resolution: Evaluating Alternatives to (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry. The specific stereoisomer of a molecule can dictate its pharmacological activity, with the other enantiomer often being inactive or, in some cases, contributing to undesirable side effects. (R)-1-(2,4-Difluorophenyl)ethanamine is a valuable chiral building block, and its hydrochloride salt is a common form for resolution. However, reliance on a single resolving agent can limit process optimization, scalability, and cost-effectiveness. This guide provides an in-depth comparison of alternative reagents and methodologies for the chiral resolution of racemic 1-(2,4-Difluorophenyl)ethanamine, supported by experimental data from structurally analogous systems to inform rational selection.

The Imperative of Chiral Purity: Beyond a Single Reagent

The classical method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[1] This technique leverages the different physicochemical properties of diastereomers, most notably solubility, to effect separation via fractional crystallization.[2] While effective, the success of this method is highly dependent on the specific pairing of the racemic amine and the chiral resolving agent, as well as the solvent system. A thorough evaluation of alternative resolving agents is not merely an academic exercise but a critical step in developing a robust, efficient, and economically viable manufacturing process.

This guide will explore two primary alternative strategies to a dedicated, single resolving agent for 1-(2,4-Difluorophenyl)ethanamine:

  • Classical Resolution with Alternative Chiral Acids: A comparative look at widely available and effective chiral acids such as tartaric acid and its derivatives, and mandelic acid.

  • Enzymatic Kinetic Resolution: A powerful and highly selective alternative that utilizes enzymes to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.

Diastereomeric Salt Resolution: A Comparative Analysis of Chiral Acids

The fundamental principle of this method is the acid-base reaction between a racemic amine and an enantiomerically pure chiral acid to form a pair of diastereomeric salts. The differential solubility of these salts in a given solvent allows for the selective crystallization of one diastereomer, from which the desired enantiomerically enriched amine can be liberated.[3]

cluster_0 Diastereomeric Salt Formation Workflow racemic_amine Racemic (R/S)-Amine diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(R,R)-Acid and (S)-Amine-(R,R)-Acid) racemic_amine->diastereomeric_salts chiral_acid Chiral Acid (e.g., (R,R)-Tartaric Acid) chiral_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (crystal) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in solution) fractional_crystallization->more_soluble_salt base_treatment_crystal Base Treatment (e.g., NaOH) less_soluble_salt->base_treatment_crystal base_treatment_solution Base Treatment (e.g., NaOH) more_soluble_salt->base_treatment_solution resolved_amine_1 Enantiomerically Enriched Amine 1 base_treatment_crystal->resolved_amine_1 resolved_amine_2 Enantiomerically Enriched Amine 2 base_treatment_solution->resolved_amine_2

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Alternative Chiral Resolving Acids:
  • Tartaric Acid and Its Derivatives: L-(+)-Tartaric acid is a readily available and cost-effective chiral resolving agent. Its derivatives, such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) and (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA), offer modified steric and electronic properties that can lead to better crystalline salt formation and improved resolution efficiency.[2][4]

  • (S)-Mandelic Acid: This aromatic carboxylic acid is another effective resolving agent for primary amines, often providing high enantiomeric excess in a single crystallization.[5]

Comparative Performance Data (Based on Structurally Similar Amines)

Direct comparative data for the resolution of 1-(2,4-difluorophenyl)ethanamine is scarce in publicly available literature. However, data from analogous phenylalkylamines provides valuable insights.

Resolving AgentSubstrateSolventYield (%)Enantiomeric Excess (ee%)Reference
(-)-Tartaric Acid(1-methyl-2-phenyl)-ethylamineIsopropyl alcohol/Water87.583.5[6]
(R,R)-4-Chlorotartranilic Acid1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamineWaterHigh>99[6]
PEGylated-(R)-Mandelic Acid(rac)-1-phenylethylamineMethanol8283 (first cycle), 91 (second cycle)[6]

Note: The data presented is for structurally similar amines and should be considered a predictive guide. Optimal conditions for 1-(2,4-difluorophenyl)ethanamine would require experimental screening.

Experimental Protocol: Chiral Resolution of a Racemic Amine with (+)-Dibenzoyl-D-tartaric Acid

This protocol provides a general framework for the resolution of a primary amine. Optimization of solvent, temperature, and stoichiometry is crucial for success.

  • Salt Formation: In a suitable flask, dissolve the racemic 1-(2,4-difluorophenyl)ethanamine (1.0 equivalent) and (+)-Dibenzoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating and stirring until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or an ice bath can promote crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous basic solution (e.g., 1M NaOH). Stir vigorously until all solids have dissolved.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with two additional portions of the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation.

Enzymatic Kinetic Resolution: A Highly Selective Alternative

Enzymatic kinetic resolution (EKR) offers a powerful alternative to classical resolution methods. This technique relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For primary amines, lipases are commonly employed to catalyze the enantioselective acylation of one enantiomer.[7]

cluster_1 Enzymatic Kinetic Resolution Workflow racemic_amine Racemic (R/S)-Amine reaction_mixture Reaction Mixture racemic_amine->reaction_mixture acyl_donor Acyl Donor (e.g., Isopropyl Acetate) acyl_donor->reaction_mixture enzyme Enzyme (e.g., CAL-B) enzyme->reaction_mixture separation Separation reaction_mixture->separation unreacted_amine Unreacted (S)-Amine separation->unreacted_amine acylated_amine Acylated (R)-Amide separation->acylated_amine hydrolysis Hydrolysis acylated_amine->hydrolysis resolved_amine Resolved (R)-Amine hydrolysis->resolved_amine

Caption: Workflow for Enzymatic Kinetic Resolution of a Primary Amine.

A significant advantage of EKR is its often-high enantioselectivity. A limitation of traditional EKR is the theoretical maximum yield of 50% for the desired enantiomer. However, this can be overcome by employing a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%.[8]

Key Enzymes and Acyl Donors:
  • Candida antarctica Lipase B (CAL-B): This is a widely used and robust lipase known for its high enantioselectivity in the resolution of a broad range of primary and secondary amines.[9][10] It is commercially available in an immobilized form (e.g., Novozym 435), which facilitates its separation from the reaction mixture and allows for its reuse.[11]

  • Acyl Donors: Simple esters like ethyl acetate or isopropyl acetate are commonly used as acyl donors. The choice of acyl donor can influence the reaction rate and selectivity.

Comparative Performance Data (Based on Structurally Similar Amines)
EnzymeSubstrateAcyl DonorSolventConversion (%)ee (%) of Amideee (%) of AmineReference
CAL-B1-phenylethylamineIsopropyl methoxyacetateSolvent-free4897 (R-amide)Not reported[12]
CAL-BVarious phenylethylaminesEthyl methoxyacetateHeptaneGood yieldsExcellentExcellent
Novozym 435 (CAL-B)1-phenylethan-1-amineDiisopropyl malonateMTBE~50>99 (R-amide)>99 (S-amine)[9]
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine with CAL-B

This protocol provides a general procedure for the enzymatic resolution of a primary amine.

  • Reaction Setup: To a vial containing the racemic 1-(2,4-difluorophenyl)ethanamine (1.0 equivalent) and an acyl donor (e.g., isopropyl acetate, 1.0-2.0 equivalents) in a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene), add immobilized Candida antarctica lipase B (e.g., Novozym 435, typically 10-50 mg per mmol of amine).

  • Incubation: Seal the vial and shake it at a controlled temperature (e.g., 40-60 °C) on an orbital shaker. Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • Work-up: Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Separation: The unreacted amine and the formed amide can be separated by column chromatography or by an acid-base extraction procedure.

  • Hydrolysis of the Amide (if the acylated enantiomer is desired): The separated amide can be hydrolyzed under acidic or basic conditions to liberate the other enantiomer of the amine.

  • Analysis: Determine the enantiomeric excess of both the unreacted amine and the amine obtained from hydrolysis.

Conclusion: A Multi-faceted Approach to Chiral Purity

The selection of a chiral resolution strategy is a critical decision in the development of enantiomerically pure active pharmaceutical ingredients. While a dedicated resolving agent for (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride may be available, a comprehensive evaluation of alternatives is prudent for process optimization and economic viability.

  • Diastereomeric salt resolution with common chiral acids like tartaric acid and its derivatives offers a robust, scalable, and cost-effective approach. The success of this method hinges on empirical screening of different resolving agents and solvent systems to achieve efficient crystallization of one diastereomer.

  • Enzymatic kinetic resolution , particularly with Candida antarctica Lipase B , provides a highly selective and often milder alternative. The potential for dynamic kinetic resolution to achieve theoretical yields of 100% makes this an attractive option for large-scale synthesis.

Ultimately, the optimal choice will depend on a variety of factors including the desired scale of production, cost of reagents, and the specific performance of each method with the target substrate. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on a rational and data-driven selection process to achieve the desired enantiomeric purity of 1-(2,4-Difluorophenyl)ethanamine.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride. As a halogenated amine, this compound requires specific handling procedures that address both its chemical hazards and its potential regulatory status. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to manage this chemical waste stream effectively and safely.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is essential. This compound is a fluorinated organic compound. Based on data from structurally similar chemicals, its primary hazards are summarized below.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor.[1][2][3]
Skin Irritation Causes skin irritation.[2][4][5][6]Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[4][5]
Eye Irritation Causes serious eye irritation.[2][4][5][6]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Respiratory Irritation May cause respiratory irritation.[2][4][6]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[4][6]

The presence of fluorine atoms classifies this compound as a halogenated organic compound . This is a critical designation for waste segregation, as halogenated and non-halogenated waste streams must be kept separate.[7][8]

Immediate Safety & Handling Protocols

Prior to initiating any disposal or decontamination procedures, ensure the following safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Work Area: All handling of this compound, including weighing, preparing solutions, and packaging for waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.

    • Eye Protection: Chemical splash goggles are required.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contamination occurs.[3]

    • Body Protection: A lab coat is required. For significant quantities or spill cleanup, a chemically resistant gown is recommended.

Core Disposal Decision Workflow

The primary decision point for disposing of this compound hinges on whether it is classified as a DEA-regulated substance. Certain chemical structures can be considered analogues to controlled substances, which subjects them to the stringent disposal regulations of the Drug Enforcement Administration (DEA). The following workflow guides this critical determination.

DisposalWorkflow start Start: Prepare for Disposal of (R)-1-(2,4-Difluorophenyl)ethanamine HCl consult_ehs Consult Institutional EHS/Compliance Officer to determine regulatory status. start->consult_ehs First Step check_dea Is the compound a DEA controlled substance or analogue? protocol_dea Follow Protocol 2: DEA-Regulated Substance Disposal check_dea->protocol_dea  Yes   protocol_rcra Follow Protocol 1: Halogenated Hazardous Waste Disposal check_dea->protocol_rcra  No   end_dea Disposal Complete via Reverse Distributor protocol_dea->end_dea end_rcra Disposal Complete via Licensed Waste Handler protocol_rcra->end_rcra consult_ehs->check_dea

Caption: Disposal decision workflow for (R)-1-(2,4-Difluorophenyl)ethanamine HCl.

Protocol 1: Disposal as a Halogenated Hazardous Waste

This protocol applies if the material is not a DEA-regulated substance. The disposal process is governed by the Resource Conservation and Recovery Act (RCRA), managed by the EPA.[9]

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Place unused this compound powder directly into a dedicated "Halogenated Organic Solids" hazardous waste container.[10]

    • This includes any grossly contaminated items like weigh boats or spill pads.

  • Liquid Waste:

    • Collect solutions containing the compound in a dedicated "Halogenated Organic Liquids" hazardous waste container.[8]

    • Crucially, do not mix with non-halogenated waste streams. [8] The presence of fluorine necessitates this separation.

    • Drain disposal is strictly prohibited.[10][11]

Step 2: Container Selection and Labeling

Waste containers must be appropriate and clearly identified to ensure safety and compliance.

  • Select a Compatible Container: Use a chemically resistant container with a secure, screw-top lid. Glass or high-density polyethylene (HDPE) is typically appropriate. The original product container can be used if it's in good condition.[12][13]

  • Apply a Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container immediately.[12][13]

  • Detail the Contents: Clearly list all constituents and their approximate percentages. For this compound, write "this compound" and its concentration. If in solution, list the solvent(s) as well.[13]

Step 3: Temporary Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation. This area must be:

  • Under the control of the lab personnel.[12]

  • Segregated from incompatible materials (e.g., keep away from strong oxidizing agents).[13]

  • In secondary containment to catch any potential leaks.

Step 4: Arrange for Professional Disposal

Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[5][10] Do not allow waste to accumulate in large quantities.

Protocol 2: Disposal as a DEA-Regulated Substance (Conditional)

If your institution's compliance officer determines the compound is a controlled substance analogue, you must follow DEA regulations.[14] The core principle is rendering the substance "non-retrievable."[15][16]

  • No On-Site Destruction (Typically): Most research institutions are not registered with the DEA to destroy controlled substances directly.

  • Contact a DEA-Registered Reverse Distributor: The only compliant method is to transfer the material to a reverse distributor who is authorized to handle and destroy such substances.[15]

  • Documentation is Key:

    • For transfer, the reverse distributor will issue a DEA Form 222 if the substance is classified as Schedule I or II.[15][17]

    • You must maintain a detailed record of the transfer, including the date, compound name, quantity, and the reverse distributor's information.[15]

    • The reverse distributor is responsible for completing a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") upon destruction and providing you with a copy for your records.[15][17]

Spill and Decontamination Procedures

Accidents happen. A swift and correct response is critical to mitigating exposure and contamination.

Small Spill Cleanup (Solid or Liquid)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear your full PPE ensemble as described in Section 2.

  • Contain the Spill: Cover liquid spills with an inert absorbent material (e.g., sand, vermiculite). For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Collect the Material: Carefully sweep or wipe up the absorbed material, moving from the outside of the spill inward.[18] Place all contaminated materials (absorbent, wipes, gloves) into a hazardous waste container labeled as described in Protocol 1.[4][5]

  • Decontaminate the Area:

    • Wash the spill surface three times with a suitable detergent solution.

    • Follow with a water rinse.

    • Collect all cleaning materials as hazardous waste.

Empty Container Decontamination

Empty containers must be decontaminated before they can be disposed of as regular trash or recycled.[10]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or methanol), ensuring all interior surfaces are coated.

  • Collect Rinsate: Crucially, collect all three rinses as halogenated liquid hazardous waste. Do not pour the rinsate down the drain.[10]

  • Deface the Label: After the container is dry, completely remove or obliterate the original manufacturer's label.[10]

  • Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycling, per your institution's policy.

Governing Regulatory Framework

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. EPA, RCRA provides the "cradle-to-grave" framework for managing hazardous waste, including halogenated organic compounds.[9] The regulations are found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[9]

  • Drug Enforcement Administration (DEA): The DEA regulates the handling and disposal of controlled substances under 21 CFR Parts 1300-1317.[14] The key requirement is that disposed inventory must be rendered "non-retrievable," with incineration being the primary method that currently meets this standard.[15][16]

By adhering to these detailed protocols, you can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-1-(2,4-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. (R)-1-(2,4-Difluorophenyl)ethanamine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, requires a comprehensive understanding of its potential hazards and the appropriate personal protective equipment (PPE) to mitigate them. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the safe handling of this compound.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is an aromatic amine salt. Aromatic amines, as a class, can be readily absorbed through the skin and may pose various health risks, including skin irritation, allergic reactions, and potential long-term toxicity.[1][2] The hydrochloride salt form, while generally more stable, can still present respiratory hazards if inhaled as a dust or powder.[3] Therefore, a multi-faceted PPE strategy is not merely a recommendation but a critical necessity.

The primary routes of exposure for this compound are:

  • Inhalation: Breathing in the powdered form.

  • Dermal Contact: Skin contact with the powder.

  • Ocular Contact: Eye exposure to the powder or splashes.

  • Ingestion: Accidental swallowing.

A robust PPE protocol creates a necessary barrier between the researcher and the chemical, safeguarding against these exposure routes.[4][5]

Core PPE Recommendations: A Multi-Layered Defense

Based on the hazard profile of similar aromatic amine hydrochlorides and general best practices for handling powdered chemical reagents, the following PPE is mandated.[6][7][8]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended for extensive handling)Provides a chemical-resistant barrier to prevent dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical safety goggles with side shields or a full-face shieldProtects eyes from airborne powder and potential splashes.[9][10] A face shield offers broader protection for the entire face.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential for preventing the inhalation of fine powders, especially when weighing or transferring the solid material.[3]
Body Protection A lab coat, buttoned completely. For larger quantities or tasks with a high risk of dust generation, chemical-resistant coveralls are recommended.Prevents contamination of personal clothing and minimizes skin contact.[3][9]
Foot Protection Closed-toe shoesProtects feet from spills.

Procedural Guidance: From Donning to Disposal

Adherence to a strict, step-by-step procedure for both the use of PPE and the handling of the chemical is vital for ensuring a safe laboratory environment.

PPE Donning and Doffing Protocol

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Put on the lab coat or coveralls.

  • Respiratory Protection: Fit the respirator, ensuring a proper seal.

  • Eye Protection: Put on safety goggles or a face shield.

  • Hand Protection: Don the first pair of gloves, followed by the second pair, ensuring the outer glove covers the cuff of the lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves.

  • Body Protection: Remove the lab coat or coveralls, turning it inside out as you remove it.

  • Eye Protection: Remove the face shield or goggles from the back.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Handling this compound
  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all manipulations.[11]

    • Have all necessary equipment and waste containers readily available.

    • Review the Safety Data Sheet (SDS) for any specific handling instructions. While a specific SDS for the (R)-isomer was not found, an SDS for a similar compound provides valuable guidance.[6][7][8]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula or other appropriate tool to handle the powder, minimizing the creation of dust.

    • Close the container immediately after use.

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • For small spills, use an absorbent material to carefully collect the powder. Avoid sweeping, as this can generate dust.

    • Place the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate cleaning solution.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.[12]

  • Chemical Waste: All excess solid material and solutions containing the compound should be collected in a designated, labeled hazardous waste container. This is considered a halogenated organic waste.[13]

  • Contaminated Materials: Used gloves, weigh boats, and any other disposable materials that have come into contact with the chemical should also be placed in the hazardous waste container.

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of chemical waste.[14][15] Do not dispose of this chemical down the drain or in regular trash.

Visualizing the Safety Workflow

To aid in the decision-making process for PPE selection and handling procedures, the following workflow diagram is provided.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Handling this compound review_sds Review SDS & Assess Risk start->review_sds gather_ppe Gather Required PPE review_sds->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe fume_hood Work in a Fume Hood don_ppe->fume_hood weigh_transfer Weigh and Transfer Chemical fume_hood->weigh_transfer dispose_waste Dispose of Waste Properly weigh_transfer->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: A workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.